molecular formula C9H7BrO2 B1498655 6-Bromoisochroman-1-one CAS No. 1162262-43-2

6-Bromoisochroman-1-one

Cat. No.: B1498655
CAS No.: 1162262-43-2
M. Wt: 227.05 g/mol
InChI Key: UPAPBCUWEGCRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoisochroman-1-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-3,4-dihydroisochromen-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAPBCUWEGCRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657511
Record name 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162262-43-2
Record name 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3,4-dihydro-1H-2-benzopyran-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Bromoisochroman-1-one, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. We will elucidate a robust synthetic pathway, from precursor selection to the final cyclization, explaining the mechanistic underpinnings of each transformation. Furthermore, this document details the comprehensive analytical characterization of the title compound using modern spectroscopic and chromatographic techniques. Finally, we discuss its strategic application as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, which is of paramount importance in the field of drug development. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous understanding of this compound.

Introduction: The Strategic Importance of this compound

This compound is a bicyclic lactone (an intramolecular ester) belonging to the isochromanone class of compounds. Its structure, featuring a stable aromatic ring fused to a dihydropyrone ring, is a privileged scaffold found in numerous biologically active natural products and synthetic molecules. The chemical formula is C₉H₇BrO₂, with a molecular weight of approximately 227.06 g/mol [1].

The true value of this compound in modern synthetic chemistry lies in the strategic placement of the bromine atom on the aromatic ring. This halogen serves as a highly versatile functional handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient introduction of diverse molecular fragments, making it an invaluable precursor in the synthesis of complex molecules and compound libraries for drug discovery programs[2][3]. The ability to readily modify the core structure is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR).

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence involving the formation of a key precursor followed by a crucial intramolecular cyclization reaction. We will detail a logical and field-proven synthetic route.

Retrosynthetic Analysis & Strategy

Our retrosynthetic strategy hinges on disconnecting the lactone ring to reveal a more accessible precursor. The most logical disconnection is at the ester linkage, which points to an intramolecular cyclization of a carboxylic acid onto an activated benzylic position. This leads us back to a substituted phenylacetic acid derivative, which can be constructed from simpler starting materials.

G Target This compound Intermediate1 2-(4-Bromo-2-(hydroxymethyl)phenyl)acetic acid Target->Intermediate1 Intramolecular Cyclization (Lactonization) Intermediate2 2-(4-Bromobenzyl)acetic acid derivative Intermediate1->Intermediate2 Functional Group Interconversion Precursor 4-Bromotoluene Intermediate2->Precursor Side-chain Elongation

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway

A reliable synthesis begins with a commercially available brominated starting material and proceeds through the formation of a key substituted acetic acid, culminating in an acid-catalyzed intramolecular cyclization.

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 2-(4-Bromophenyl)acetic acid B 2-(4-Bromo-2-formylphenyl)acetic acid A->B Formylation (e.g., Vilsmeier-Haack) C 2-(4-Bromo-2-(hydroxymethyl)phenyl)acetic acid B->C Reduction (e.g., NaBH4) D This compound C->D Acid-catalyzed Lactonization (e.g., TfOH)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Bromo-2-formylphenyl)acetic acid

This step involves the ortho-formylation of 2-(4-bromophenyl)acetic acid. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.

  • Reagent Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous dimethylformamide (DMF, 5 vol) to 0°C.

  • Vilsmeier Reagent Formation: Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-(4-bromophenyl)acetic acid (1.0 eq) in anhydrous DMF (2 vol) and add it dropwise to the cold Vilsmeier reagent solution over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-(4-Bromo-2-(hydroxymethyl)phenyl)acetic acid

This step involves the selective reduction of the aldehyde to a primary alcohol.

  • Reagent Setup: Dissolve the crude 2-(4-bromo-2-formylphenyl)acetic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, 10 vol) in a round-bottomed flask and cool to 0°C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is ~2-3.

  • Isolation: Extract the product with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the hydroxymethyl intermediate, which is often used in the next step without further purification.

Step 3: Synthesis of this compound via Dehydrative Cyclization

This is the key ring-forming step, creating the lactone. Strong protic acids like triflic acid are effective promoters for this dehydrative cyclization[4].

  • Reagent Setup: Dissolve the crude 2-(4-bromo-2-(hydroxymethyl)phenyl)acetic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (20 vol) under a nitrogen atmosphere.

  • Catalyst Addition: Add a catalytic amount of triflic acid (TfOH, 0.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40°C) for 1-2 hours. The formation of water as a byproduct drives the reaction. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to afford pure this compound.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic methods[5][6].

Spectroscopic Data

The following table summarizes the expected data from key spectroscopic analyses.

Technique Expected Observations Interpretation
¹H NMR δ ~7.8-7.2 ppm (m, 3H)δ ~4.5 ppm (t, 2H)δ ~3.0 ppm (t, 2H)Aromatic protons on the bromo-substituted ring.Methylene protons adjacent to the oxygen (-O-CH₂-).Methylene protons adjacent to the carbonyl (-CH₂-C=O).
¹³C NMR δ ~165 ppmδ ~140-120 ppmδ ~68 ppmδ ~28 ppmLactone carbonyl carbon (C=O).Aromatic carbons (including the C-Br carbon).Methylene carbon adjacent to oxygen (-O-CH₂-).Methylene carbon adjacent to carbonyl (-CH₂-C=O).
IR Spectroscopy ~1740-1760 cm⁻¹ (strong)~1600, 1480 cm⁻¹~1250-1000 cm⁻¹~600-500 cm⁻¹C=O stretch of the six-membered lactone ring.C=C stretching vibrations of the aromatic ring.C-O stretching vibrations.C-Br stretching vibration.
Mass Spectrometry (EI-MS) M⁺ and [M+2]⁺ peaks of ~1:1 intensityMolecular ion peaks corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), confirming the presence of one bromine atom.
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). A single major peak with >95% purity is expected.

  • Melting Point: The purified compound should exhibit a sharp melting point, which can be compared to literature values.

Applications in Drug Development and Organic Synthesis

The synthetic utility of this compound is primarily centered on its role as a modifiable scaffold in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[7][8]. This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester)[9][10].

Expertise in Action: The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for several reasons:

  • Versatility: A vast library of commercially available boronic acids allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, etc.).[11]

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups elsewhere in the molecule, minimizing the need for protecting group strategies.

  • Reliability: The reaction is robust, high-yielding, and its mechanism is well-understood, making it scalable and reproducible.

G A This compound C Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) A->C B Aryl Boronic Acid (R-B(OH)2) B->C D 6-Aryl-isochroman-1-one (Diversified Product) C->D Suzuki-Miyaura Coupling

Caption: Application of this compound in Suzuki-Miyaura cross-coupling.

This synthetic maneuver allows researchers to rapidly generate a library of analogs from a single, common intermediate, which is a highly efficient strategy for lead optimization in drug discovery campaigns. By varying the 'R' group, one can systematically probe the effects of steric and electronic properties on biological activity.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its synthesis, while requiring careful execution of multiple steps including formylation, reduction, and a key dehydrative cyclization, is based on reliable and well-established organic transformations. Its true power is realized in its application as a versatile building block, where the bromine atom acts as a linchpin for diversification through powerful synthetic methods like the Suzuki-Miyaura cross-coupling. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and strategically deploy this important intermediate in the pursuit of novel chemical entities for science and medicine.

References

  • Babar, V. U., et al. (2008). 3-(3-Bromobenzyl)-1H-isochromen-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2038. [Link]

  • Kim, J., et al. (2018). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules, 23(11), 2948. [Link]

  • Organic Syntheses Procedure. (n.d.). 6-Bromo-2-naphthol. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10783-10793. [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

  • Oriental Journal of Chemistry. (2014). The One-Step Synthesis of 3,4-Dihydropyrano[F]Chromene Derivatives in Under Grinding as an Environmentally Friendly Alternative. Oriental Journal of Chemistry, 30(2). [Link]

  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Kumar, R., et al. (2012). 2-(2-Bromophenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1704. [Link]

  • Das, B., et al. (2025). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. RSC Advances, 15, 1-15. [Link]

  • Lee, S., et al. (2021). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 26(23), 7175. [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Google Patents. (2006). US7053251B2 - Bromination of hydroxyaromatic compounds.
  • Chen, K., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8996. [Link]

  • PubMed. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. Journal of Organic Chemistry, 87(10), 6638-6656. [Link]

  • Teo, Y. C., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2764-2772. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Syntheses Procedure. (n.d.). THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE. Organic Syntheses. [Link]

  • Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. (1995). Arzneimittelforschung, 45(11), 1166-71. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

  • Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

  • Teo, Y. C., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journals. [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

  • Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Coenen, H. H. (2001). Use of Bromine-76 and Iodine-123 Radiohalogenated Tracers in the Drug Development Process. Current Pharmaceutical Design, 7(18), 1801-1827. [Link]

  • An extensive study of bromination of cis,trans,trans-1,5,9-cyclododecatriene: product structures and conformations. (2004). Organic & Biomolecular Chemistry, 2, 2691-2699. [Link]

Sources

An In-depth Technical Guide to 6-Bromoisochroman-1-one and Its Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-Bromoisochroman-1-one. Due to the limited availability of detailed experimental data for this compound in peer-reviewed literature, this guide will also draw upon data from its close and more extensively studied isomer, 6-Bromoisochroman-4-one, to provide a thorough understanding of this class of compounds.

Introduction to Brominated Isochromanones

Isochromanone scaffolds are prevalent in a variety of natural products and pharmacologically active molecules. The introduction of a bromine atom to the aromatic ring of the isochromanone core, as in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are of particular interest in medicinal chemistry, where they can be exploited to fine-tune the biological activity and pharmacokinetic profile of drug candidates.[1] Brominated isochromanones serve as valuable intermediates in the synthesis of more complex molecules, offering a reactive handle for cross-coupling reactions and other functional group transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

This compound

Detailed experimental data for this compound is not widely available in the public domain. However, based on supplier information, the following properties can be noted.[2]

PropertyValueSource
CAS Number 1162262-43-2[2][3]
Molecular Formula C₉H₇BrO₂[2]
Molecular Weight 227.057 g/mol [2]
Purity 96%[2]
SMILES O=C1C2=C(C=C(Br)C=C2)CCO1[2]
6-Bromoisochroman-4-one: A Closely Related Isomer

In contrast, the 4-oxo isomer, 6-Bromoisochroman-4-one, is well-characterized. Its properties provide valuable insights into the general characteristics of brominated isochromanones.

PropertyValueSource
CAS Number 676134-68-2[4]
Molecular Formula C₉H₇BrO₂[5]
Molecular Weight 227.06 g/mol [5]
Appearance Solid
Purity 97%[5]
Storage Room temperature, sealed in dry conditions[5]

Synthesis of Brominated Isochromanones

The synthesis of isochromanones can be achieved through various synthetic routes. A general and illustrative approach involves the cyclization of a suitably substituted precursor. While a specific, detailed protocol for this compound is not readily found in the literature, a general synthetic strategy can be proposed based on established methods for related isochromanones.[6]

A plausible synthetic route to this compound could involve the following conceptual steps:

Synthesis_Pathway A 2-Bromo-4-methylphenol B Protection of hydroxyl group A->B e.g., Ac2O, Pyridine C Benzylic bromination B->C NBS, AIBN D Grignard reaction with CO2 C->D 1. Mg, THF 2. CO2 E Deprotection D->E Acid or Base F Intramolecular cyclization E->F Acid catalyst G This compound F->G

Caption: Conceptual synthetic pathway for this compound.

General Experimental Protocol for Isochromanone Synthesis

The following is a generalized protocol for the synthesis of an isochromanone, which would require optimization for the specific synthesis of this compound.

Step 1: Preparation of the Precursor A suitable starting material, such as a substituted 2-methylbenzoic acid, is subjected to benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Step 2: Cyclization The resulting benzylic bromide is then treated with a base to facilitate an intramolecular nucleophilic substitution, leading to the formation of the isochromanone ring.

Causality Behind Experimental Choices:

  • NBS and AIBN: This combination is a standard and effective method for the selective bromination of the benzylic position without affecting the aromatic ring.

  • Base-mediated cyclization: The choice of base is crucial to deprotonate the carboxylic acid, which then acts as a nucleophile to displace the bromide and form the lactone ring. A non-nucleophilic base is often preferred to avoid side reactions.

Spectral Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will exhibit splitting patterns characteristic of their substitution. The methylene protons of the isochromanone ring will likely appear as triplets.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine being significantly influenced), and the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone, typically appearing in the region of 1720-1780 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C-O stretching.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of CO and other small fragments.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the lactone functionality and the brominated aromatic ring.

  • Lactone Ring Opening: The lactone can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-(hydroxymethyl)-5-bromobenzoic acid. It can also react with other nucleophiles, such as amines and Grignard reagents, to open the ring and form new derivatives.

  • Aromatic Ring Substitution: The bromine atom on the aromatic ring can be replaced through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This makes this compound a versatile building block in organic synthesis.

Reactivity_Diagram A This compound B Lactone Ring Opening (e.g., NaOH, H2O) A->B C Cross-Coupling Reactions (e.g., Pd catalyst, boronic acid) A->C D 2-(hydroxymethyl)-5-bromobenzoic acid B->D E 6-Aryl-isochroman-1-one C->E

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Development

The isochromanone core is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom in this compound opens up avenues for the development of novel therapeutic agents.

  • Scaffold for Library Synthesis: The reactivity of the bromine atom allows for its use in parallel synthesis to generate libraries of compounds for high-throughput screening against various biological targets.

  • Potential Biological Activities: Isochromanone derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific biological profile of this compound and its derivatives would need to be determined through biological assays.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For 6-Bromoisochroman-4-one, the following specific hazard and precautionary statements have been identified:

  • Hazard Statement: H302 (Harmful if swallowed).[5]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Conclusion

This compound represents a valuable, albeit understudied, chemical entity with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is scarce, the information available for the closely related 6-Bromoisochroman-4-one provides a solid foundation for understanding its likely properties and reactivity. The presence of the reactive bromine handle on the isochromanone scaffold makes it an attractive starting material for the synthesis of diverse molecular architectures with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of isochromans. [Link]

  • abcr Gute Chemie. AB569280 | CAS 1162262-43-2. [Link]

  • PubChem. 6-Bromoisoquinolin-1(2H)-one. [Link]

  • MySkinRecipes. 6-Bromoisochroman. [Link]

Sources

A Comprehensive Technical Guide to 6-Bromoisochroman-1-one: Synthesis, Applications, and Supply

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 6-Bromoisochroman-1-one, a key building block in contemporary organic synthesis and medicinal chemistry. We will explore its fundamental properties, detail a representative synthetic application, and provide information on its procurement. This document is intended for researchers, chemists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a halogenated lactone that serves as a versatile intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of the bromine atom, which can be readily functionalized through various cross-coupling reactions, and the lactone ring, which can be opened or modified to introduce further diversity.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
CAS Number 1162262-43-2
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol [1][2]
Purity Typically ≥96%[1]
Canonical SMILES O=C1OC/C=C2\C=CC(Br)=CC1=2

Strategic Sourcing of this compound

The reliable procurement of high-purity starting materials is a critical first step in any research and development program. This compound is available from several reputable chemical suppliers. When selecting a supplier, it is imperative to consider not only the purity of the compound but also the availability of comprehensive analytical data (e.g., NMR, LC-MS) and robust supply chain logistics.

Key Suppliers:

  • Sigma-Aldrich: A well-established supplier with extensive documentation and global distribution.

  • BLD Pharm: Offers a range of related isochromanone derivatives.[2][3]

  • Achmem: Provides this compound with a stated purity of 96%.[1]

  • ChemScene: While listing related compounds, they are a potential source for custom synthesis inquiries.[4]

Application in Palladium-Catalyzed Cross-Coupling Reactions: A Representative Protocol

The bromine substituent on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of a wide array of biaryl and related structures that are prevalent in many biologically active molecules.

Below is a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound.

Experimental Protocol: Synthesis of 6-Phenylisochroman-1-one

Objective: To synthesize 6-phenylisochroman-1-one via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon)

Procedure:

  • Inert Atmosphere Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon. This is crucial to prevent the oxidation of the palladium catalyst.

  • Reagent Addition: To the flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe. The use of a biphasic solvent system with a phase-transfer catalyst is common in Suzuki couplings to facilitate the interaction of all reactants.

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 110 °C for toluene) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 6-phenylisochroman-1-one.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 6-phenylisochroman-1-one.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification reagents Combine Reactants: - this compound - Phenylboronic acid - Pd(OAc)₂/PPh₃ - K₂CO₃ solvents Add Solvents: - Toluene - Water reagents->solvents Under N₂ reflux Heat to Reflux (approx. 110 °C) solvents->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Aqueous Work-up: - Ethyl Acetate - Water/Brine Wash monitor->workup Upon Completion purify Column Chromatography workup->purify product 6-Phenylisochroman-1-one purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its defined chemical properties and commercial availability make it an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. The representative synthetic protocol provided herein highlights one of the many transformations that can be achieved with this compound, underscoring its utility for researchers and drug development professionals.

References

Sources

The Multifaceted Biological Activities of Isochroman Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isochroman Scaffold - A Privileged Structure in Medicinal Chemistry

Isochromans are a class of oxygen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry.[1][2] Their unique structural framework serves as a versatile scaffold for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities.[3][4] Found in various natural products, isochroman derivatives have been extensively investigated for their therapeutic potential, exhibiting promising anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][4] The adaptability of the isochroman core allows for fine-tuning of its physicochemical properties through the introduction of various functional groups, enabling the optimization of biological efficacy and pharmacokinetic profiles.[5] This technical guide provides an in-depth exploration of the significant biological activities of isochroman derivatives, offering insights into their mechanisms of action, quantitative data on their potency, and detailed protocols for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Isochroman derivatives have emerged as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[2][6] Their anticancer effects are often attributed to the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A key mechanism underlying the anticancer activity of several isochroman derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7] This pathway is frequently hyperactivated in many types of cancer, playing a crucial role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis.[8][9]

Isochroman derivatives can interfere with this pathway at various points. For instance, some derivatives have been shown to inhibit the phosphorylation and subsequent activation of Akt, a key downstream effector of PI3K.[7] By downregulating the Akt signaling cascade, these compounds can effectively halt the pro-survival signals and trigger apoptosis in cancer cells.[7]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Isochroman Isochroman Derivative Isochroman->PI3K Inhibits

Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of isochroman derivatives.
Quantitative Data: Cytotoxic Activity of Isochroman Derivatives

The cytotoxic potential of isochroman derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values are indicative of higher potency.

Isochroman DerivativeCancer Cell LineIC50 (µM)
Conchigeral AA549 (Lung)12.36[6]
Conchigeral BA549 (Lung)9.72[6]
GalanganalHela (Cervical)5.29[6]
Rhinacanthin AMCF-7 (Breast)8.79[6]
Compound 1HepG2 (Liver)2.14[6]
Compound 2HepG2 (Liver)5.99[6]

Table 1: In vitro cytotoxic activity of selected isochroman derivatives against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[1][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a series of concentrations of the isochroman derivative in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13][14]

Antimicrobial Activity: A Broad Spectrum of Action

Isochroman derivatives have demonstrated significant antimicrobial activity against a wide range of pathogenic bacteria and fungi.[2][5] Their ability to combat microbial growth makes them attractive candidates for the development of new anti-infective agents.

Mechanism of Action: Diverse Modes of Inhibition

The antimicrobial mechanisms of isochroman derivatives are varied and can depend on the specific structure of the compound and the target microorganism. Some of the proposed mechanisms include:

  • Enzyme Inhibition: Certain isochroman derivatives have been shown to inhibit key bacterial enzymes, such as β-lactamases.[15] These enzymes are responsible for the resistance of many bacteria to β-lactam antibiotics. By inhibiting β-lactamases, isochroman derivatives can potentially restore the efficacy of these antibiotics.

  • Disruption of Cell Wall and Membrane Integrity: Some derivatives may interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis and death.[16]

  • Inhibition of Nucleic Acid Synthesis: There is evidence to suggest that some isochroman derivatives can interfere with the synthesis of bacterial DNA and RNA, thereby inhibiting microbial replication.[16]

Antimicrobial_Workflow Start Start: Bacterial/Fungal Culture Prepare_Inoculum Prepare Standardized Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Isochroman Derivative Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Wells (Inoculum + Compound) Prepare_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC End End: Quantitative Antimicrobial Activity Data Read_MIC->End

Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC) of isochroman derivatives.
Quantitative Data: Antimicrobial Potency of Isochroman Derivatives

The antimicrobial activity of isochroman derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Isochroman DerivativeMicroorganismMIC (µg/mL)
Compound 1Staphylococcus aureus125[17]
Compound 1Escherichia coli125[17]
Compound 1Candida albicans125[17]
Compound 2Staphylococcus aureus31.25[17]
Compound 4Staphylococcus aureus31.25[17]
Dihydroisocoumarin DerivativeStaphylococcus aureus0.8 - 5.3[15]
Aza-benzofuran DerivativePenicillium italicum12.5[18]
Aza-benzofuran DerivativeColletotrichum musae12.5 - 25[18]

Table 2: In vitro antimicrobial activity of selected isochroman derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[19][20][21]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a microtiter plate.[22] The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[21][22]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[20]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the isochroman derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the test broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[22]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the isochroman derivative at which there is no visible growth (i.e., the well is clear).[21]

Anti-inflammatory and Antioxidant Activities: Combating Inflammation and Oxidative Stress

Isochroman derivatives also possess significant anti-inflammatory and antioxidant properties, suggesting their potential in the treatment of diseases associated with inflammation and oxidative stress.[2][4]

Mechanism of Action: Dual Inhibitory and Scavenging Effects
  • Anti-inflammatory Activity: The anti-inflammatory effects of isochroman derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[23][24][25] COX-2 is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins, which are potent inflammatory mediators.[23][26] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[23]

  • Antioxidant Activity: The antioxidant activity of isochroman derivatives is primarily attributed to their ability to act as free radical scavengers.[27][28][29] They can donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing these harmful molecules and preventing oxidative damage to cells and tissues.[27][30] The presence of phenolic hydroxyl groups in the isochroman structure is crucial for this activity.[28][29]

Quantitative Data: Antioxidant Capacity of Isochroman Derivatives

The antioxidant activity of isochroman derivatives can be evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method. The results are often expressed as the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Isochroman DerivativeDPPH Scavenging EC50 (µM)
ISO-4 (four OH groups)10.3[29]
ISO-3 (three OH groups)22.4[29]
ISO-2 (two OH groups)25.1[29]

Table 3: DPPH radical scavenging activity of hydroxy-1-aryl-isochromans, demonstrating the importance of hydroxyl groups for antioxidant capacity.

Experimental Protocol: DPPH Free Radical Scavenging Assay

The DPPH assay is a simple and rapid spectrophotometric method for determining the antioxidant capacity of a compound.[31][32]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[31][33] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[31]

Step-by-Step Methodology:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[31]

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, add a specific volume of the isochroman derivative solution at various concentrations to a fixed volume of the DPPH solution.

    • The final volume of the reaction mixture is typically 200 µL in a 96-well plate.

    • Include a control containing the solvent and the DPPH solution.

  • Incubation:

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.[32]

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[31]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

The isochroman scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents underscores their significant therapeutic potential. The ability to readily synthesize and modify the isochroman core provides a powerful platform for the development of novel drug candidates with improved potency and selectivity. Future research in this area will likely focus on elucidating the precise molecular targets and mechanisms of action for various isochroman derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties through structure-activity relationship (SAR) studies. The continued exploration of this versatile class of compounds holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Zhao, Z., Kang, K., Yue, J., Ji, X., Qiao, H., Fan, P., & Zheng, X. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • MI - Microbiology. Broth Microdilution. Retrieved from [Link]

  • Nenadis, N., & Tsimidou, M. Z. (2015). Radical scavenging activity characterization of synthetic isochroman-derivatives of hydroxytyrosol: A gas-phase DFT approach. Food Research International, 74, 234-241. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Şeker, M. (2022). DPPH Radical Scavenging Assay. MDPI.
  • Sci-Hub. Research progress in biological activities of isochroman derivatives. Retrieved from [Link]

  • Bio-protocol. 3.5.3. DPPH Free Radical Scavenging Assay. Retrieved from [Link]

  • ResearchGate. Research progress in biological activities of isochroman derivatives | Request PDF. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Retrieved from [Link]

  • Mateos, R., et al. (2015). Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship. Food Chemistry, 173, 862-869. [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

  • ResearchGate. Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Retrieved from [Link]

  • ResearchGate. Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: Structure–activity relationship | Request PDF. Retrieved from [Link]

  • ResearchGate. Natural and newly synthesized hydroxy-1-aryl-isochromans: A class of potential antioxidants and radical scavengers. Retrieved from [Link]

  • ResearchGate. MIC values (in µg/mL) of the target compounds 4 and 9 against.... Retrieved from [Link]

  • ResearchGate. Antibacterial and antifungal activity (MIC in μg/mL). Retrieved from [Link]

  • Al-zahrani, S. H., et al. (2022). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. Molecules, 27(11), 3639. [Link]

  • PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis and antibacterial action of some new isocoumarin derivatives. Retrieved from [Link]

  • MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Retrieved from [Link]

  • ResearchGate. IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... Retrieved from [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • OUCI. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

  • Riaz, A., et al. (2025). A new isochromane derivative from a marine-associated Penicillium sp. and its potential antiviral and antimicrobial activity. Natural Product Research, 1-9. [Link]

  • IntechOpen. Antioxidants, Radical Scavengers, and Their Impact on Oxidative Stress. Retrieved from [Link]

  • NIH. (2022, January 11). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Retrieved from [Link]

  • TU/e. Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Retrieved from [Link]

  • PubMed. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. Retrieved from [Link]

  • PubMed Central. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Retrieved from [Link]

  • The Royal Society of Chemistry. Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

  • Frontiers. (2020, March 31). The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia. Retrieved from [Link]

  • ResearchGate. The development of COX-2 inhibitors. Retrieved from [Link]

  • MDPI. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. Retrieved from [Link]

  • PubMed Central. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from [Link]

  • PubMed Central. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Retrieved from [Link]

  • OUCI. Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR stu…. Retrieved from [Link]

  • Phcogj.com. In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 6-Bromoisochroman-1-one

Introduction

This compound is a halogenated derivative of isochroman-1-one, a bicyclic lactone. The presence of a bromine atom and a lactone functional group makes this compound a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and biologically active molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical application and interpretation of this data for compound verification and characterization.

Molecular Structure

The molecular structure of this compound is fundamental to understanding its spectroscopic properties. The molecule consists of a benzene ring fused to a dihydropyranone ring, with a bromine atom substituted at the 6-position of the aromatic ring.

Molecular Formula: C₉H₇BrO₂[1]

Molecular Weight: 227.06 g/mol [1]

CAS Number: 1162262-43-2[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum of this compound involves dissolving approximately 5-10 mg of the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Interpretation:

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85d1HH-5
~ 7.60dd1HH-7
~ 7.20d1HH-8
~ 4.50t2HH-3
~ 3.10t2HH-4

Causality Behind Assignments:

  • Aromatic Protons (H-5, H-7, H-8): The aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at the H-5 position is deshielded by the adjacent bromine atom and the ring oxygen, hence it is expected to have the highest chemical shift. The H-7 proton will appear as a doublet of doublets due to coupling with both H-5 and H-8. The H-8 proton is expected to be the most upfield of the aromatic protons.

  • Methylene Protons (H-3 and H-4): The two methylene groups (-CH₂-) in the heterocyclic ring are expected to show distinct signals. The H-3 protons, being adjacent to the oxygen atom, will be more deshielded and appear further downfield compared to the H-4 protons. Both signals are expected to be triplets due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

Experimental Protocol:

For ¹³C NMR, a more concentrated sample (20-50 mg) is typically used. The spectrum is acquired on a spectrometer with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[2]

Data Interpretation:

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm)Assignment
~ 165C=O (C-1)
~ 138C-8a
~ 135C-5
~ 132C-7
~ 128C-4a
~ 125C-8
~ 120C-6
~ 68C-3
~ 28C-4

Causality Behind Assignments:

  • Carbonyl Carbon (C-1): The lactone carbonyl carbon is highly deshielded and will appear significantly downfield, typically around 165 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the 120-140 ppm region. The carbon attached to the bromine atom (C-6) will have its chemical shift influenced by the halogen. The quaternary carbons (C-4a and C-8a) can be identified by their lower intensity in a standard spectrum or by using spectral editing techniques like DEPT.

  • Aliphatic Carbons (C-3 and C-4): The C-3 carbon, bonded to the oxygen atom, will be deshielded and appear around 68 ppm. The C-4 carbon will be the most upfield signal, appearing around 28 ppm.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve 5-10 mg of This compound in deuterated solvent (e.g., CDCl₃) acquire_1h Acquire ¹H NMR Spectrum dissolve->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum (with proton decoupling) dissolve->acquire_13c process_fid Process Free Induction Decay (FID) acquire_1h->process_fid acquire_13c->process_fid interpret_spectra Interpret Chemical Shifts, Multiplicities, and Integration process_fid->interpret_spectra structure_confirm Confirm Molecular Structure interpret_spectra->structure_confirm

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol:

The IR spectrum of this compound, which is a solid at room temperature, can be obtained using the KBr pellet method or as a mull in Nujol. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet, which is then placed in the beam of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4]

Data Interpretation:

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000Medium-WeakAromatic C-H stretch
~ 2950-2850Medium-WeakAliphatic C-H stretch
~ 1740-1720StrongC=O stretch (lactone)
~ 1600, 1475Medium-WeakC=C stretch (aromatic)
~ 1250-1050StrongC-O stretch (lactone)
~ 600-500MediumC-Br stretch

Causality Behind Assignments:

  • C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl group of the lactone, expected in the range of 1740-1720 cm⁻¹.[3][5] The exact position depends on ring strain and conjugation.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=C Stretches: The presence of the aromatic ring will give rise to characteristic C=C stretching absorptions around 1600 and 1475 cm⁻¹.

  • C-O Stretch: The C-O single bond stretching of the lactone will result in a strong absorption in the fingerprint region, between 1250 and 1050 cm⁻¹.

  • C-Br Stretch: The carbon-bromine bond will show a medium intensity absorption at a lower wavenumber, typically in the 600-500 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. It also offers clues about the structure through analysis of fragmentation patterns.

Experimental Protocol:

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Data Interpretation:

  • Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance, the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[6] For this compound (C₉H₇BrO₂), these peaks would be at m/z 226 (for ⁷⁹Br) and m/z 228 (for ⁸¹Br).

  • Fragmentation Pattern: Common fragmentation pathways for isochromanones involve the loss of CO, CO₂, and cleavage of the heterocyclic ring. The presence of bromine will also influence the fragmentation, with the loss of the bromine atom being a possible fragmentation step.

Predicted Mass Spectrum Data:

m/zRelative IntensityAssignment
228~ 98%[M+2]⁺ (containing ⁸¹Br)
226100%[M]⁺ (containing ⁷⁹Br)
181/183Variable[M - COOH]⁺
147Variable[M - Br]⁺
119Variable[M - Br - CO]⁺

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, particularly the lactone carbonyl, and mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern. This detailed spectroscopic analysis is essential for ensuring the identity and purity of this compound in research and development settings.

References

  • BenchChem. (2025). Spectroscopic Analysis of Isochroman Derivatives: A Technical Guide.
  • Achmem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • University of California, Davis. (2024). 13.1: Infrared (IR) Spectroscopy. Chemistry LibreTexts.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage Learning.
  • Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Information. Organic & Biomolecular Chemistry.
  • University of Calgary. (n.d.). Nuclear Magnetic Resonance Spectroscopy.

Sources

The Ascendant Role of Brominated Isochromans in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

A comprehensive technical guide detailing the burgeoning therapeutic applications of brominated isochromans has been authored for researchers, scientists, and drug development professionals. This document eschews rigid templates in favor of a structure that organically follows the scientific narrative, providing an in-depth exploration of this promising class of heterocyclic compounds. Grounded in the principles of Expertise, Experience, and Trustworthiness, this guide offers a Senior Application Scientist's perspective on the synthesis, biological evaluation, and mechanistic underpinnings of brominated isochromans, supported by a robust framework of verifiable references.

Introduction: The Isochroman Scaffold and the Strategic Advantage of Bromination

The isochroman core, a privileged heterocyclic system, is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent structural features provide a versatile platform for therapeutic intervention across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] The strategic incorporation of a bromine atom onto the isochroman scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic character. This, in turn, can profoundly influence its pharmacokinetic profile and its interaction with biological targets, often leading to enhanced potency and selectivity. The "halogen bond," a non-covalent interaction involving the bromine atom, can also contribute to more favorable drug-target interactions.[5]

Therapeutic Landscape: Key Applications of Brominated Isochromans

While the field of brominated isochromans is still nascent, preliminary research and analogous studies on related brominated heterocyclic compounds point towards significant therapeutic potential in several key areas:

Anticancer Activity

The antiproliferative effects of brominated compounds are well-documented. For instance, brominated chalcone and quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] It is hypothesized that brominated isochromans may exert their anticancer activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[7] The introduction of bromine can enhance the lipophilicity of the isochroman, potentially facilitating its passage through cellular membranes to reach intracellular targets.

Antimicrobial Properties

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated compounds have shown considerable promise in this arena. For example, brominated depsidones isolated from marine fungi have exhibited significant inhibitory activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][7] The antimicrobial efficacy of brominated flavonoids has also been reported.[8] It is plausible that brominated isochromans could disrupt microbial growth by interfering with essential cellular processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature imparted by the bromine atom may enhance the compound's ability to penetrate the bacterial cell wall.

Enzyme Inhibition

Enzymes are critical targets in drug discovery, and their inhibition can modulate a wide range of pathological processes.[9] Halogenated compounds have been identified as inhibitors of various enzymes.[5] For instance, certain halogenated phenolic compounds are known to inhibit iodotyrosine deiodinase, an enzyme involved in thyroid hormone metabolism.[5] The electronic properties of the bromine atom can influence the binding affinity of the isochroman scaffold to the active site of a target enzyme, potentially leading to potent and selective inhibition.

Synthetic Methodologies: Crafting Brominated Isochromans

The synthesis of brominated isochromans can be approached through several strategic routes. A common method involves the preparation of a brominated precursor followed by the construction of the isochroman ring.

Synthesis of Brominated Precursors

A key starting material for many isochroman syntheses is a substituted phenylethanol derivative. Bromination of the aromatic ring can be achieved using various electrophilic brominating agents, such as N-bromosuccinimide (NBS), in a suitable solvent. The regioselectivity of the bromination is often directed by the existing substituents on the aromatic ring.

Construction of the Isochroman Ring

The oxa-Pictet-Spengler reaction is a powerful and direct method for constructing the isochroman scaffold. This reaction typically involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or its equivalent. For the synthesis of brominated isochromans, a brominated β-phenylethanol derivative would be employed.

Conceptual Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Isochroman Ring Formation A Brominated Phenylacetonitrile B Brominated Phenylethanol A->B Reduction D Brominated Isochroman B->D Oxa-Pictet-Spengler Cyclization C Aldehyde C->D

Caption: General synthetic strategy for brominated isochromans.

Preclinical Evaluation: Assessing Therapeutic Potential

A rigorous preclinical evaluation is essential to characterize the biological activity and therapeutic potential of newly synthesized brominated isochroman derivatives. This typically involves a battery of in vitro assays.

Anticancer Activity Assessment

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the brominated isochroman derivatives (typically ranging from 0.1 to 100 µM) for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Data Presentation: Anticancer Activity of Hypothetical Brominated Isochromans

CompoundTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Bromo-Isochroman AMCF-7 (Breast Cancer)485.2
Bromo-Isochroman BHCT-116 (Colon Cancer)488.7
Doxorubicin (Control)MCF-7 (Breast Cancer)480.5
Antimicrobial Activity Assessment

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the brominated isochroman compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Logical Workflow for Preclinical Evaluation:

G A Synthesized Brominated Isochroman Library B In Vitro Anticancer Screening (e.g., MTT Assay) A->B C In Vitro Antimicrobial Screening (e.g., MIC Assay) A->C D Enzyme Inhibition Assays A->D E Identification of Lead Compounds B->E C->E D->E F Mechanism of Action Studies E->F G In Vivo Efficacy and Toxicity Studies F->G

Caption: A streamlined workflow for the preclinical evaluation of brominated isochromans.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of brominated isochromans and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. Key aspects to consider in SAR studies include:

  • Position of the Bromine Atom: The location of the bromine substituent on the aromatic ring can significantly impact activity. Different positional isomers should be synthesized and evaluated to determine the optimal placement for a given biological target.

  • Substitution on the Dihydropyran Ring: Modifications to the dihydropyran ring, such as the introduction of alkyl or aryl groups, can influence the molecule's conformation and its interaction with the target.

  • Stereochemistry: For chiral brominated isochromans, the stereochemistry at the stereogenic centers can play a critical role in their biological activity. The synthesis and evaluation of individual enantiomers or diastereomers are often necessary.

Future Directions and Conclusion

The exploration of brominated isochromans as potential therapeutic agents is a promising and rapidly evolving field. Future research should focus on the synthesis of diverse libraries of these compounds to expand the scope of SAR studies. In-depth mechanistic investigations are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, promising lead compounds identified through in vitro screening will need to be advanced into preclinical in vivo models to assess their efficacy and safety profiles.

References

  • De La Torre, J. A., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(11), 2913-2919. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 18(9), e2100305. [Link]

  • Liu, X., et al. (2017). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Oncotarget, 8(49), 85653–85666. [Link]

  • Krzyśko, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]

  • Singh, M., et al. (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. ACS Omega, 8(44), 41659–41671. [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology. [Link]

  • Gao, S., et al. (2024). Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. Marine Drugs, 22(2), 78. [Link]

  • Zhao, Z., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]

  • El-Gamal, M. I., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals, 15(7), 789. [Link]

  • Krzyśko, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]

  • MySkinRecipes. (n.d.). 6-Bromoisochroman. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved from [Link]

  • Request PDF. (2021). Research progress in biological activities of isochroman derivatives. Retrieved from [Link]

  • Zhao, Z., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]

  • Xu, J., et al. (2019). Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. Bioorganic & Medicinal Chemistry, 27(14), 3041-3051. [Link]

  • Request PDF. (2015). Synthesis of 6- or 8-Bromo Flavonoids by Regioselective Mono-Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. Retrieved from [Link]

  • Janin, Y. L., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 933-939. [Link]

  • Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current drug targets, 17(1), 6-21. [Link]

Sources

An In-Depth Technical Guide to the Synthetic Routes of 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromoisochroman-1-one is a key heterocyclic scaffold of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structure, featuring a lactone fused to a brominated benzene ring, serves as a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the isochroman-1-one core is a structural motif present in numerous natural products and pharmaceuticals. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the available methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two primary disconnection strategies, forming the basis of the main synthetic routes discussed in this guide.

G cluster_route_a Route A: C-C and C-O Bond Formation cluster_route_b Route B: C-Br Bond Formation This compound This compound 4-Bromophenylacetic Acid Derivative 4-Bromophenylacetic Acid Derivative 4-Bromophenylacetic Acid Derivative->this compound Intramolecular Friedel-Crafts type Cyclization C1 Electrophile C1 Electrophile C1 Electrophile->this compound Isochroman-1-one Isochroman-1-one Isochroman-1-one->this compound Electrophilic Aromatic Bromination Retrosynthesis Retrosynthesis

Caption: Retrosynthetic analysis of this compound.

The first approach, Route A , involves the construction of the isochromanone ring from an acyclic precursor, specifically a derivative of 4-bromophenylacetic acid, through an intramolecular cyclization. This strategy offers control over the bromine position from the outset. The second strategy, Route B , is a more direct approach involving the late-stage functionalization of a pre-existing isochroman-1-one core via electrophilic aromatic bromination. The feasibility of this route hinges on the regioselectivity of the bromination reaction.

Route A: Synthesis from 4-Bromophenylacetic Acid Derivatives

This synthetic pathway commences with readily available starting materials derived from 4-bromotoluene or 4-bromophenylacetic acid. The core of this strategy lies in the formation of the lactone ring through an intramolecular cyclization reaction. A highly effective and modular approach within this route is the Oxa-Pictet-Spengler reaction.[1]

Mechanistic Insights

The key transformation in this route is the acid-catalyzed cyclization of a phenylethanol derivative with an aldehyde. In the context of synthesizing this compound, 2-(4-bromophenyl)ethanol serves as the nucleophilic component, and formaldehyde acts as the electrophile. The reaction proceeds through the formation of an initial hemiacetal, which, under acidic conditions, generates a resonance-stabilized benzylic carbocation. This carbocation is then trapped intramolecularly by the hydroxyl group to form the six-membered isochroman ring. Subsequent oxidation of the resulting isochroman would yield the target isochroman-1-one; however, a more direct approach involves the cyclization of a derivative that can directly lead to the lactone.

A more direct variation of this route involves the reaction of a 4-bromophenylacetic acid derivative, such as the corresponding acyl chloride, with a one-carbon electrophile like formaldehyde or its synthetic equivalents. This would be followed by an intramolecular Friedel-Crafts type acylation to form the lactone ring. The Lewis acid catalyst activates the acyl chloride, and the formaldehyde equivalent provides the necessary methylene bridge for the cyclization to occur onto the electron-rich aromatic ring.

Caption: Synthetic workflow for Route A via the Oxa-Pictet-Spengler reaction.

Experimental Protocols

Step 1: Synthesis of 2-(4-Bromophenyl)ethanol

This protocol describes the reduction of 4-bromophenylacetic acid to 2-(4-bromophenyl)ethanol.

  • Materials:

    • 4-Bromophenylacetic acid

    • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable activating agent (e.g., I₂ or BF₃·OEt₂)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 4-bromophenylacetic acid (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting precipitate and wash thoroughly with ethyl acetate.

    • Combine the filtrate and washings, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 2-(4-bromophenyl)ethanol.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure 2-(4-bromophenyl)ethanol.

Step 2: Synthesis of this compound via Oxa-Pictet-Spengler Cyclization and Oxidation

This protocol outlines the cyclization of 2-(4-bromophenyl)ethanol with formaldehyde followed by oxidation to the lactone.

  • Materials:

    • 2-(4-Bromophenyl)ethanol

    • Paraformaldehyde

    • Trifluoroacetic acid (TFA) or another strong protic acid

    • Dichloromethane (DCM)

    • Chromium trioxide (CrO₃) or other suitable oxidizing agent (e.g., PCC, PDC)

    • Aqueous sodium bisulfite solution

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-(4-bromophenyl)ethanol (1.0 equivalent) and paraformaldehyde (1.5 equivalents) in dichloromethane.

    • Add trifluoroacetic acid (2.0 equivalents) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the formation of 6-bromoisochroman by TLC.

    • Upon completion of the cyclization, carefully neutralize the reaction with saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 6-bromoisochroman can be purified by column chromatography or used directly in the next step.

    • Dissolve the crude 6-bromoisochroman in a suitable solvent like acetone.

    • Add Jones reagent (a solution of CrO₃ in sulfuric acid) dropwise at 0 °C until a persistent orange color is observed.

    • Stir the reaction for 1-2 hours at room temperature, monitoring the oxidation by TLC.

    • Quench the excess oxidizing agent by adding aqueous sodium bisulfite solution until the orange color disappears.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Route B: Direct Bromination of Isochroman-1-one

This approach offers a more atom-economical and potentially shorter route to the target molecule by directly introducing the bromine atom onto the pre-formed isochroman-1-one scaffold. The success of this strategy is critically dependent on the regioselectivity of the electrophilic aromatic bromination.

Mechanistic Considerations and Regioselectivity

The isochroman-1-one ring system contains two key directing groups on the benzene ring: the ether oxygen of the pyran ring and the carbonyl group of the lactone. The ether oxygen is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic system, stabilizing the arenium ion intermediate. Conversely, the carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.

In an electrophilic aromatic substitution reaction on isochroman-1-one, the activating effect of the ether oxygen is expected to dominate over the deactivating effect of the carbonyl group. The ether oxygen will direct the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position (C6) is sterically more accessible than the ortho position (C8). Therefore, the bromination of isochroman-1-one is predicted to occur predominantly at the 6-position, yielding the desired this compound.

G cluster_workflow Workflow for Route B Isochroman-1-one Isochroman-1-one Electrophilic Bromination Electrophilic Bromination Isochroman-1-one->Electrophilic Bromination This compound This compound Electrophilic Bromination->this compound Brominating Agent (e.g., NBS, Br2) Brominating Agent (e.g., NBS, Br2) Brominating Agent (e.g., NBS, Br2)->Electrophilic Bromination

Caption: Synthetic workflow for Route B via direct bromination.

Experimental Protocol

Synthesis of this compound via Direct Bromination

  • Materials:

    • Isochroman-1-one

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst (optional)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

    • Aqueous sodium thiosulfate solution (Na₂S₂O₃)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve isochroman-1-one (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask protected from light.

    • Add N-Bromosuccinimide (1.1 equivalents) to the solution. For reactions with elemental bromine, add a solution of bromine (1.1 equivalents) in the same solvent dropwise. A catalytic amount of FeBr₃ can be added to enhance the reaction rate if necessary.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in CCl₄) for several hours.

    • Monitor the progress of the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute A: From 4-Bromophenylacetic AcidRoute B: Direct Bromination of Isochroman-1-one
Starting Materials Readily available 4-bromotoluene or 4-bromophenylacetic acid derivatives.[2][3]Requires synthesis or commercial availability of isochroman-1-one.
Number of Steps Typically 2-3 steps.1 step from isochroman-1-one.
Control of Regiochemistry Excellent, as the bromine position is pre-determined by the starting material.Good to moderate, relies on the inherent regioselectivity of electrophilic substitution. Potential for isomeric byproducts.
Scalability Generally scalable, though may require optimization of the cyclization and oxidation steps.Potentially highly scalable due to the single-step nature.
Potential Challenges The cyclization step may require careful optimization of acid catalyst and reaction conditions. The oxidation step can sometimes lead to over-oxidation or side reactions.The bromination reaction may yield a mixture of isomers, requiring careful purification. The starting isochroman-1-one may not be as readily available as the precursors for Route A.
Overall Yield Moderate to good, depending on the efficiency of each step.Potentially high, but dependent on the regioselectivity and ease of purification.

Conclusion

Both synthetic strategies presented in this guide offer viable pathways to this compound. Route A , starting from 4-bromophenylacetic acid derivatives, provides excellent control over the regiochemistry of the bromine substituent and is a robust and reliable method. The Oxa-Pictet-Spengler based approach within Route A is particularly attractive due to its modularity.[1] Route B , the direct bromination of isochroman-1-one, is a more convergent and potentially more efficient route in terms of step count. However, its practicality is contingent on the regioselectivity of the bromination, which is predicted to favor the desired 6-bromo isomer but may require careful optimization to minimize the formation of other isomers.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the availability of starting materials, the desired scale of the synthesis, and the importance of absolute regiochemical control. This guide provides the necessary technical foundation and practical insights to enable researchers to make an informed decision and successfully synthesize this compound for their applications.

References

  • Muller, F. H., Horky, M., Vayer, M., Golushko, A., Leboeuf, D., & Moran, J. (2023). The oxa-Pictet–Spengler reaction starting from an epoxide. Chemical Science, 14(10), 2634–2639. [Link]

  • Larghi, E. L., & Kaufman, T. S. (2014). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 19(9), 14537–14583. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Request PDF. (2025). The Oxa-Pictet—Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. [Link]

  • ALL ABOUT CHEMISTRY. (2020). Bouveault-Blanc Reduction. [Link]

  • Cambridge University Press. (n.d.). Bouveault-Blanc Reduction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Profile: 2-(4-Bromophenyl)ethanol. [Link]

  • Wikipedia. (n.d.). Bouveault–Blanc reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Bouveault-Blanc Reduction. [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]

  • Quick Company. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. [Link]

  • ResearchGate. (n.d.). Figure S2: 4-Bromophenylacetic acid conversion and isolated mass. [Link]

  • PMC. (n.d.). Formaldehyde surrogates in multicomponent reactions. [Link]

  • Request PDF. (2025). Cyclization of secondary aromatic amines with formaldehyde and cyclopentanone. [Link]

  • Chemsrc. (n.d.). 2-(4-Bromophenyl)ethanol. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • Google Patents. (n.d.).

Sources

Mechanism of action of isochroman-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Isochroman-Based Compounds

Executive Summary

The isochroman scaffold, a privileged heterocyclic motif, is a cornerstone in modern medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2] Compounds incorporating this structure exhibit a remarkable breadth of biological activities, including anticancer, antihypertensive, anti-diabetic, anti-inflammatory, and antimicrobial properties.[3][4] This diversity stems from the ability of isochroman derivatives to interact with a wide array of biological targets through various mechanisms. This guide provides a detailed exploration of these mechanisms of action, intended for researchers, scientists, and drug development professionals. We will dissect the molecular interactions of isochroman-based compounds with key enzymes and receptors, detail the experimental protocols used to validate these interactions, and present structure-activity relationship (SAR) insights to guide future drug design. The primary mechanisms covered include enzyme inhibition (carbonic anhydrase, protein tyrosine phosphatase 1B, DNA topoisomerase, histone deacetylase), receptor modulation (α1-adrenergic receptor, Retinoid-X-Receptor), and the mitigation of oxidative stress.

Chapter 1: The Isochroman Scaffold: A Privileged Structure in Medicinal Chemistry

The isochroman core, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, serves as a versatile framework for the development of therapeutic agents.[5] Its structural rigidity and defined stereochemistry allow for precise orientation of functional groups, facilitating high-affinity interactions with biological targets. The presence of the isochroman moiety in bioactive natural products has inspired medicinal chemists to synthesize a vast library of derivatives.[1][6] These synthetic efforts have confirmed the scaffold's "privileged" status, meaning it is capable of providing ligands for more than one type of receptor or enzyme target.[3] The therapeutic potential of these compounds is expansive, with demonstrated efficacy in models of hypertension, cancer, inflammation, and metabolic disorders.[3][7][8] This guide will delve into the specific molecular mechanisms that underpin these diverse pharmacological effects.

Chapter 2: Key Molecular Targets and Mechanisms of Action

The pharmacological versatility of isochroman derivatives is a direct result of their ability to modulate a range of distinct biological targets. This chapter systematically explores the primary mechanisms through which these compounds exert their effects.

Enzyme Inhibition: A Dominant Mechanism

A significant portion of the therapeutic activity of isochroman-based compounds can be attributed to the inhibition of key enzymes involved in disease pathogenesis.

Causality of Experimental Choice: Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, are critical for pH regulation in hypoxic cancer cells, promoting tumor survival and metastasis.[9] Inhibiting these enzymes is a validated strategy in oncology. Isocoumarins, structural isomers of coumarins which are known CA inhibitors, were investigated to see if they shared this activity. The hypothesis was that the lactone ring, a key feature of the isocoumarin (and related isochroman) scaffold, could be a reactive moiety within the enzyme's active site.[9][10]

Mechanism of Action: The proposed mechanism of action for isocoumarin-based inhibitors involves the esterase activity of the carbonic anhydrase enzyme.[9][10] The enzyme's active site catalyzes the hydrolysis of the isocoumarin's lactone ring, generating a 2-carboxy-phenylacetic aldehyde intermediate. This aldehyde is unstable and acts as the true inhibitory species, likely by interacting with the zinc ion and key amino acid residues in the active site, thereby blocking the enzyme's normal function.[9] This mechanism makes these compounds selective for isoforms with high esterase activity, such as the cancer-related CA IX and XII, while sparing cytosolic isoforms like CA I and II.[9][10]

G cluster_0 CA Active Site Isocoumarin Isocoumarin Hydrolysis Hydrolysis Isocoumarin->Hydrolysis Enters Active Site Aldehyde_Intermediate 2-Carboxy-phenylacetic Aldehyde Intermediate Hydrolysis->Aldehyde_Intermediate Esterase Activity (Lactone Ring Opening) Inhibition Inhibition Aldehyde_Intermediate->Inhibition Binds to Zn2+ & Active Site Residues CA_Function Normal CA Function (CO2 Hydration) Inhibition->CA_Function Blocks

Caption: Proposed mechanism of Carbonic Anhydrase inhibition by isocoumarins.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow colorimetric assay to measure the inhibition of CA-catalyzed CO₂ hydration.

  • Enzyme Preparation: Purify recombinant human CA isoforms (e.g., hCA I, II, IX, XII) as per established methods. Prepare a stock solution of each enzyme (e.g., 10 µM) in a buffer of 10 mM HEPES-Tris, pH 7.4.

  • Inhibitor Preparation: Dissolve isochroman/isocoumarin compounds in DMSO to create 1 mM stock solutions. Prepare serial dilutions in the assay buffer.

  • Assay Procedure: The assay measures the time it takes for the pH of a buffered solution to drop from 7.4 to 6.4 due to the formation of carbonic acid from CO₂.

    • Add 100 µL of a phenol red pH indicator solution to the reaction cell of a stopped-flow spectrophotometer.

    • Add a known concentration of the CA enzyme and the isochroman inhibitor at various concentrations.

    • Initiate the reaction by rapidly mixing with a CO₂-saturated water solution.

    • Monitor the change in absorbance of the phenol red indicator at 557 nm.

  • Data Analysis: Calculate the enzyme's initial velocity (V₀) from the linear portion of the absorbance curve. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality of Experimental Choice: PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a key therapeutic strategy for type 2 diabetes and obesity. Given the prevalence of phenolic and carboxylic acid moieties in known PTP1B inhibitors, researchers synthesized and evaluated a series of novel isochroman mono-carboxylic acid derivatives to explore their potential in this area.[11]

Mechanism of Action: Isochroman derivatives identified as PTP1B inhibitors act by binding to the enzyme's active site. The potency of these compounds is highly dependent on their structure. For example, analysis of structure-activity relationships revealed that high potency was associated with the presence of a dithiolane ring connected by a five-carbon spacer to the isochroman core. This suggests that the isochroman acts as a scaffold, positioning the carboxylic acid and dithiolane moieties to make critical interactions with residues in the PTP1B active site, leading to potent inhibition.[11] One compound, 4n, was identified with an IC₅₀ value of 51.63 nM.[11]

Experimental Protocol: PTP1B Enzyme Inhibition Assay

This protocol uses a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

  • Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Prepare recombinant human PTP1B enzyme and a solution of pNPP.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the reaction buffer.

    • Add 10 µL of the isochroman compound solution at various concentrations (in DMSO, final concentration ≤1%).

    • Add 20 µL of the PTP1B enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Data Analysis: Measure the absorbance at 405 nm, corresponding to the formation of the product, p-nitrophenol. Calculate IC₅₀ values as described for the CA assay.

Causality of Experimental Choice: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[12] Because cancer cells divide rapidly, they are highly dependent on topoisomerases, making these enzymes excellent targets for chemotherapy.[13][14] Many natural products with anticancer activity function by inhibiting topoisomerases.[15][16] The broad antitumor activity reported for some isochroman derivatives makes topoisomerase inhibition a plausible and important mechanism to investigate.[3]

Mechanism of Action: Topoisomerase inhibitors are broadly classified into two types: "poisons" and "catalytic inhibitors".[13][17]

  • Topoisomerase Poisons: These agents, like camptothecin and etoposide, stabilize the transient covalent complex formed between the enzyme and DNA (the "cleavage complex").[12][14] This prevents the re-ligation of the DNA strand, and the collision of a replication fork with this stabilized complex leads to a lethal double-strand break and subsequent cell death.[12] Planar aromatic systems, like the one in the isochroman scaffold, are capable of intercalating into the DNA stack at the cleavage site, which is a common mechanism for poisons.

  • Catalytic Inhibitors: These compounds prevent the enzyme from binding to or cleaving DNA in the first place, without trapping the cleavage complex.[17]

For isochroman derivatives, the most likely mechanism is poisoning, given the planar nature of the core structure.

G cluster_workflow Topoisomerase Inhibition Assay Workflow Start Prepare Reaction Mix: Supercoiled Plasmid DNA + Topoisomerase I/II Incubate_Inhibitor Add Isochroman Compound (Potential Inhibitor) Start->Incubate_Inhibitor Incubation Incubate at 37°C Incubate_Inhibitor->Incubation Stop_Reaction Stop Reaction (e.g., with SDS/Proteinase K) Incubation->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize Bands (e.g., with Ethidium Bromide) Agarose_Gel->Visualize

Caption: Workflow for a DNA relaxation assay to detect topoisomerase inhibition.

Experimental Protocol: DNA Relaxation Assay for Topoisomerase Inhibition

This assay visually determines if a compound inhibits the ability of topoisomerase I to relax supercoiled DNA.

  • Reagents: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT), stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25 mg/mL Proteinase K).

  • Assay Procedure:

    • In a microcentrifuge tube, combine the reaction buffer, 0.5 µg of supercoiled plasmid DNA, and the isochroman test compound at various concentrations.

    • Add 1 unit of Topoisomerase I to initiate the reaction. The final volume should be ~20 µL. A control reaction should be run without any inhibitor.

    • Incubate the reaction mixture for 30 minutes at 37°C.

    • Terminate the reaction by adding 5 µL of the stop solution and incubating for another 30 minutes at 37°C.

    • Add 3 µL of 6X gel loading dye.

  • Data Analysis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the electrophoresis until the different DNA topoisomers are separated. Visualize the DNA under UV light.

    • No Inhibition (Control): The supercoiled DNA will be converted to relaxed DNA, which runs slower on the gel.

    • Inhibition: The supercoiled DNA will remain, as the enzyme's activity is blocked. The degree of inhibition can be quantified by measuring the band intensities.

Causality of Experimental Choice: HDACs are crucial epigenetic regulators; their overexpression is linked to the silencing of tumor suppressor genes in many cancers.[18][19] HDAC inhibitors (HDACi) can reactivate these genes, making them a validated class of anticancer drugs.[18] The search for novel, potent, and isoform-selective HDACi is ongoing. The structural diversity of isochroman derivatives makes them attractive candidates for exploration as novel HDACi scaffolds.

Mechanism of Action: Classical HDACs are zinc-dependent enzymes.[19] Most HDAC inhibitors function by chelating this catalytic zinc ion.[20][21] A typical HDACi pharmacophore consists of three parts: a zinc-binding group (ZBG) that coordinates the zinc ion (e.g., a hydroxamic acid), a linker region, and a "cap" group that interacts with residues at the rim of the active site. The isochroman scaffold could function as a novel cap group, providing specific interactions that could lead to improved potency or isoform selectivity.

Experimental Protocol: In Vitro HDAC Activity Assay

This protocol uses a commercially available fluorogenic assay kit.

  • Reagents: Procure a fluorescent HDAC assay kit (e.g., from Enzo Life Sciences or similar), which typically includes a fluorescently labeled acetylated peptide substrate, HDAC enzyme (e.g., recombinant human HDAC1), a developer solution, and a known inhibitor (e.g., Trichostatin A) for a positive control.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, the fluorogenic substrate, and the isochroman test compound at various concentrations.

    • Add the HDAC enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 60 minutes.

    • Add the developer solution, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

    • Incubate for an additional 15 minutes at room temperature.

  • Data Analysis: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm). Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Receptor Modulation

Isochroman derivatives also function by binding to and modulating the activity of cellular receptors, acting as either antagonists or agonists.

Causality of Experimental Choice: α1-adrenergic receptors are key regulators of vascular smooth muscle tone; blocking them leads to vasodilation and a reduction in blood pressure.[7] A natural product, 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP), showed moderate antihypertensive activity. To improve this, a molecular hybridization strategy was employed, combining the isochromanone core of XJP with an arylpiperazine moiety, which is the known pharmacophore of the established α1-antagonist naftopidil.[7]

Mechanism of Action: The resulting hybrid compounds act as competitive antagonists at α1-adrenergic receptors. The isochroman-4-one scaffold serves to correctly position the arylpiperazine group, which then occupies the receptor's binding pocket, preventing the endogenous agonist (norepinephrine) from binding and activating the receptor. This blockade of α1-adrenergic signaling in blood vessels leads to vasodilation and potent antihypertensive effects. The most potent compound from the series, 6e, significantly reduced blood pressure in spontaneously hypertensive rats.[7]

Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human α1-adrenergic receptor (e.g., HEK293 cells).

  • Reagents: A radiolabeled α1-antagonist (e.g., [³H]-prazosin), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂), and unlabeled phentolamine for determining non-specific binding.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, [³H]-prazosin (at a concentration near its Kd), and the isochroman test compound at various concentrations.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled phentolamine.

    • Incubate for 60 minutes at room temperature.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

  • Data Analysis: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter. Calculate the specific binding (Total - Non-specific). Determine the IC₅₀ value for the displacement curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality of Experimental Choice: RXRs are nuclear receptors that play a central role in regulating gene expression related to cell differentiation, proliferation, and apoptosis. RXR agonists, such as bexarotene, are used in cancer therapy.[22] To develop new agonists with potentially improved properties (e.g., metabolic stability), researchers hypothesized that replacing the tetrahydronaphthalene ring of known agonists with an isochroman ring would be well-tolerated in the receptor's non-polar ligand-binding domain.[22]

Mechanism of Action: Isochroman analogs of known rexinoids function as RXR agonists.[22] Upon binding to the ligand-binding domain (LBD) of RXR, the compound induces a conformational change in the receptor. This change promotes the dissociation of corepressors and the recruitment of coactivators, leading to the formation of an active transcription complex at specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter regions of target genes. This ultimately modulates the expression of genes that control cell growth and differentiation.

G cluster_pathway RXR Signaling Pathway Activation Ligand Isochroman-based RXR Agonist RXR RXR/RAR Heterodimer Ligand->RXR Binds Corepressor Corepressor Complex RXR->Corepressor Dissociates Coactivator Coactivator Complex RXR->Coactivator Recruits DNA DNA (RXRE) RXR->DNA Coactivator->DNA Binds to Transcription Target Gene Transcription DNA->Transcription Activates

Caption: Simplified pathway of gene activation by an RXR agonist.

Experimental Protocol: Luciferase Reporter Gene Assay for RXR Activation

This cell-based assay measures the activation of RXR-mediated transcription.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T). Co-transfect the cells with an expression vector for human RXRα and a reporter plasmid containing a luciferase gene under the control of an RXRE promoter. Also, transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Compound Treatment: After transfection, plate the cells in a 96-well plate. Treat the cells with the isochroman test compounds at various concentrations for 24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Use a dual-luciferase assay system (e.g., Promega) to measure the activity of both firefly luciferase (from the reporter plasmid) and Renilla luciferase (from the control plasmid) in the cell lysate.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Modulation of Oxidative Stress

Causality of Experimental Choice: Oxidative and nitrosative stress are implicated in a wide range of pathologies, including neurodegenerative diseases and inflammation. Polyphenolic compounds are well-known for their antioxidant properties. Researchers synthesized hydroxy-1-aryl-isochromans to investigate how the number and position of hydroxyl groups on the isochroman scaffold would affect their ability to counteract oxidative damage.[23]

Mechanism of Action: Hydroxylated isochroman derivatives act as potent antioxidants.[23][24] Their mechanism involves direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions like lipid peroxidation. The efficacy of this action is directly related to the degree of hydroxylation; derivatives with two, three, and four hydroxyl groups showed significantly higher activity against mitochondrial lipid peroxidation than the non-hydroxylated parent compound.[23] Interestingly, the non-hydroxylated compound was more effective at reducing nitric oxide production in microglia, indicating that different structural features may be responsible for different types of antioxidant and anti-inflammatory activity.[23]

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.

  • Sample Preparation: Use a biological sample susceptible to lipid peroxidation, such as rat brain mitochondria or microsomes.

  • Induction of Peroxidation: Induce lipid peroxidation in the sample using an oxidizing agent (e.g., Fe²⁺/ascorbate). Perform this induction in the presence and absence of various concentrations of the isochroman test compounds.

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge the samples and collect the supernatant.

    • Add thiobarbituric acid (TBA) solution to the supernatant and heat at 95°C for 60 minutes. This allows MDA to react with TBA to form a pink-colored adduct.

  • Data Analysis: Cool the samples and measure the absorbance of the pink adduct at 532 nm. Create a standard curve using a known concentration of MDA. Quantify the amount of MDA produced in each sample and determine the percentage of inhibition of lipid peroxidation by the isochroman compounds.

Chapter 3: Structure-Activity Relationship (SAR) Analysis

The diverse biological activities of isochroman compounds are highly dependent on the nature and position of substituents on the core scaffold. A consolidated analysis of SAR provides critical insights for rational drug design.

Target/ActivityIsochroman Core ModificationEffect on ActivityReference
PTP1B Inhibition Addition of a dithiolane ring via a 5-carbon spacerGreatly Increased potency (nM range).[11]
α1-Adrenergic Antagonism Hybridization with an arylpiperazine moiety at position 4.Conferred potent antagonistic activity.[7]
Carbonic Anhydrase IX/XII Inhibition Less bulky substituents at position 3.Increased inhibitory power.[10]
Antioxidant (Lipid Peroxidation) Increased number of hydroxyl groups on the aryl ring.Increased protective effect.[23]
Antioxidant (NO Reduction) Absence of hydroxyl groups (parent compound).Most potent effect.[23]
RXR Agonism Substitution for the tetrahydronaphthalene ring of bexarotene.Maintained potent agonistic activity.[22]

Chapter 4: Future Directions and Therapeutic Outlook

The isochroman scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The future of isochroman-based drug development lies in leveraging the detailed mechanistic and structural knowledge gained to date. Key opportunities include:

  • Designing Isoform-Selective Inhibitors: For targets like HDACs and CAs, which have multiple isoforms, designing compounds that selectively inhibit the disease-relevant isoform while sparing others can significantly improve the therapeutic window and reduce side effects. This can be achieved by exploiting subtle differences in the active sites, using the isochroman as a scaffold to position functional groups with high precision.

  • Developing Multi-Target Agents: For complex diseases like cancer, agents that can modulate multiple targets simultaneously (e.g., inhibiting both HDAC and topoisomerase) may offer synergistic efficacy and overcome drug resistance. The isochroman core is an ideal platform for creating such multi-functional molecules.

  • Improving Pharmacokinetic Properties: While many isochroman derivatives show high potency, their clinical success will depend on their absorption, distribution, metabolism, and excretion (ADME) properties. Future work must focus on modifying the scaffold to enhance bioavailability and metabolic stability without compromising target engagement.

References

  • Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. (n.d.). PubMed. [Link]

  • Research progress in biological activities of isochroman derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. (2019). PubMed. [Link]

  • Research progress in biological activities of isochroman derivatives. (2021). PubMed. [Link]

  • Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. (2023). Royal Society of Chemistry. [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2023). National Institutes of Health (NIH). [Link]

  • Research progress in biological activities of isochroman derivatives. (n.d.). Sci-Hub. [Link]

  • Isocoumarins incorporating chalcone moieties act as isoform selective tumor-associated carbonic anhydrase inhibitors. (2024). National Institutes of Health (NIH). [Link]

  • Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C–H Oxidation. (n.d.). National Institutes of Health (NIH). [Link]

  • An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene. (n.d.). MDPI. [Link]

  • Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors. (2022). Taylor & Francis Online. [Link]

  • Conformationally restrained analogs of sympathomimetic catecholamines. Synthesis, conformational analysis, and adrenergic activity of isochroman derivatives. (n.d.). PubMed. [Link]

  • Natural compounds as anticancer agents: Experimental evidence. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of isochromans. (n.d.). Organic Chemistry Portal. [Link]

  • Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. (n.d.). National Institutes of Health (NIH). [Link]

  • The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. (2023). ResearchGate. [Link]

  • DNA Topoisomerase Targeting Chemotherapeutics: What's New? (n.d.). National Institutes of Health (NIH). [Link]

  • Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress. (n.d.). PubMed. [Link]

  • Scope of isochroman derivatives. (n.d.). ResearchGate. [Link]

  • DNA topoisomerase targeting drugs. (2017). Oncohema Key. [Link]

  • Exploration of Novel Inhibitors for Class I Histone Deacetylase Isoforms by QSAR Modeling and Molecular Dynamics Simulation Assays. (n.d.). National Institutes of Health (NIH). [Link]

  • Natural and Synthetic Macrocyclic Inhibitors of the Histone Deacetylase Enzymes. (n.d.). University of Copenhagen Research Portal. [Link]

  • Inhibition of DNA topoisomerases I and II of compounds from Reynoutria japonica. (2009). ResearchGate. [Link]

  • Targeting DNA topoisomerase II in cancer chemotherapy. (n.d.). National Institutes of Health (NIH). [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PubMed Central. [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PubMed Central. [Link]

  • Editorial: Small organic molecules with anticancer activity. (n.d.). Frontiers. [Link]

  • Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). (n.d.). MDPI. [Link]

  • Plant-Derived Anticancer Compounds as New Perspectives in Drug Discovery and Alternative Therapy. (n.d.). PubMed Central. [Link]

  • Histone deacetylases and histone deacetylase inhibitors. (2013). YouTube. [Link]

Sources

Methodological & Application

The Strategic Utility of 6-Bromoisochroman-1-one in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isochroman-1-one scaffold is a privileged motif in a multitude of biologically active natural products and pharmaceutical agents. Its inherent structural features often impart significant pharmacological properties. Within this class of compounds, 6-Bromoisochroman-1-one emerges as a particularly versatile and valuable building block for organic synthesis. The presence of a bromine atom at the C6 position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Core Principles of Application: A Versatile Scaffold for Bioactive Molecules

This compound's utility stems from its dual functionality: the reactive aryl bromide and the inherent isochroman-1-one core. This combination allows for its use as a foundational element in the synthesis of complex molecules, particularly those with potential therapeutic applications. The dibenzo[b,d]pyran-6-one core, for instance, is found in natural products like urolithins, which are metabolites of ellagitannins and exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. The synthesis of such compounds often relies on the strategic formation of a biaryl bond, a transformation for which this compound is an ideal precursor.

Below is a workflow illustrating the central role of this compound in accessing diverse molecular architectures.

workflow start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald products Diverse Functionalized Isochroman-1-ones suzuki->products sonogashira->products buchwald->products bioactive Bioactive Molecules & Natural Product Analogues (e.g., Urolithin M6 Analogues) products->bioactive

Caption: Synthetic pathways from this compound.

Key Synthetic Transformations and Protocols

The bromine atom at the C6 position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their efficiency, functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals.[1] This reaction couples this compound with a variety of aryl or heteroaryl boronic acids or esters.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are the active catalytic species. Pre-catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ are often used and are reduced in situ. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[2]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands, are employed to enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[2] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., toluene, dioxane, or n-propanol) and water is often used to dissolve both the organic and inorganic reagents.[3]

Detailed Protocol: Synthesis of a 6-Aryl-isochroman-1-one Derivative

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of aryl bromides.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • n-Propanol and Water (as solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and n-propanol.

  • Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) for 15 minutes to ensure dissolution.

  • To this solution, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 97-100 °C) and maintain for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-isochroman-1-one.

Parameter Value/Range Rationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand to Metal Ratio 2:1 to 4:1Ensures stabilization of the palladium center and promotes the catalytic cycle.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Choice of base can influence reaction rate and yield; carbonates are generally effective and economical.
Solvent System Toluene/H₂O, Dioxane/H₂O, n-Propanol/H₂OBiphasic systems are often optimal for dissolving all reactants.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking this compound to terminal alkynes.[5][6] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.[7]

Causality of Experimental Choices:

  • Dual Catalyst System: The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne, forming the copper acetylide in situ. The amine also acts as a solvent and a scavenger for the hydrogen bromide generated during the reaction.

  • Ligand: Phosphine ligands, similar to those used in Suzuki coupling, are employed to stabilize the palladium catalyst.

Detailed Protocol: Synthesis of a 6-Alkynyl-isochroman-1-one Derivative

This is a general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne.[7]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous triethylamine.

  • Add the terminal alkyne (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with saturated aqueous ammonium chloride solution to remove copper salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value/Range Rationale
Pd Catalyst Loading 1-5 mol%Sufficient for catalytic turnover in most cases.
Cu(I) Co-catalyst 2-10 mol%Facilitates the formation of the reactive copper acetylide.
Base Amine (Et₃N, DIPA)Acts as both a base and a solvent.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, preserving sensitive functional groups.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds, allowing for the synthesis of aryl amines from aryl halides.[8][9] This reaction is particularly useful for introducing nitrogen-containing functional groups onto the isochroman-1-one scaffold, which is a common feature in many bioactive molecules.

Causality of Experimental Choices:

  • Palladium Pre-catalyst and Ligand: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ is used in conjunction with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos). These ligands are crucial for promoting the reductive elimination step, which forms the C-N bond.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Detailed Protocol: Synthesis of a 6-Amino-isochroman-1-one Derivative

The following is a representative protocol for the Buchwald-Hartwig amination of an aryl bromide.[9]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 - 2.0 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Parameter Value/Range Rationale
Catalyst System Pd₂(dba)₃/BINAP, Pd(OAc)₂/XantphosBulky, electron-rich ligands are key for efficient C-N bond formation.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are required.
Temperature 80-110 °CElevated temperatures are generally necessary to drive the reaction.

Application in the Synthesis of Bioactive Molecules: Urolithin M6 Analogues

Urolithin M6 is a natural product with a dibenzo[b,d]pyran-6-one core that has garnered interest for its potential as an inhibitor of lactate dehydrogenase A, a target in cancer therapy.[10] The synthesis of Urolithin M6 and its analogues can be envisioned starting from this compound, highlighting its utility in medicinal chemistry and drug discovery. A key step in the published synthesis of Urolithin M6 is a Suzuki coupling to form the biaryl linkage.[10]

urolithin_synthesis start This compound suzuki Suzuki Coupling start->suzuki boronic_acid Substituted Arylboronic Acid boronic_acid->suzuki intermediate 6-Aryl-isochroman-1-one Intermediate suzuki->intermediate cyclization Intramolecular C-H Oxygenation/ Lactonization intermediate->cyclization product Urolithin M6 Analogue cyclization->product

Caption: Retrosynthetic approach to Urolithin M6 analogues.

This synthetic strategy underscores the importance of this compound as a key building block in the modular synthesis of complex, biologically relevant molecules. The ability to introduce a variety of substituents at the C6 position via cross-coupling reactions allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical component of the lead optimization phase in drug discovery.[11]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its utility is primarily derived from the presence of a bromine atom that serves as a handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the efficient and strategic introduction of aryl, alkynyl, and amino functionalities, respectively. The application of this compound is particularly relevant in the field of medicinal chemistry, where it can be used to construct the core structures of bioactive molecules and natural products, such as analogues of Urolithin M6. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this valuable synthetic intermediate in their own research endeavors.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. Available at: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. Available at: [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. Available at: [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41, 1534-1544. Available at: [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31, 805-818. Available at: [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. Available at: [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. Available at: [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Roberti, M. et al. Synthesis of natural urolithin M6, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A. Org. Biomol. Chem., 2017 , 15, 6344-6351. Available at: [Link]

  • Nandaluru, P. R.; Bodwell, G. J. Multicomponent Synthesis of 6H-Dibenzo[b,d]pyran-6-ones and a Total Synthesis of Cannabinol. Org. Lett.2012 , 14, 310-313. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Netherton, M. R.; Fu, G. C. Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. Adv. Synth. Catal.2004 , 346, 1525-1532. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • YouTube. (2024, June 5). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. Available at: [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Available at: [Link]

  • Li, Y., et al. Rh(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage. RSC Adv., 2022 , 12, 15034-15038. Available at: [Link]

  • Welsch, M. E.; Snyder, S. A.; Stockwell, B. R. Privileged Scaffolds for Library Design and Drug Discovery. Curr. Opin. Chem. Biol.2010 , 14, 347-361. Available at: [Link]

  • Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chem. Soc. Rev., 2011 , 40, 5084-5121. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The isochroman-1-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. These compounds exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] Consequently, the development of robust and efficient synthetic methodologies for the functionalization of the isochroman-1-one core is of paramount importance to medicinal chemists and drug development professionals. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[3][4] This powerful palladium-catalyzed reaction between an organohalide and an organoboron species has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[5]

This application note provides a detailed guide to the Suzuki coupling reaction of 6-bromoisochroman-1-one with various arylboronic acids. We will delve into the mechanistic underpinnings of this transformation, present a comprehensive and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, 6-arylisochroman-1-one, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Intermediate Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'B(OH)2, Base Pd(II)_Aryl_Intermediate Ar-Pd(II)(Ar')L2 Transmetalation->Pd(II)_Aryl_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 6-Arylisochroman-1-one

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocol for the Suzuki Coupling of this compound

This protocol is based on established procedures for Suzuki couplings on similar heterocyclic systems and has been optimized for the specific substrate.[7]

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Analytical instruments for reaction monitoring and product characterization (TLC, LC-MS, NMR)

Experimental Procedure

Experimental_Workflow Start Start: Assemble Reaction Components Reactants To a reaction vessel, add: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (K₂CO₃ or Cs₂CO₃, 2.0 equiv) - Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) Start->Reactants Solvent Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v). Reactants->Solvent Inert_Atmosphere Degas the mixture by bubbling with N₂ or Ar for 10-15 minutes. Solvent->Inert_Atmosphere Reaction Heat the reaction mixture at 80-100 °C under an inert atmosphere. Monitor progress by TLC or LC-MS. Inert_Atmosphere->Reaction Workup Upon completion, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Reaction->Workup Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. Workup->Purification Characterization Characterize the purified 6-arylisochroman-1-one by NMR, MS, and IR spectroscopy. Purification->Characterization End End: Purified Product Characterization->End

Figure 2: A general experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a clean and dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.), to the reaction vessel.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a suitable ratio (e.g., 4:1 v/v) to achieve a final concentration of the limiting reagent of approximately 0.1 M.

  • Inerting the Reaction: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified 6-arylisochroman-1-one should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes expected outcomes for the Suzuki coupling of this compound with various arylboronic acids based on analogous reactions.[7]

EntryArylboronic Acid PartnerBaseSolvent SystemTemperature (°C)Time (h)Expected Yield (%)
1Phenylboronic acidK₂CO₃Dioxane/H₂O (4:1)904>85
24-Methoxyphenylboronic acidCs₂CO₃Dioxane/H₂O (4:1)803>90
33-Tolylboronic acidK₂CO₃Dioxane/H₂O (4:1)905>80
44-Fluorophenylboronic acidCs₂CO₃Dioxane/H₂O (4:1)804>88

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or using a more active catalyst system, such as one with a more electron-rich and bulky phosphine ligand. The choice of base can also be critical; cesium carbonate is often more effective than potassium carbonate for challenging couplings.[5]

  • Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to mitigate this. Ensuring the reaction is thoroughly degassed is also crucial to prevent catalyst deactivation.

  • Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a water-soluble ligand to facilitate an aqueous workup or employing a scavenger resin to remove residual palladium.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 6-arylisochroman-1-ones. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and medicinal chemistry. By understanding the underlying mechanism and key reaction parameters, scientists can efficiently generate diverse libraries of isochroman-1-one derivatives for biological screening and lead optimization.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Results of the Suzuki-Miyaura reaction of phenylboronic acid (1) with... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Syntheses of Benzo[ c ]Chromen-6-ones by Palladium Catalyzed C–H Bond Activation using Diazonium Salts. [Link]

  • PMC. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • PMC. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Semantic Scholar. Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • RSC Publishing. Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core. [Link]

  • PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]

  • Chem 115 Myers. The Suzuki Reaction. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. Palladium catalyzed Suzuki Miyaura cross coupling of 3-chloroisochromen-1-one: Synthesis of glomellin and reticulol analogues. [Link]

  • ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2. [Link]

Sources

Application Notes & Protocols: Synthesis and Functionalization of 6-Bromoisochroman-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isochroman-1-one scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules.[1][2] The strategic introduction of a bromine atom at the 6-position provides a versatile synthetic handle for extensive molecular diversification. This document provides a detailed protocol for the synthesis of the core 6-Bromoisochroman-1-one intermediate and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. These protocols are designed for researchers in medicinal chemistry and drug development, offering robust methodologies for creating diverse libraries of novel compounds for biological screening. The rationale behind key experimental steps is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

Isochroman-1-ones, also known as dihydroisocoumarins, are a class of bicyclic lactones that form the structural core of many bioactive compounds. These molecules have been reported to exhibit a range of biological activities, including antioxidant and antiplatelet properties.[1]

The utility of the this compound scaffold in drug discovery lies in the reactivity of the aryl bromide. The carbon-bromine bond serves as a key functional group for transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide array of chemical moieties, including alkyl, alkenyl, alkynyl, aryl, and amino groups. This modular approach is highly efficient for generating chemical libraries with diverse structures and functionalities, which is a cornerstone of modern hit-to-lead optimization in pharmaceutical research.[3]

This guide details the synthesis of the this compound core and provides validated protocols for its diversification using three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

G cluster_0 Core Synthesis cluster_1 Key Intermediate cluster_2 Diversification via Cross-Coupling A Starting Materials (e.g., Substituted Benzoic Acid) B This compound A->B Cyclization/ Annulation C Suzuki Coupling (C-C Bond) B->C [Pd], Base, R-B(OH)₂ D Sonogashira Coupling (C-C Bond) B->D [Pd], CuI, R-C≡CH E Buchwald-Hartwig (C-N Bond) B->E [Pd], Base, R₂NH F Diverse Library of Isochroman-1-one Derivatives C->F D->F E->F

Figure 1: General workflow for the synthesis and diversification of this compound derivatives.

Protocol I: Synthesis of the this compound Core

The synthesis of the isochroman-1-one core can be achieved through various methods, including the cyclization of 2-(2-haloethyl)benzoic acids or transition-metal-catalyzed annulation reactions.[4] The following protocol is a generalized procedure based on established cyclization strategies.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(2-Hydroxyethyl)-5-bromobenzoic acid≥95%Commercially AvailableStarting material.
Trifluoroacetic Anhydride (TFAA)Reagent GradeCommercially AvailableDehydrating/cyclizing agent.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous work-up.
BrineSaturated NaCl solution-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-Drying agent.
Silica Gel230-400 mesh-For column chromatography.
HexanesHPLC Grade-Eluent for chromatography.
Ethyl AcetateHPLC Grade-Eluent for chromatography.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-hydroxyethyl)-5-bromobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA) (1.5 - 2.0 eq) dropwise to the stirred solution over 10-15 minutes.

    • Expert Insight: TFAA acts as a powerful dehydrating agent, promoting the intramolecular esterification (lactonization) to form the isochroman-1-one ring. The reaction is typically rapid.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Protocol II: Diversification via Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent is an ideal handle for creating new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in pharmaceutical synthesis.[3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[5][6]

  • Principle: This reaction uses a palladium catalyst and a base to couple the this compound with a variety of boronic acids or esters, introducing new aryl or vinyl groups. The base is critical for the activation of the organoboron reagent, facilitating the transmetalation step.[7][8]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Transmetalation C->D [R-B(OH)₃]⁻ E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A Ar-R Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Br Ar-Pd(II)L₂(Br) OxAdd->PdII_Br Trans Transmetalation PdII_Br->Trans PdII_Alk Ar-Pd(II)L₂(C≡CR) Trans->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Ar-C≡CR CuX Cu(I)X CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->Alkyne CuAcetylide->Trans Enters Pd Cycle Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Amine Coordination & Deprotonation C->D R₂NH, Base E [Ar-Pd(II)L₂(NR₂)] D->E F Reductive Elimination E->F F->A Ar-NR₂

Sources

Application Notes: The Strategic Utility of 6-Bromoisochroman-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isochromanone core is a privileged heterocyclic scaffold found in numerous biologically active natural products and synthetic pharmaceutical agents.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antitumor, antihypertensive, anti-inflammatory, and antimicrobial activities.[2][3] 6-Bromoisochroman-1-one, in particular, has emerged as a highly versatile and strategic building block in medicinal chemistry. The presence of a bromine atom at the 6-position provides a crucial synthetic handle for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse molecular fragments. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and other biologically relevant molecules, complete with detailed, field-tested protocols.

The Isochromanone Scaffold: A Foundation for Drug Discovery

The isochroman-1-one moiety is a benzo-fused lactone that serves as the structural cornerstone for compounds targeting a range of biological pathways.[3] The inherent stability of the bicyclic ring system, combined with its capacity for hydrogen bonding and dipolar interactions, makes it an ideal starting point for designing novel therapeutics. The strategic placement of a bromine atom, as in this compound, transforms this stable core into a dynamic platform for chemical diversification. This halogen serves as a "linchpin" for reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enabling the construction of extensive compound libraries for high-throughput screening.

Diagram 1: Synthetic Versatility of this compound

G cluster_0 Key Synthetic Transformations cluster_1 Resulting Scaffolds & Applications main This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki [Pd], Base R-B(OH)₂ buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald [Pd], Base R₂NH other Other Couplings (Sonogashira, Heck, etc.) main->other biaryl 6-Aryl-Isochromanones (PARP Inhibitors, Kinase Modulators) suzuki->biaryl amino 6-Amino-Isochromanones (GPCR Ligands, Enzyme Inhibitors) buchwald->amino alkynyl 6-Alkynyl-Isochromanones (Bio-orthogonal Probes, Metabolic Labels) other->alkynyl

Caption: Synthetic pathways originating from this compound.

Core Application: Synthesis of PARP-1 Inhibitor Scaffolds

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[4][5] In cancers with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of unrepaired SSBs.[4] These SSBs are converted to toxic double-strand breaks during replication, which cannot be repaired in HR-deficient cells, resulting in cell death via a mechanism known as synthetic lethality.[6] Consequently, PARP-1 inhibitors have become a cornerstone of therapy for certain types of breast, ovarian, and prostate cancers.[5]

This compound is an excellent starting scaffold for novel PARP-1 inhibitors. The general pharmacophore for many PARP inhibitors includes an aromatic core that mimics the nicotinamide moiety of NAD+ (the natural substrate of PARP-1) and often features a carboxamide group that forms key hydrogen bonds in the enzyme's active site.[4] The bromo-substituent on the isochromanone ring is perfectly positioned to introduce these necessary pharmacophoric elements.

Diagram 2: Simplified PARP-1 Signaling in DNA Repair

PARP_Pathway ssb Single-Strand DNA Break parp1 PARP-1 ssb->parp1 recruits par Poly(ADP-ribose) (PAR) Chains parp1->par synthesizes nad NAD+ nad->parp1 consumes ber Base Excision Repair (BER) Machinery par->ber recruits repair DNA Repair & Cell Survival ber->repair inhibitor PARP Inhibitor (e.g., Isochromanone-based) inhibitor->parp1 blocks Workflow start This compound step1 Suzuki Coupling + 4-Formylphenylboronic Acid start->step1 intermediate1 6-(4-Formylphenyl)isochroman-1-one step1->intermediate1 step2 Reductive Amination or Oxidation + Further Coupling intermediate1->step2 final_scaffold Advanced PARP Inhibitor Scaffold (e.g., with piperazine carboxamide) step2->final_scaffold

Caption: A multi-step workflow to generate advanced PARP inhibitor scaffolds.

Key Experimental Protocols

The following protocols are generalized methodologies that serve as a robust starting point for experimentation. Researchers should perform stoichiometric calculations based on their specific reagents and may need to optimize conditions such as temperature, reaction time, and catalyst loading for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the formation of a carbon-carbon bond at the 6-position of the isochromanone core, a foundational step for building biaryl structures.

Objective: To synthesize 6-aryl-isochroman-1-one derivatives.

Materials and Reagents

Reagent/MaterialPurposeSupplier Example
This compoundStarting MaterialSigma-Aldrich (Cat# 676134-68-2)
Arylboronic AcidCoupling PartnerCombi-Blocks, Sigma-Aldrich
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium CatalystStrem Chemicals, Sigma-Aldrich
K₂CO₃ or Cs₂CO₃BaseFisher Scientific
1,4-Dioxane or Toluene/H₂OSolventAcros Organics
Anhydrous Na₂SO₄ or MgSO₄Drying AgentVWR
Ethyl Acetate, HexanesChromatography SolventsEMD Millipore
Silica GelStationary PhaseSiliCycle
Schlenk flask, CondenserGlasswareChemglass
Inert Gas (Argon or N₂)AtmosphereAirgas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv). The choice of catalyst and ligand can be critical and may require screening. [7]3. Solvent Addition: Add the solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The addition of water is often crucial for the transmetalation step. [8]4. Reaction Execution: Equip the flask with a reflux condenser. Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure 6-aryl-isochroman-1-one product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol enables the formation of a carbon-nitrogen bond, introducing primary or secondary amines at the 6-position. This is a powerful method for creating compounds that can interact with biological targets via hydrogen bonding or ionic interactions.

Objective: To synthesize 6-(amino)-isochroman-1-one derivatives.

Materials and Reagents

Reagent/MaterialPurposeSupplier Example
This compoundStarting MaterialSigma-Aldrich (Cat# 676134-68-2)
Primary or Secondary AmineCoupling PartnerAlfa Aesar, TCI
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalystOakwood Chemical
XPhos, RuPhos, or BINAPLigandStrem Chemicals
NaOt-Bu or K₃PO₄BaseSigma-Aldrich
Toluene or 1,4-DioxaneAnhydrous SolventAcros Organics
Anhydrous Na₂SO₄ or MgSO₄Drying AgentVWR
Ethyl Acetate, HexanesChromatography SolventsEMD Millipore
Silica GelStationary PhaseSiliCycle
Schlenk flask, CondenserGlasswareChemglass
Inert Gas (Argon or N₂)AtmosphereAirgas

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 equiv) to a Schlenk flask. The choice of ligand is critical and depends on the amine's steric and electronic properties. [9][10]2. Reagent Addition: Add this compound (1.0 equiv). Seal the flask, remove it from the glovebox, and add anhydrous toluene or dioxane via syringe.

  • Amine Addition: Add the desired amine (1.2-1.5 equiv) via syringe. If the amine is a solid, it should be added in the glovebox with the other solids.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

  • Purification: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography (silica gel) to obtain the desired 6-amino-isochroman-1-one product.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic halogenation in modern synthetic and medicinal chemistry. Its utility in constructing complex molecular architectures via robust and reliable cross-coupling chemistry is well-established. The protocols provided herein offer a validated starting point for the synthesis of diverse libraries of isochromanone derivatives. The continued application of this building block, particularly in the pursuit of novel enzyme inhibitors like those targeting PARP, ensures its relevance in the ongoing quest for new and more effective therapeutic agents. Future work will likely involve exploring even more diverse coupling partners and developing asymmetric syntheses to access enantiomerically pure isochromanone derivatives, further refining their pharmacological profiles.

References

  • Research progress in biological activities of isochroman deriv
  • Research progress in biological activities of isochroman derivatives | Request PDF.
  • Application of Chlorinated Isochroman Derivatives in Medicinal Chemistry. BenchChem.
  • Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candid
  • Design and synthesis of the first PARP-1 and proteasome dual inhibitors to tre
  • Synthesis of isochromanone containing natural products from myxobacteria. Organic & Biomolecular Chemistry (RSC Publishing). (2023-01-10).
  • Buchwald–Hartwig amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. (2024-12-18).
  • 6-Bromoisochroman-4-one | 676134-68-2. Sigma-Aldrich.
  • Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. University of Huddersfield Repository.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.

Sources

Application Note: A Validated Protocol for the Selective α-Bromination of Isochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isochroman-1-one scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The strategic introduction of a halogen, such as bromine, at the α-position (C3) of the lactone ring dramatically enhances the synthetic utility of this motif. The resulting 3-bromo-isochroman-1-one is a versatile intermediate, primed for nucleophilic substitution reactions to introduce a diverse array of functional groups, thereby enabling the rapid generation of compound libraries for drug discovery and development.[1] This application note provides a detailed, validated experimental procedure for the selective α-bromination of isochroman-1-one using N-Bromosuccinimide (NBS), a stable and easy-to-handle brominating agent.[2]

Reaction Scheme & Mechanism

The bromination of isochroman-1-one at the α-position is effectively achieved through an acid-catalyzed pathway involving the formation of an enol intermediate.[3] While other methods exist, using N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid is a high-yielding and preferred method for the α-bromination of carbonyl derivatives.[4][5]

Overall Reaction:

Isochroman-1-one + NBS ---(Acid Catalyst)---> 3-Bromo-isochroman-1-one + Succinimide

Mechanistic Rationale

The reaction proceeds via the following key steps:

  • Protonation of the Carbonyl: The lactone carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens.

  • Enolization: A proton is abstracted from the α-carbon (C3) to form the corresponding enol tautomer. This is typically the rate-determining step of the reaction.[3]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine atom of NBS. This step introduces the bromine atom at the α-position.

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the final product, 3-bromo-isochroman-1-one.

G cluster_mechanism Acid-Catalyzed α-Bromination Mechanism start Isochroman-1-one + H⁺ protonation 1. Protonation of Carbonyl start->protonation enolization 2. Enol Formation (Rate-Limiting) protonation->enolization enol Enol Intermediate enolization->enol attack 3. Nucleophilic Attack on NBS enol->attack brominated_intermediate Protonated Brominated Product attack->brominated_intermediate deprotonation 4. Deprotonation brominated_intermediate->deprotonation product 3-Bromoisochroman-1-one deprotonation->product

Caption: Mechanism of acid-catalyzed α-bromination.

Safety, Handling, and Emergency Procedures

All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6]

Chemical Hazard Overview:

ChemicalHazard ClassKey PrecautionsFirst Aid Measures
N-Bromosuccinimide (NBS) Oxidizer, Corrosive, Harmful if Swallowed[7][8]Keep away from heat and combustible materials.[8] Avoid dust formation and inhalation.[9] Store in a cool, dry place.[9]Eyes: Rinse with water for several minutes; call a POISON CENTER/doctor immediately.[7] Skin: Remove contaminated clothing; rinse skin with water.[7] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER/doctor.[7] Inhalation: Move to fresh air.[9]
Carbon Tetrachloride (Solvent) Toxic, Carcinogen, Environmental HazardUse only in a well-ventilated fume hood. Avoid release to the environment.Eyes/Skin: Flush with water. Ingestion/Inhalation: Seek immediate medical attention.
p-Toluenesulfonic Acid (Catalyst) CorrosiveCauses severe skin burns and eye damage. Do not breathe dust.Eyes/Skin: Flush immediately with copious amounts of water and seek medical attention.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not let the product enter drains.[9]

Detailed Experimental Protocol

This protocol details the synthesis of 3-bromo-isochroman-1-one on a 5 mmol scale.

Reagents and Equipment:

ItemQuantity/Specification
Isochroman-1-one740 mg (5.0 mmol)
N-Bromosuccinimide (NBS)978 mg (5.5 mmol, 1.1 eq)
p-Toluenesulfonic acid monohydrate9.5 mg (0.05 mmol, 0.01 eq)
Carbon Tetrachloride (CCl₄), anhydrous25 mL
Dichloromethane (DCM)~50 mL
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution~30 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution~30 mL
Brine~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)~5 g
Round-bottom flask100 mL
Reflux condenser-
Magnetic stirrer and stir bar-
Heating mantle-
Separatory funnel250 mL
Rotary evaporator-
Recrystallization apparatus-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isochroman-1-one (740 mg, 5.0 mmol).

    • Rationale: The reaction is performed in a standard glassware setup suitable for reflux conditions.

  • Addition of Reagents: Add anhydrous carbon tetrachloride (25 mL), N-Bromosuccinimide (978 mg, 5.5 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (9.5 mg, 0.05 mmol).

    • Rationale: CCl₄ is a standard solvent for NBS brominations.[5] A slight excess of NBS ensures complete consumption of the starting material. The acid catalyzes the enolization required for the reaction.[3]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Rationale: Heating provides the necessary activation energy. As the reaction proceeds, the denser NBS will be consumed and the less dense succinimide byproduct will float to the surface, providing a visual cue.

  • Workup - Quenching and Extraction:

    • a. Cool the reaction mixture to room temperature.

    • b. Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of dichloromethane (DCM).

    • c. Combine the filtrates and transfer to a separatory funnel.

    • d. Wash the organic layer sequentially with saturated sodium thiosulfate solution (1 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).

    • Rationale: Cooling prevents solvent evaporation during handling. Filtration removes the insoluble succinimide. The thiosulfate wash quenches any unreacted bromine/NBS, the bicarbonate wash removes the acid catalyst, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Rationale: Removal of all water is crucial before concentrating the product to prevent potential hydrolysis.

  • Purification: Purify the crude product by recrystallization. A common solvent system for brominated aromatics is ethanol/water or hexane/ethyl acetate.[10] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing soluble impurities.[11]

Caption: Overview of the experimental workflow.

Characterization of 3-Bromoisochroman-1-one

Confirmation of the product's structure and purity is achieved through standard spectroscopic techniques.[12]

Expected Analytical Data:

TechniqueExpected ResultInterpretation
¹H NMR Disappearance of the singlet for the two α-protons (C3-H₂) of isochroman-1-one (approx. δ 4.5 ppm). Appearance of a new singlet for the single α-proton (C3-H) shifted downfield (approx. δ 5.5-6.0 ppm). Aromatic and benzylic (C4-H₂) protons will also be present with slight shifts.The change in chemical shift and integration at the C3 position confirms successful monosubstitution of bromine at the α-carbon.[13]
¹³C NMR The signal for the α-carbon (C3) will shift significantly.Confirms the change in the electronic environment of the C3 carbon.
IR Spectroscopy Strong carbonyl (C=O) stretch for the lactone will remain, typically around 1720-1740 cm⁻¹.Confirms the integrity of the lactone ring.
Mass Spec. (MS) Molecular ion peaks will show a characteristic M⁺ and M+2 pattern in an approximate 1:1 ratio.This isotopic pattern is definitive for the presence of a single bromine atom in the molecule.[14]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive catalyst; insufficient heat.Use fresh p-TsOH. Ensure the reaction mixture is maintained at a steady reflux.
Starting Material Remains Insufficient NBS or reaction time.Use freshly recrystallized NBS.[4] Increase reaction time and monitor carefully by TLC.
Formation of Byproducts Over-bromination or side reactions.Ensure precise stoichiometry (1.1 eq of NBS). Avoid prolonged heating after the starting material is consumed.
Difficulty in Recrystallization Oily product; incorrect solvent choice.Try triturating the crude oil with hexane to induce solidification. Screen multiple solvent systems for recrystallization.[10]

References

  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. [Link]

  • SDFine. (n.d.). N-Bromo Succinimide MATERIAL SAFETY DATA SHEET. [Link]

  • Pirinççioğlu, N., et al. (2007). Experimental and computational evidence for alpha-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. Organic & Biomolecular Chemistry, 5(24), 4001-9. [Link]

  • Pirinççioğlu, N., et al. (2007). Experimental and computational evidence for α-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. Organic & Biomolecular Chemistry. [Link]

  • University of Bath. (n.d.). Experimental and computational evidence for alpha-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • LibreTexts Chemistry. (2021). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • Ballschmiter, K., & Zoller, W. (2001). Characterisation of five technical mixtures of brominated flame retardants. Fresenius' journal of analytical chemistry, 371(6), 882-90. [Link]

  • Vyas, P.V., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters, 44, 4085-4088. [Link]

  • Smith, A. M., et al. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Journal of Chemical Education, 98(10), 3369–3374. [Link]

  • Organic Chemistry Portal. (n.d.). Isochromanone synthesis. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of functionalized 3-isochromanones via metal-free intramolecular alkoxylation-initiated cascade cyclization. [Link]

  • De Dietrich Process Systems. (n.d.). QVF® Bromine Processes. [Link]

  • ResearchGate. (2016). In H NMR spectroscopy, how can I calculate the degree of bromination or degree of functionnalization from integral ratios?[Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for preparing 3-isochromanone.
  • Chan, S. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic resonance in chemistry: MRC, 47(4), 342–347. [Link]

  • University of Ottawa. (n.d.). (Br) Bromine NMR. [Link]

  • Google Patents. (n.d.). Process for preparing 3-isochromanone.
  • Moore, J. A., & Binkert, J. (1983). Purification of polybrominated biphenyl congeners. Journal of chromatography, 261(1), 129–135. [Link]

  • ResearchGate. (2025). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. [Link]

  • ResearchGate. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one. [Link]

  • ResearchGate. (n.d.). Generation of 3‐phenyl‐1H‐isochromen‐1‐one (3). [Link]

  • Google Patents. (n.d.). Bromine purification process by addition of steam to the vapor phase.
  • Google Patents. (n.d.).

Sources

Application Note: A Scalable and Robust Synthesis of 6-Bromoisochroman-1-one for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromoisochroman-1-one is a key heterocyclic scaffold and versatile intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its utility in drug discovery, particularly in the development of enzyme inhibitors and modulators of biological pathways, necessitates a reliable and scalable synthetic protocol. This document provides a comprehensive, two-step methodology for the synthesis of this compound, designed for scalability from milligrams to multi-gram quantities. We detail a robust procedure starting from commercially available 2-(4-bromophenyl)ethanol, proceeding through a cyclization to form 6-bromoisochroman, followed by a selective benzylic oxidation. This guide emphasizes the underlying chemical principles, safety considerations, and in-process controls to ensure high yield and purity, empowering research and drug development professionals to confidently produce this critical building block.

Introduction: The Significance of this compound

The isochroman-1-one (dihydroisocoumarin) core is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position provides a crucial synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Brominated compounds are also utilized as probes in the drug development process to study interactions with biochemical pathways[1]. The title compound, this compound, serves as a key intermediate for creating novel therapeutics and is a valuable building block for protein degrader development[2].

Given its importance, access to a scalable and reproducible synthesis is paramount. The protocol outlined herein is designed to be both high-yielding and adaptable to standard laboratory equipment, avoiding the need for specialized or cost-prohibitive reagents.

Overall Synthetic Strategy

The synthesis is achieved in two primary stages, starting from the readily available 2-(4-bromophenyl)ethanol.

  • Step 1: Electrophilic Cyclization. Formation of the isochroman ring system via an acid-catalyzed reaction with paraformaldehyde. This reaction proceeds through an electrophilic aromatic substitution mechanism.

  • Step 2: Selective Benzylic Oxidation. The benzylic methylene group (C1) of the intermediate, 6-bromoisochroman, is selectively oxidized to a carbonyl group to yield the target lactone, this compound.

This linear approach ensures a straightforward workflow with easily purifiable intermediates.

G cluster_0 Overall Workflow A Starting Material 2-(4-Bromophenyl)ethanol B Intermediate 6-Bromoisochroman A->B Step 1: Cyclization (Paraformaldehyde, H+) C Final Product This compound B->C Step 2: Oxidation ([O])

Caption: High-level workflow for the synthesis of this compound.

Detailed Protocols and Methodologies

Safety Precautions

Core Directive: This synthesis involves corrosive acids, strong oxidizers, and halogenated organic compounds. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and appropriate chemical-resistant gloves (e.g., nitrile for general handling, thicker butyl or neoprene gloves when handling concentrated acids or bromine-containing waste).[3]

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors and organic solvents.[4]

  • Waste Disposal: Halogenated organic waste must be collected in a designated, properly labeled container. Acidic and oxidizing aqueous waste streams should be neutralized before disposal according to institutional guidelines. Do not empty into drains.[5]

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill kits (e.g., sodium bicarbonate for acid spills, absorbent material for organic solvents) readily available.

Step 1: Synthesis of 6-Bromoisochroman

Principle of the Reaction: This reaction is a classic example of an electrophilic cyclization. Paraformaldehyde, in the presence of a strong acid, depolymerizes to form protonated formaldehyde (a highly reactive electrophile). This attacks the electron-rich aromatic ring of 2-(4-bromophenyl)ethanol, and subsequent intramolecular trapping of the resulting carbocation by the hydroxyl group forms the isochroman ring. A similar procedure is documented for the synthesis of the parent isochroman structure.[6]

Materials and Reagents:

ReagentMW ( g/mol )Molar Eq.Quantity (for 10g scale)Moles (mol)Notes
2-(4-Bromophenyl)ethanol201.061.010.0 g0.0497Starting Material
Paraformaldehyde(30.03)n1.52.24 g0.0746Reagent
Concentrated HCl (37%)36.46-15 mL-Catalyst/Solvent
Dichloromethane (DCM)84.93-~150 mL-Extraction Solvent
5% NaHCO₃ (aq)84.01-~50 mL-Quenching/Wash
Saturated NaCl (aq)58.44-~50 mL-Aqueous Wash
Anhydrous MgSO₄120.37-~5 g-Drying Agent

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)ethanol (10.0 g, 49.7 mmol).

  • Reagent Addition: Add paraformaldehyde (2.24 g, 74.6 mmol).

  • Acid Catalyst: In a well-ventilated fume hood, slowly add concentrated hydrochloric acid (15 mL) to the stirred mixture.

    • Expert Insight: The addition of acid is exothermic. While gentle warming is sometimes used, allowing the reaction to proceed at room temperature initially minimizes the formation of polymeric side products. The mixture will become a slurry.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a lower Rf than the more non-polar isochroman product.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

    • Expert Insight: Combining the organic layers allows for a more efficient washing process and maximizes product recovery.

  • Washing: Wash the combined organic phase sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid) and then 50 mL of saturated sodium chloride solution (to remove bulk water).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity (>95%) for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Expected Outcome: A pale yellow oil or low-melting solid. Expected yield: 9.5 - 10.2 g (90-97%). The product identity can be confirmed by ¹H NMR spectroscopy.

Step 2: Synthesis of this compound

Principle of the Reaction: This step involves the selective oxidation of the benzylic C-H bonds at the C1 position of the isochroman ring. The benzylic position is activated towards oxidation due to the adjacent aromatic ring, which can stabilize radical or ionic intermediates. While various oxidants can be used, chromium trioxide in acetic acid is a classic and reliable method for this transformation. Greener, catalytic methods using molecular oxygen exist but often require more specialized setups and catalyst optimization.[7]

Materials and Reagents:

ReagentMW ( g/mol )Molar Eq.Quantity (for 10g scale)Moles (mol)Notes
6-Bromoisochroman213.081.010.0 g0.0469Starting Material
Chromium Trioxide (CrO₃)99.992.511.7 g0.117CAUTION: Strong Oxidizer!
Acetic Acid (Glacial)60.05-100 mL-Solvent
Isopropanol60.10-~20 mL-Quenching Agent
Diethyl Ether74.12-~200 mL-Extraction/Precipitation
Water18.02-~500 mL-Workup

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 6-bromoisochroman (10.0 g, 46.9 mmol) in glacial acetic acid (100 mL).

  • Prepare Oxidant Solution: CAUTION! Chromium trioxide is highly toxic and a strong oxidizer. Handle with extreme care in a fume hood. Slowly and in portions, add chromium trioxide (11.7 g, 117 mmol) to 20 mL of water in a separate beaker, stirring to dissolve. The dissolution is exothermic. Allow the solution to cool.

  • Oxidant Addition: Cool the reaction flask containing the isochroman solution to 10-15 °C using an ice-water bath. Slowly add the chromium trioxide solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 25 °C.

    • Expert Insight: Maintaining a low temperature is critical to prevent over-oxidation and decomposition. The color of the reaction will change from colorless/pale yellow to a dark brown/green as Cr(VI) is reduced to Cr(III).

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC (7:3 Hexanes:Ethyl Acetate) until the starting material is consumed. The product, this compound, will have a higher Rf value than the starting isochroman.

  • Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very carefully, add isopropanol dropwise to quench any excess oxidant. An exotherm will be observed. Continue adding until the dark orange/brown color is replaced by a consistent green, indicating all Cr(VI) has been reduced.

  • Product Precipitation: Pour the green reaction mixture into a large beaker containing 500 mL of ice-cold water. The crude product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with water to remove chromium salts and acetic acid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white to off-white crystalline solid.

Expected Outcome: A white or off-white solid. Expected yield: 8.5 - 9.5 g (80-90%). The final product's purity and identity should be confirmed by NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.[8]

G cluster_1 Detailed Experimental Protocol cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Oxidation S1_Setup 1. Combine Reactants (Starting Material, Paraformaldehyde) S1_React 2. Add HCl Catalyst Stir 18-24h @ RT S1_Setup->S1_React S1_Workup 3. Quench (H₂O) & Extract (DCM) S1_React->S1_Workup S1_Purify 4. Wash, Dry & Concentrate S1_Workup->S1_Purify S2_Setup 1. Dissolve Intermediate in Acetic Acid S1_Purify->S2_Setup To Next Step S2_React 2. Add CrO₃ Solution (Keep T < 25°C) S2_Setup->S2_React S2_Workup 3. Quench (Isopropanol) & Precipitate (H₂O) S2_React->S2_Workup S2_Purify 4. Filter & Recrystallize S2_Workup->S2_Purify

Caption: Step-by-step experimental workflow for the synthesis protocol.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Low Yield Incomplete reaction; Inefficient extraction.Extend reaction time and monitor by TLC. Perform an additional extraction of the aqueous layer.
Step 1: Polymer Formation Reaction temperature too high.Ensure reaction is run at room temperature or slightly below.
Step 2: Incomplete Oxidation Insufficient oxidant; Short reaction time.Add a small amount of additional oxidant solution. Increase reaction time.
Step 2: Over-oxidation Reaction temperature too high.Maintain strict temperature control (<25 °C) during oxidant addition.
Final Product Contaminated Incomplete removal of Cr salts or starting material.Wash filter cake more thoroughly with water. Improve recrystallization technique or perform flash chromatography.

Conclusion

This application note presents a validated, scalable, and robust two-step synthesis for this compound. By providing detailed, step-by-step protocols and insights into the causality of experimental choices, this guide serves as a reliable resource for researchers in medicinal chemistry and drug development. The successful implementation of this synthesis will enable further exploration of this valuable scaffold in the pursuit of novel therapeutics.

References

  • Isochromanone synthesis. Organic Chemistry Portal. [Link]

  • Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound.
  • Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Chemistry – A European Journal. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Synthesis of isochromans. Organic Chemistry Portal. [Link]

  • Use of Bromine-76 and Iodine-123 Radiohalogenated Tracers in the Drug Development Process. Bentham Science. [Link]

Sources

The Strategic Utility of 6-Bromoisochroman-1-one in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isochromanone Scaffold

The isochroman-1-one core is a privileged scaffold found in a diverse array of natural products exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[1][2] Its inherent structural features make it an attractive target for synthetic chemists aiming to construct complex molecular architectures. Within this class of compounds, 6-Bromoisochroman-1-one has emerged as a particularly valuable and versatile building block. The presence of the bromine atom at the 6-position provides a synthetic handle for the introduction of various substituents through modern cross-coupling methodologies, enabling the efficient and convergent synthesis of a range of natural products and their analogues. This application note will provide a detailed overview of the strategic use of this compound in the synthesis of natural products, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols and mechanistic insights will be provided to guide researchers in leveraging this key intermediate for their synthetic campaigns.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is strategically positioned for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The three most prominently utilized transformations in this context are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Intermediate Scaffolds cluster_final Target Molecules start This compound suzuki Suzuki-Miyaura Coupling (with Boronic Acids/Esters) start->suzuki Pd Catalyst, Base heck Heck Coupling (with Alkenes) start->heck Pd Catalyst, Base sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base aryl 6-Aryl-isochroman-1-ones suzuki->aryl alkenyl 6-Alkenyl-isochroman-1-ones heck->alkenyl alkynyl 6-Alkynyl-isochroman-1-ones sonogashira->alkynyl np Natural Products & Analogues aryl->np alkenyl->np alkynyl->np Suzuki_Mechanism pd0 Pd(0)Ln pd_complex Oxidative Addition pd0->pd_complex ar_pd_br Ar-Pd(II)L2-Br pd_complex->ar_pd_br this compound transmetalation Transmetalation (R-B(OR)2) ar_pd_br->transmetalation ar_pd_r Ar-Pd(II)L2-R transmetalation->ar_pd_r reductive_elim Reductive Elimination ar_pd_r->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (6-Aryl-isochroman-1-one) reductive_elim->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture, such as toluene/water (4:1) or dioxane/water (4:1), is then added via syringe.

  • Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-isochroman-1-one.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100~80-90
33-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100~75-85

Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound. Yields are estimates based on typical literature values for similar transformations.

II. Heck Reaction: Synthesis of 6-Alkenyl-isochroman-1-ones

The Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to 6-alkenyl-isochroman-1-ones. [1][3]These intermediates can undergo further transformations, such as cyclization or reduction, to access more complex natural product scaffolds.

Mechanistic Rationale: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the alkenyl-substituted product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst in the presence of a base. [4] Experimental Protocol: General Procedure for the Heck Reaction of this compound

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the desired alkene (1.5-2.0 equiv.), a palladium source such as Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv.), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃) (0.04-0.10 equiv.).

  • Solvent and Base Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), followed by a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Reaction Execution: The vessel is sealed and heated to 80-120 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated.

  • Purification: The residue is purified by column chromatography to yield the 6-alkenyl-isochroman-1-one.

EntryAlkeneCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100~70-85
2n-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃MeCN80~75-90
31-OctenePdCl₂(PPh₃)₂Et₃NDMF120~60-75

Table 2: Representative conditions for the Heck reaction of this compound. Yields are estimates based on typical literature values for similar transformations.

III. Sonogashira Coupling: Synthesis of 6-Alkynyl-isochroman-1-ones

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of natural products containing an alkyne moiety, which can serve as a versatile functional group for further elaboration.

Mechanistic Rationale: The Sonogashira coupling involves a dual catalytic system of palladium and copper. The palladium cycle is similar to that of the Suzuki and Heck reactions. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. [5]

Sonogashira_Workflow cluster_reagents Reagents & Catalysts cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product reagent1 This compound mixing Combine Reagents under Inert Atmosphere reagent1->mixing reagent2 Terminal Alkyne reagent2->mixing catalyst_pd Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) catalyst_pd->mixing catalyst_cu Copper(I) Co-catalyst (e.g., CuI) catalyst_cu->mixing base Amine Base (e.g., Et₃N) base->mixing heating Heat Reaction Mixture (e.g., rt to 60 °C) mixing->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Solvent Extraction monitoring->extraction purification Column Chromatography extraction->purification product 6-Alkynyl-isochroman-1-one purification->product

Figure 3: Experimental workflow for the Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for the Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).

  • Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or triethylamine (Et₃N). Add this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.). If a co-solvent is used, add the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride, water, and brine.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the 6-alkynyl-isochroman-1-one.

EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF/Et₃Nrt~80-95
21-HexynePd(PPh₃)₄CuIPiperidineDMF50~75-90
3TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIEt₃NToluene60~85-95

Table 3: Representative conditions for the Sonogashira coupling of this compound. Yields are estimates based on typical literature values for similar transformations.

Conclusion and Future Outlook

This compound stands as a potent and versatile building block for the synthesis of a wide range of isocoumarin-containing natural products and their analogues. The strategic application of palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Heck, and Sonogashira couplings, provides a powerful and modular approach to introduce diverse substituents at the 6-position of the isochromanone core. The protocols outlined in this application note serve as a comprehensive guide for researchers to harness the synthetic potential of this key intermediate. Future advancements in cross-coupling methodologies, including the development of more active and selective catalyst systems, will undoubtedly further expand the utility of this compound in the efficient and elegant synthesis of complex, biologically active molecules.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46–49.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874–922.
  • Liang, Y.; Xie, Y.-X.; Li, J.-H. Recent advances in the Sonogashira reaction. Curr. Org. Chem.2006, 10, 459-481.
  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979, 12, 146–151.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100, 3009–3066.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58, 9633-9695.
  • Noor, A.; Shah, A. A.; Iftikhar, F.; Mabood, F.; Khan, A. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. Molecules2020, 25, 4996.
  • Oestreich, M., Ed. The Mizoroki-Heck Reaction. John Wiley & Sons, 2009.
  • de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons, 2008.
  • Al-awar, R. S.; Ray, J. E.; Scherman, M. S.; Fung, E.; McNeil, M. R.; Crick, D. C. Isocoumarins from the endophytic fungus Pestalotiopsis sp. inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis. J.
  • Denmark, S. E.; Baird, J. D. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboronic Acids and Their Derivatives. Chem. Eur. J.2006, 12, 4954–4963.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41, 1461–1473.

Sources

Catalytic Methods for the Functionalization of 6-Bromoisochroman-1-one: A Guide to Modern Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The isochroman-1-one scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[1][2][3] 6-Bromoisochroman-1-one serves as a key synthetic intermediate, where the bromine atom at the C6 position provides a versatile handle for molecular diversification through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth overview and detailed protocols for the functionalization of this building block using four cornerstone catalytic methods: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

The isochroman core is a cornerstone in medicinal chemistry.[3] Its derivatives have been explored for a multitude of therapeutic applications, making the development of efficient synthetic routes to novel analogues a high-priority research area.[1][4] The strategic placement of a bromine atom on the aromatic ring, as in this compound, transforms a simple scaffold into a powerful platform for generating molecular diversity. This bromo-substituent is an ideal electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions, which are renowned for their reliability, functional group tolerance, and broad substrate scope.[5][6]

This document outlines validated protocols for installing carbon-carbon and carbon-nitrogen bonds at the C6 position, enabling the synthesis of diverse libraries of isochroman-1-one derivatives for screening and lead optimization.

General Experimental Workflow

Successful cross-coupling reactions are contingent on the rigorous exclusion of oxygen. The following workflow provides a general framework for the protocols described herein.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids to Flask (this compound, Coupling Partner, Base, Catalyst, Ligand) B 2. Seal Flask (Rubber Septum) A->B C 3. Inert Atmosphere Purge (Evacuate and backfill with Argon/Nitrogen 3x) B->C D 4. Add Degassed Solvents (via Syringe) C->D E 5. Heat to Temperature (Oil Bath with Stirring) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Quench and Extract (Cool, dilute with water, extract with organic solvent) F->G H 8. Dry and Concentrate (Dry organic layer, evaporate solvent) G->H I 9. Purify (Flash Column Chromatography) H->I J Final Product I->J Characterized Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

Principle & Rationale: The Suzuki-Miyaura reaction is the premier method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[7][8] It is exceptionally versatile for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.[9] The reaction is favored for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and esters. The low toxicity of the boron-containing byproducts is another significant advantage.[8]

Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][8]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X RE_label Reductive Elimination ArPdOR Ar-Pd(II)-OR'(L₂) ArPdX->ArPdOR Base (e.g., OH⁻) OA_label Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L₂) ArPdOR->ArPdAr Ar'-B(OR)₂ TM_label Transmetalation ArPdAr->Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 6-phenylisochroman-1-one

This protocol details the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a rubber septum and purge with argon for 10 minutes. This is achieved by evacuating the flask under vacuum and backfilling with argon, repeated three times.

  • Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes.

  • Using syringes, add the degassed 1,4-dioxane (4 mL) and water (1 mL) to the reaction flask.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Coupling PartnerProductExpected Yield (%)
Phenylboronic acid6-Phenylisochroman-1-one85 - 95
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)isochroman-1-one88 - 96
3-Pyridinylboronic acid6-(Pyridin-3-yl)isochroman-1-one75 - 85
2-Thiopheneboronic acid6-(Thiophen-2-yl)isochroman-1-one80 - 90

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

Principle & Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[10][11] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[12] Compared to classical methods like nucleophilic aromatic substitution, it offers milder conditions and a vastly expanded substrate scope, allowing for the coupling of aryl halides with a wide range of primary and secondary amines, anilines, and even ammonia equivalents.[10]

Catalytic Cycle

The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X RE_label Reductive Elimination AmidoComplex [Ar-Pd(II)-NR'R'']L₂ ArPdX->AmidoComplex HNR'R'', Base OA_label Oxidative Addition AmidoComplex->Pd0 Ar-NR'R'' Amine_Coord_label Amine Coordination & Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of 6-morpholino-isochroman-1-one

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (5 mL), anhydrous

Procedure:

  • Inside a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.

  • Outside the glovebox, add this compound to the flask.

  • Seal the flask with a septum, and perform the argon purge cycle as described previously.

  • Add anhydrous toluene (5 mL) followed by morpholine (105 µL) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir for 16 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the title compound.

Amine PartnerProductExpected Yield (%)
Morpholine6-Morpholino-isochroman-1-one80 - 92
Piperidine6-(Piperidin-1-yl)isochroman-1-one82 - 94
Aniline6-(Phenylamino)isochroman-1-one70 - 85
Benzylamine6-(Benzylamino)isochroman-1-one75 - 88

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

Principle & Rationale: The Sonogashira coupling reaction is the most widely used method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[14][15] This reaction typically employs a dual catalytic system of palladium and copper(I).[16] The resulting arylalkyne products are exceptionally useful synthetic intermediates, serving as precursors for heterocycles, polymers, and as handles for bioorthogonal "click" chemistry.[16][17]

Catalytic Cycle

The process involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while a copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step.[16][18]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X (Oxidative Add.) ArPdC Ar-Pd(II)-C≡CR'(L₂) ArPdX->ArPdC Transmetalation ArPdC->Pd0 Ar-C≡CR' (Reductive Elim.) CuX CuX PiComplex [π-Alkyne]CuX CuX->PiComplex +H-C≡CR' Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' PiComplex->CuAcetylide Base, -HB⁺X⁻ CuAcetylide->ArPdX CuX

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Protocol: Synthesis of 6-((trimethylsilyl)ethynyl)isochroman-1-one

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Ethynyltrimethylsilane (1.5 mmol, 212 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (5 mL), anhydrous

  • Tetrahydrofuran (THF) (5 mL), anhydrous

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal and purge with argon as previously described.

  • Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe.

  • Add ethynyltrimethylsilane (212 µL) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the silyl-protected alkyne. Note: The TMS group can be easily removed using K₂CO₃ in methanol or TBAF in THF if the terminal alkyne is desired.

Alkyne PartnerProductExpected Yield (%)
Ethynyltrimethylsilane6-((Trimethylsilyl)ethynyl)isochroman-1-one90 - 98
Phenylacetylene6-(Phenylethynyl)isochroman-1-one85 - 95
1-Hexyne6-(Hex-1-yn-1-yl)isochroman-1-one75 - 85

Heck Reaction: C(sp²)-C(sp²) Vinylation

Principle & Rationale: The Heck reaction (or Mizoroki-Heck reaction) creates a carbon-carbon bond between an aryl halide and an alkene.[19][20] It is a powerful tool for synthesizing substituted alkenes, particularly styrenyl derivatives.[21] The reaction typically favors formation of the trans olefin product. A key feature is the use of a base to regenerate the active Pd(0) catalyst at the end of the cycle.[6][20]

Catalytic Cycle

The mechanism involves oxidative addition, migratory insertion of the alkene, and a characteristic β-hydride elimination step.[21]

Heck_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X (Oxidative Add.) AlkeneComplex [Alkene]ArPdX(L₂) ArPdX->AlkeneComplex + Alkene InsertionProduct R-Pd(II)-X(L₂) AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)-X(L₂) InsertionProduct->HPdX β-Hydride Elim. Product HPdX->Pd0 Base - HB⁺X⁻

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Protocol: Synthesis of 6-((E)-styryl)isochroman-1-one

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Styrene (1.5 mmol, 172 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 mmol, 30.4 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • N,N-Dimethylformamide (DMF) (5 mL), anhydrous

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Seal and purge with argon.

  • Add anhydrous DMF (5 mL), Et₃N (279 µL), and styrene (172 µL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 24 hours.

  • After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the product.

Alkene PartnerProductExpected Yield (%)
Styrene6-((E)-styryl)isochroman-1-one70 - 85
n-Butyl acrylate(E)-Butyl 3-(1-oxoisochroman-6-yl)acrylate75 - 90
4-Vinylpyridine6-((E)-2-(pyridin-4-yl)vinyl)isochroman-1-one65 - 80

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel, functionalized isochroman-1-one derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and high-yielding pathways to a vast chemical space. By understanding the principles behind catalyst, ligand, and base selection, researchers can effectively leverage these powerful synthetic tools to accelerate discovery programs in medicinal chemistry and materials science.

References

  • ORGANIC CHEMISTRY - RSC Publishing. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Tomás-Mendivil, E., Starck, J., Ortuno, J.-C., & Michelet, V. (2018). Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. Organic Letters, 20(15), 4535–4539. [Link]

  • Wang, F., Li, Y., Yang, L., Chen, Y., & Wang, Q. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Ammann, S. E., Liu, W., & White, M. C. (2016). Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis. Angewandte Chemie International Edition, 55(33), 9571–9575. [Link]

  • Synthesis of isochroman-1-one derivatives | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Shyamlal, B. R. K., Mathur, M., Yadav, D. K., Mashevskaya, I. V., El-Shazly, M., Saleh, N., & Chaudhary, S. (2022). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. Current Pharmaceutical Design, 28(10), 829–840. [Link]

  • Napoleon, A. A., Sharma, V., & Aggile, K. (2017). Synthesis of Novel Isochromen-1-one analogues of Etodolac. IOP Conference Series: Materials Science and Engineering, 263, 022021. [Link]

  • Research progress in biological activities of isochroman derivatives | Request PDF. (2021). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. (n.d.). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2023). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Retrieved from [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach - MDPI. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling Reaction Mechanism - YouTube. (2016). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira cross-coupling reaction - YouTube. (2020). Retrieved from [Link]

  • Scheme 1: Palladium-catalyzed Heck-type reaction of... - ResearchGate. (n.d.). Retrieved from [Link]

  • When metal-catalyzed C–H functionalization meets visible-light photocatalysis - Beilstein Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • 6-Bromoisochroman-4-one | 676134-68-2 - J&K Scientific LLC. (n.d.). Retrieved from [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Green Chemistry in Action: Sustainable Synthesis of 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromoisochroman-1-one is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1] Traditional synthetic routes often rely on stoichiometric and hazardous reagents, generating significant chemical waste and posing environmental concerns. This application note details validated green chemistry approaches for the synthesis of this compound, focusing on catalytic oxidation and microwave-assisted synthesis. These protocols are designed to enhance safety, reduce environmental impact, and improve process efficiency, aligning with the core principles of sustainable chemistry.[2]

The Imperative for Greener Synthesis

The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2] For the synthesis of this compound, this translates to adopting methodologies that utilize safer solvents, recyclable catalysts, and energy-efficient reaction conditions. The protocols outlined below offer practical and scalable solutions for researchers and drug development professionals committed to sustainable practices.

Protocol 1: Heterogeneous Catalytic Oxidation of 6-Bromoisochroman

This protocol leverages a recyclable heterogeneous catalyst for the selective oxidation of 6-bromoisochroman to this compound using molecular oxygen as the ultimate oxidant. This approach significantly reduces waste compared to traditional methods that employ stoichiometric heavy metal oxidants.[3][4][5]

Scientific Rationale:

The use of a heterogeneous vanadium cluster catalyst offers several advantages. Firstly, it facilitates the use of molecular oxygen, a green and abundant oxidant, with water as the only theoretical byproduct.[6] Secondly, the heterogeneous nature of the catalyst allows for easy recovery and reuse, a key principle of green chemistry that enhances the economic and environmental viability of the process.[3][4][5] The reaction proceeds under mild conditions, minimizing energy consumption and the risk of side reactions.

Experimental Workflow:

Caption: Workflow for the heterogeneous catalytic oxidation of 6-bromoisochroman.

Detailed Protocol:

Materials:

  • 6-Bromoisochroman

  • Heterogeneous vanadium cluster catalyst (as described in[3][4][5])

  • 1,4-Dioxane (or another suitable high-boiling point ether)

  • Molecular Oxygen (balloon or cylinder)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Catalyst Activation: If required, activate the heterogeneous vanadium catalyst according to the manufacturer's instructions or literature procedures. This may involve heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the heterogeneous vanadium catalyst (e.g., 10 mg per 0.2 mmol of substrate).

  • Reactant Addition: Add a solution of 6-bromoisochroman (0.2 mmol) in 1,4-dioxane (1 mL).

  • Oxygen Introduction: Purge the flask with molecular oxygen and maintain a positive pressure of oxygen using a balloon or a slow, continuous flow.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Recovery: Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.

  • Extraction: Concentrate the filtrate under reduced pressure and extract the residue with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary:
EntrySubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
16-Bromoisochroman51,4-Dioxane8024>90 (projected)

Note: The yield is projected based on similar substrates in the cited literature.[3]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating methods.[7][8]

Scientific Rationale:

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[9] This can dramatically reduce reaction times from hours to minutes, thereby saving energy and increasing throughput.[7][8] For the synthesis of this compound, a microwave-assisted cyclization of a suitable precursor can be a highly efficient and green alternative to traditional methods.

Reaction Pathway:

Caption: General scheme for microwave-assisted synthesis of an isochroman-1-one derivative.

Detailed Protocol:

Materials:

  • A suitable precursor, such as an appropriately substituted aryl 2-bromobenzoate.

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Microwave synthesizer

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine the aryl 2-bromobenzoate precursor, potassium carbonate, and dimethylformamide.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 15 minutes).

  • Monitoring: After the initial irradiation period, a small aliquot can be taken to monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature.

  • Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary:
EntryHeating MethodSolventBaseTemp (°C)TimeYield (%)
1MicrowaveDMFK₂CO₃15015 minHigh (projected)
2ConventionalDMFK₂CO₃150> 12 hModerate (projected)

Note: The yield and reaction time are projected based on similar reactions in the cited literature.[4]

Conclusion

The adoption of green chemistry principles in the synthesis of this compound offers significant advantages in terms of environmental impact, safety, and efficiency. The detailed protocols for heterogeneous catalytic oxidation and microwave-assisted synthesis provide researchers and drug development professionals with viable and sustainable alternatives to traditional synthetic methods. By embracing these greener approaches, the scientific community can contribute to a more sustainable future for chemical synthesis.

References

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Green Oxidation of Isochromans to Isochromanones with Molecular Oxygen Catalyzed by a Tetranuclear Vanadium Cluster. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Microwave-Assisted Cyclization under Mildly Basic Conditions: Synthesis of 6 H-Benzo[ c]chromen-6-ones and Their 7,8,9,10-Tetrahydro Analogues. (2018). The Journal of Organic Chemistry. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]

  • Proposed mechanism for isochromanone synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Yadav, A. R., & Mohite, S. K. (n.d.). Microwave Assisted Organic Synthesis. Research Journal of Pharmacy and Technology.
  • Microwave/Ultrasonic Assisted Synthesis. (n.d.). University Department of Chemistry.
  • Green Oxidation of Isochromans to Isochromanones with Molecular Oxygen Catalyzed by A Tetranuclear Vanadium Cluster. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • 6-Bromoisochroman. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Microwave Assisted Organic Synthesis. (n.d.). Taylor & Francis.
  • Green, catalytic oxidations of alcohols. (2003). Accounts of Chemical Research. [Link]

  • Green Chemistry. (2022). University of Liverpool. [Link]

  • Solvent-Free Organic Synthesis. (n.d.).
  • Synthesis of isochromans. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis method of 6-bromoisoindolinyl-1-one. (n.d.). Google Patents.
  • A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Isochroman Chemistry. (1977). Defense Technical Information Center. [Link]

  • Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound. (n.d.). Google Patents.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). Chemical Reviews. [Link]

  • Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis. (2016). Chemical Reviews. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). Chemical Reviews. [Link]

  • Method for synthesizing 1,3-diphenyl-1-propanol compound. (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 6-Bromoisochroman-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important synthetic intermediate. Here, you will find a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides formatted in a user-friendly question-and-answer style to directly address common challenges encountered during the purification process.

Introduction to Purification Challenges

The purification of crude this compound can present several challenges, primarily stemming from the presence of unreacted starting materials, side-products from the synthetic route, and potential degradation products. The efficiency of the purification process is paramount to obtaining a high-purity final product, which is critical for subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API).[1] This guide will walk you through the most effective purification techniques and provide solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-(4-bromophenyl)acetic acid or related derivatives.[2]

  • Over-brominated Species: If the bromination step is not carefully controlled, di- or poly-brominated isochromanone species may form.

  • ** regioisomers:** Depending on the directing groups on the aromatic ring of the precursor, isomers with bromine at different positions might be formed.

  • Hydrolysis Products: The lactone ring of isochroman-1-one can be susceptible to hydrolysis under certain conditions, leading to the corresponding hydroxy acid.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can be present.

Q2: What is the best initial step to assess the purity of my crude product?

A2: Before attempting any large-scale purification, it is crucial to perform a preliminary analysis of your crude mixture. Thin-Layer Chromatography (TLC) is an excellent, rapid technique for this purpose.[3][4] It will give you a qualitative picture of the number of components in your mixture and help in selecting an appropriate solvent system for column chromatography. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[5]

Q3: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A3: Both techniques can be effective, and the choice often depends on the nature and quantity of the impurities.

  • Recrystallization is ideal if your crude product is relatively pure (generally >90%) and you have a solid material. It is a highly effective method for removing small amounts of impurities and can yield very pure crystalline material.

  • Column Chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility properties to the desired product, making recrystallization challenging.[6] It offers a higher degree of separation for a wider range of impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Q4: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid. Here are some troubleshooting steps:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use a different solvent system: The chosen solvent may be too good a solvent for your compound at lower temperatures. Try a solvent in which the compound has lower solubility, or use a co-solvent system.

  • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low yield can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during filtration, you can lose product. Ensure your filtration apparatus is pre-heated.

  • Product solubility: Your product may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures.

Column Chromatography Issues

Q6: My compound is streaking on the TLC plate. What does this mean for my column chromatography?

A6: Streaking on a TLC plate often indicates that the sample is overloaded or that the compound is interacting strongly with the stationary phase (e.g., silica gel).[3] For column chromatography, this can lead to poor separation and broad peaks. To address this:

  • Use a more polar solvent system for TLC: This can help to move the compound further up the plate and reduce tailing.

  • Load less sample onto the column: Overloading is a common cause of poor separation.

  • Consider a different stationary phase: If your compound is basic, for example, it may interact strongly with acidic silica gel. Using neutral alumina or a deactivated silica gel might be beneficial.

Q7: I'm running a column, but the separation between my product and an impurity is very poor. What can I do?

A7: Poor separation, indicated by overlapping spots on TLC or co-eluting peaks from the column, can be addressed by:

  • Optimizing the solvent system: A small change in the polarity of the eluent can significantly impact the separation. Try gradually changing the ratio of your solvents. A good starting point for optimizing separation is to find a solvent system that gives your product an Rf value of 0.2-0.4 on TLC.[4]

  • Using a longer column: A longer column provides more surface area for the separation to occur.

  • Dry loading the sample: If your compound is not very soluble in the initial eluent, adsorbing it onto a small amount of silica gel before loading it onto the column can lead to a tighter band and better separation.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol outlines the steps for analyzing the purity of crude this compound and for developing a suitable solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane)

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

  • Spot the plate: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane). Using a capillary spotter, apply a small spot of the solution onto the starting line.[5]

  • Prepare the developing chamber: Pour a small amount of your chosen solvent system (e.g., 7:3 hexanes:ethyl acetate) into the chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.

  • Develop the plate: Place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[3]

  • Visualize the results: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Calculate the Rf values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf for column chromatography is between 0.2 and 0.4.[4]

Data Presentation: TLC Solvent Systems

Solvent System (Hexanes:Ethyl Acetate)Observed Rf of this compound (Approximate)Comments
9:1< 0.1Too non-polar; product remains at the baseline.
8:20.25Good starting point for column chromatography.
7:30.4May provide faster elution but potentially less separation.
1:1> 0.8Too polar; product moves with the solvent front.
Protocol 2: Purification by Column Chromatography

This protocol provides a step-by-step guide for purifying crude this compound using silica gel column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., 8:2 hexanes:ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the eluent. Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles. Allow the silica to settle, and then add a layer of sand on top.[6]

  • Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.

  • Elute the column: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant level of eluent above the silica gel at all times to prevent the column from running dry.

  • Monitor the separation: Collect fractions and analyze them by TLC to determine which fractions contain the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol describes the purification of nearly pure this compound by recrystallization.

Materials:

  • Erlenmeyer flask

  • Hot plate

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of hexanes and ethyl acetate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude product: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[6]

  • Cool the solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound TLC Purity Assessment (TLC/HPLC) Crude->TLC Decision Purity > 90%? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column Column Chromatography Decision->Column No Analysis Final Purity Analysis (TLC/HPLC/NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Pure

Caption: Decision workflow for selecting the appropriate purification technique.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Problem Encountered OilingOut Oiling Out in Recrystallization - Slow cooling - Change solvent - Scratch flask - Seed crystal Start->OilingOut Recrystallization LowYield Low Recrystallization Yield - Use less solvent - Pre-heat funnel - Change solvent Start->LowYield Recrystallization TLCStreaking TLC Streaking - Use more polar eluent - Load less sample - Change stationary phase Start->TLCStreaking Chromatography PoorSeparation Poor Column Separation - Optimize eluent - Use longer column - Dry load sample Start->PoorSeparation Chromatography

Caption: Troubleshooting guide for common purification issues.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • University of the West Indies, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Gao, F., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29465–29471. [Link]

  • Organic Chemistry Portal. Isochromanone synthesis. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–713. [Link]

  • UofT Scarborough. Column Chromatography Theory. [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • International Council for Harmonisation. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]

Sources

Common side reactions in the synthesis of 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromoisochroman-1-one. As a key building block in medicinal chemistry and drug development, the successful synthesis of this compound is critical. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis of this compound, which typically involves the intramolecular cyclization of a precursor like 2-(bromomethyl)-5-bromobenzoic acid.

Question 1: My reaction is slow and appears incomplete, with a significant amount of the 2-(bromomethyl)-5-bromobenzoic acid starting material remaining. What are the likely causes and how can I drive the reaction to completion?

Answer:

This is a common issue that typically points to suboptimal reaction conditions for the intramolecular lactonization step.

  • Probable Causes & Mechanistic Insight:

    • Insufficient Base Strength or Stoichiometry: The cyclization is an intramolecular Williamson ether synthesis (an SN2 reaction), where the carboxylate anion acts as the nucleophile, displacing the benzylic bromide. If the base is too weak or used in insufficient quantity, the starting carboxylic acid will not be fully deprotonated, leading to a low concentration of the active nucleophile and a slow or stalled reaction.

    • Low Temperature: Like most reactions, the rate of this cyclization is temperature-dependent. Insufficient thermal energy can result in a high activation barrier that is not easily overcome.

    • Poor Solvent Choice: The ideal solvent must fully dissolve the starting material and the base while also being compatible with the reaction. Polar aprotic solvents like DMF, acetonitrile, or acetone are generally preferred as they solvate the cation of the base, leaving the carboxylate anion more "naked" and nucleophilic.

  • Troubleshooting & Optimization Protocol:

    • Verify Base and Stoichiometry: Ensure you are using an appropriate base. Potassium carbonate (K₂CO₃) is often a good choice as it's strong enough to deprotonate the carboxylic acid but not so strong as to promote significant elimination side reactions. Use at least 1.5-2.0 equivalents to ensure complete deprotonation.

    • Increase Temperature: Gently heat the reaction mixture. A temperature range of 50-80 °C is typically effective for this type of cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.[1]

    • Consider a Phase-Transfer Catalyst: If you are using a biphasic system or if solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the carboxylate from an aqueous/solid phase to the organic phase where the reaction occurs.

Question 2: I've isolated a major byproduct with a molecular weight double that of my starting material, suggesting the formation of a dimer. How can I prevent this intermolecular side reaction?

Answer:

Dimer formation is a classic competitive side reaction in any intramolecular cyclization. It occurs when one molecule's carboxylate attacks the bromomethyl group of another molecule before it can attack its own.

  • Probable Cause & Mechanistic Insight:

    • High Concentration: The kinetics of the reaction are key. The intramolecular reaction is a first-order process, while the intermolecular dimerization is a second-order process. At high concentrations, the probability of two different molecules colliding (second-order) increases relative to the probability of a single molecule folding into the correct conformation for cyclization (first-order).

  • Troubleshooting & Optimization Protocol:

    • Apply High-Dilution Conditions: The most effective way to favor the intramolecular pathway is to run the reaction at a very low concentration (e.g., 0.01-0.05 M).

    • Slow Addition Technique: A practical way to achieve high-dilution conditions without using massive solvent volumes is to slowly add a solution of your starting material (2-(bromomethyl)-5-bromobenzoic acid) and base to a larger volume of refluxing solvent over several hours using a syringe pump. This keeps the instantaneous concentration of the reactive species very low, dramatically favoring the intramolecular cyclization.

Question 3: During my aqueous workup, the yield of my desired product dropped significantly, and I observed a new, more polar spot on my TLC plate. What is happening?

Answer:

This strongly suggests hydrolysis of the lactone ring. Isochromanones, being esters, are susceptible to ring-opening, especially under basic conditions.

  • Probable Cause & Mechanistic Insight:

    • Base-Mediated Hydrolysis: Washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate or carbonate) to neutralize any remaining acid can lead to saponification of the lactone. The hydroxide or bicarbonate ions attack the carbonyl carbon, leading to the ring-opened sodium salt of the corresponding 2-(hydroxymethyl)-5-bromobenzoic acid, which is highly water-soluble and will be lost to the aqueous layer.

  • Troubleshooting & Optimization Protocol:

    • Avoid Strong Bases in Workup: Do not use strong bases like NaOH or K₂CO₃ for neutralization.

    • Use Mild Conditions: If a basic wash is necessary, use a chilled, dilute (5%) solution of sodium bicarbonate and minimize the contact time. Vigorously shake for no more than 30-60 seconds.

    • Acidic or Neutral Workup: A better alternative is to perform a neutral workup. Dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate), wash with water, and then with brine. The starting carboxylic acid is polar and can often be removed effectively with silica gel chromatography without a basic wash.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound, and what are the critical steps? A common and effective route starts from 4-bromo-2-methylbenzoic acid. The critical steps are:

  • Benzylic Bromination: The methyl group is selectively brominated, typically using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide. The critical challenge here is preventing over-bromination, which can lead to the formation of di-bromomethyl species. Careful control of the NBS stoichiometry (1.0-1.1 equivalents) is essential.

  • Intramolecular Cyclization (Lactonization): The resulting 2-(bromomethyl)-5-bromobenzoic acid is then cyclized, usually with a mild base like potassium carbonate. As discussed in the troubleshooting guide, controlling concentration to prevent dimerization is the most critical parameter in this step.

Q2: What are the best analytical techniques to monitor the reaction and identify byproducts? A multi-pronged approach is most effective:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress. You can easily visualize the consumption of the starting material and the appearance of the product and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for troubleshooting.[1] It provides a clear picture of all components in your crude reaction mixture, allowing you to identify the molecular weights of your product and any side products (e.g., dimer, hydrolyzed product), which is invaluable for diagnosing issues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the final structural confirmation of your purified product and for characterizing any isolated, unknown side products.

Data Summary & Protocols

Table 1: Summary of Potential Side Products and Mitigation Strategies
Side ProductStructureCommon CauseMitigation Strategy
Dimer A linear ester formed from two moleculesHigh reaction concentrationEmploy high-dilution conditions or slow addition of reagents.
Dibromo Species Starting material with a -CHBr₂ groupExcess brominating agent (NBS)Use 1.0-1.1 eq. of NBS; monitor reaction closely and stop upon consumption of starting material.
Hydrolyzed Product Ring-opened 2-(hydroxymethyl)-5-bromobenzoic acidBasic aqueous workupUse neutral workup (water/brine washes) or a brief wash with chilled, dilute NaHCO₃.
Protocol 1: Optimized Synthesis of this compound via Intramolecular Cyclization

This protocol assumes the starting material, 2-(bromomethyl)-5-bromobenzoic acid, has been prepared and purified.

  • Setup: To a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Solvent Addition: Add a sufficient volume of anhydrous acetonitrile to the flask to achieve a final concentration of ~0.02 M for the starting material. Begin vigorous stirring and heat the suspension to reflux (~80°C).

  • Reagent Preparation: In a separate flask, dissolve 2-(bromomethyl)-5-bromobenzoic acid (1.0 eq.) in a minimum amount of anhydrous acetonitrile.

  • Slow Addition: Using a syringe pump, add the solution of the starting material to the refluxing acetonitrile/K₂CO₃ suspension over a period of 4-6 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the crude residue in ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Rapid Troubleshooting via Crude LC-MS Analysis
  • Sample Preparation: Once you suspect a reaction is not proceeding as expected, pause the stirring and carefully withdraw a small aliquot (~10-20 µL) of the reaction mixture using a micropipette.

  • Dilution: Dilute this aliquot in a 1.5 mL autosampler vial with 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the diluted sample by LC-MS. Look for the expected mass-to-charge ratio (m/z) for your starting material, product, and potential side products (e.g., dimer). This provides a quick and accurate snapshot of the reaction's status.[1]

Mechanistic & Workflow Diagrams

Diagram 1: Key Reaction Pathways

cluster_0 Reaction Conditions cluster_1 Reaction Products High_Conc High Concentration Dimer Dimer Byproduct High_Conc->Dimer Favors Low_Conc Low Concentration Product This compound (Desired Product) Low_Conc->Product Favors SM 2-(bromomethyl)-5-bromobenzoic acid anion SM->Product Intramolecular (First-Order) SM->Dimer Intermolecular (Second-Order)

Caption: Intramolecular vs. Intermolecular Reaction Pathways.

Diagram 2: Troubleshooting Workflow

Start Reaction Not Proceeding as Expected Analyze Analyze Crude Reaction by LC-MS & TLC Start->Analyze Incomplete Issue: Incomplete Reaction (High SM) Analyze->Incomplete High SM peak Dimer Issue: Dimer Formation (m/z = 2x SM) Analyze->Dimer High Dimer peak Hydrolysis Issue: Low Yield After Workup (New Polar Spot) Analyze->Hydrolysis Post-workup issue Sol_Incomplete Solution: - Increase Temperature - Extend Reaction Time - Check Base Stoichiometry Incomplete->Sol_Incomplete Sol_Dimer Solution: - Use High-Dilution Conditions - Employ Slow Addition Dimer->Sol_Dimer Sol_Hydrolysis Solution: - Use Neutral Workup - Avoid Strong Base Wash Hydrolysis->Sol_Hydrolysis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Isochromanone Synthesis.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Zaragoza Dörwald, F. (2004). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.
  • National Center for Biotechnology Information. (2022). Catalyst-controlled site-selective methylene C-H lactonization of dicarboxylic acids. PubMed Central.

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Bromoisochroman-1-one Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing coupling reactions with 6-Bromoisochroman-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows. Our focus is on providing not just protocols, but a deep understanding of the chemical principles at play, empowering you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the coupling of this compound, providing a foundational understanding for successful reaction setup.

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: this compound is an aryl bromide, making it a suitable electrophile for a variety of palladium-catalyzed cross-coupling reactions. The most frequently employed transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds by coupling with boronic acids or their esters. This is a widely used method due to the stability and commercial availability of many boronic acid derivatives.[1][2]

  • Heck Coupling: To form C(sp²)–C(sp²) bonds by reacting with an alkene.[3][4]

  • Sonogashira Coupling: For the synthesis of C(sp²)–C(sp) bonds by coupling with a terminal alkyne.[5][6]

  • Buchwald-Hartwig Amination: To create C(sp²)–N bonds by reacting with a primary or secondary amine.[7][8]

The choice of reaction depends on the desired final product and the specific bond construction required.

Q2: I'm planning a Suzuki-Miyaura coupling with this compound. What is a good starting point for my reaction conditions?

A2: For a robust starting point in a Suzuki-Miyaura coupling, a well-established catalyst system and conditions are recommended. Consider the following:

  • Catalyst: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) catalyst such as Pd(PPh₃)₄ is a common choice.[9]

  • Ligand: A phosphine ligand is crucial for catalyst stability and activity. Triphenylphosphine (PPh₃) is a standard choice, while more sterically demanding and electron-rich ligands like SPhos or XPhos can be beneficial, especially for less reactive coupling partners.[10][11]

  • Base: An inorganic base is necessary to activate the boronic acid.[12] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used and effective choices.[11][12]

  • Solvent: A mixture of an organic solvent and water is typical. Common solvent systems include toluene/water, dioxane/water, or THF/water.[1][11][13] The water is often necessary to dissolve the inorganic base and facilitate the reaction.[1]

  • Temperature: Reactions are typically heated, often in the range of 80-100 °C, to ensure a reasonable reaction rate.[14]

Always ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.[15]

Q3: Why is an inert atmosphere so critical for these coupling reactions?

A3: Palladium-catalyzed cross-coupling reactions rely on a catalytic cycle involving a palladium(0) species as the active catalyst.[10] Oxygen present in the air can oxidize the active Pd(0) to inactive Pd(II), which can halt the catalytic cycle and lead to low or no product yield.[1] Furthermore, some phosphine ligands are sensitive to oxidation.[16] Therefore, rigorously excluding oxygen by degassing the solvent and maintaining the reaction under an inert atmosphere of nitrogen or argon is crucial for consistent and successful results.[15]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of coupling reactions involving this compound.

Issue 1: Low to No Product Yield

Symptom: After the reaction and workup, analysis (e.g., TLC, LC-MS, NMR) shows a low yield of the desired coupled product or only starting materials.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity is a primary reason for failure.

    • Troubleshooting Steps:

      • Verify Catalyst Source and Age: Ensure you are using a fresh, reliable source of palladium catalyst. Older catalysts can degrade.

      • Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[15] Inefficient reduction can stall the reaction. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more modern precatalyst system.[17]

      • Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity.[18][19] If a standard ligand like PPh₃ is not effective, screen more electron-rich and sterically bulky ligands (e.g., Buchwald-type biarylphosphine ligands) which can enhance the rates of key steps in the catalytic cycle.[10]

  • Improper Reaction Setup: The reaction environment plays a critical role in the success of the coupling.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: As discussed in the FAQs, oxygen can kill the catalyst.[1] Double-check your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas) and ensure all glassware is properly dried.[9]

      • Solvent and Base Purity: Use anhydrous solvents and ensure your base is of high purity. Moisture can lead to side reactions like protodeboronation of the boronic acid in Suzuki couplings.[15][20]

  • Substrate-Specific Issues: The nature of your coupling partner can influence the reaction outcome.

    • Troubleshooting Steps:

      • Purity of Starting Materials: Impurities in either this compound or the coupling partner can inhibit the catalyst. Purify starting materials if necessary.[21]

      • Decomposition of Coupling Partner: Boronic acids, in particular, can be prone to decomposition (protodeboronation), especially at higher temperatures.[1][22] Consider using a more stable boronic ester (e.g., a pinacol ester) or screening different bases and reaction temperatures.[22]

Issue 2: Formation of Side Products

Symptom: The reaction mixture contains significant amounts of undesired products alongside, or instead of, the desired coupled product.

Common Side Products & Mitigation Strategies:

  • Homocoupling of the Coupling Partner (e.g., Boronic Acid): This results in a biaryl product derived from two molecules of the boronic acid.

    • Cause: This can be promoted by the presence of oxygen or if the transmetalation step is slow.[1]

    • Solution:

      • Improve the degassing of the reaction mixture to minimize oxygen.[1]

      • Optimize the ligand and base to facilitate a faster transmetalation step.

  • Protodeboronation (in Suzuki Coupling): The boronic acid is converted back to the corresponding arene.

    • Cause: This is often caused by excess water, high temperatures, or a strongly basic environment.[20][23]

    • Solution:

      • Use anhydrous conditions if possible, or carefully control the amount of water.

      • Screen milder bases (e.g., NaHCO₃) or lower the reaction temperature.[11]

      • Consider using a more stable boronic ester derivative.[11]

  • Dehalogenation of this compound: The bromine atom is replaced by a hydrogen atom.

    • Cause: This can occur via a competing reaction pathway where a hydride source is present.[1]

    • Solution:

      • Ensure the purity of all reagents to exclude potential hydride sources.

      • Optimize the reaction conditions, as this side reaction can be substrate and condition-dependent.

Visualization of a General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in palladium-catalyzed coupling reactions.

TroubleshootingWorkflow Troubleshooting Workflow for Coupling Reactions Start Low or No Product Yield CheckReagents Verify Reagent Purity & Integrity (Substrates, Solvent, Base) Start->CheckReagents CheckCatalyst Assess Catalyst System (Pd Source, Ligand, Activity) Start->CheckCatalyst CheckSetup Evaluate Reaction Setup (Inert Atmosphere, Temperature) Start->CheckSetup OptimizeConditions Systematically Optimize Conditions (Screen Ligands, Bases, Solvents, Temp.) CheckReagents->OptimizeConditions CheckCatalyst->OptimizeConditions CheckSetup->OptimizeConditions SideProducts Significant Side Products Observed IdentifySideProduct Identify Side Product(s) (Homocoupling, Dehalogenation, etc.) SideProducts->IdentifySideProduct IdentifySideProduct->OptimizeConditions Success Successful Reaction OptimizeConditions->Success

Caption: A decision-making flowchart for troubleshooting common issues in coupling reactions.

III. Experimental Protocols & Data

This section provides a general, step-by-step protocol for a Suzuki-Miyaura coupling of this compound, along with illustrative data on the effect of different reaction parameters.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[24]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Impact of Reaction Parameters

The following table summarizes hypothetical yield data from a screening study for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the impact of different catalysts, ligands, bases, and solvents.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (10:1)9075
2Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/H₂O (10:1)9082
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)9091
4Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Dioxane/H₂O (10:1)10085
5Pd(OAc)₂ (2)PPh₃ (4)NaHCO₃ (2)Toluene/H₂O (10:1)9065
6Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF9058

Note: This data is illustrative and actual results will be substrate-dependent.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OR)₂) PdII_complex->Transmetalation + R-B(OR)₂ + Base PdII_biaryl Ar-Pd(II)-R(L)₂ Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Sources

Technical Support Center: Overcoming Low Diastereoselectivity in 6-Bromoisochroman-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 6-bromoisochroman-1-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in their reactions. As a Senior Application Scientist, I have compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the mechanistic principles governing these stereoselective transformations. Our goal is to empower you to optimize your synthetic routes and achieve the desired stereochemical outcomes with confidence.

This guide is structured to address common questions and experimental hurdles in a direct, question-and-answer format. We will explore the root causes of low diastereoselectivity and provide actionable protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is a substituted lactone, a class of heterocyclic compounds prevalent in many biologically active natural products and pharmaceutical agents. The isochromanone core often possesses one or more stereocenters, and the specific three-dimensional arrangement of atoms (stereochemistry) is frequently crucial for its biological activity. In drug development, different stereoisomers (enantiomers or diastereomers) of a molecule can have vastly different pharmacological and toxicological profiles. Therefore, controlling the stereochemical outcome of reactions involving this compound is paramount for synthesizing enantiomerically pure and effective therapeutic agents.

Q2: What are the primary factors that influence diastereoselectivity in reactions of this compound?

Several factors can influence the diastereoselectivity of reactions at stereocenters, such as the C3 and C4 positions, or in reactions forming new stereocenters adjacent to the lactone ring. These include:

  • Reaction Temperature: Lower temperatures often enhance diastereoselectivity by favoring the transition state with the lower activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.

  • Choice of Base and Counterion: In reactions involving enolates, the nature of the base and the associated metal counterion can dictate the geometry of the enolate (E vs. Z), which in turn influences the facial selectivity of the subsequent reaction.

  • Steric Hindrance: The steric bulk of the reactants and any chiral auxiliaries or catalysts can create a biased environment that favors the formation of one diastereomer over another.

  • Electronic Effects: The electron-withdrawing or -donating nature of substituents on the aromatic ring, such as the bromine atom at the 6-position, can influence the reactivity and geometry of intermediates.

Q3: How is the diastereomeric ratio (d.r.) of a reaction product typically determined?

The diastereomeric ratio is most commonly determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the first line of analysis. Diastereomers are distinct compounds and will have different chemical shifts and coupling constants for their respective protons. Integration of well-resolved signals corresponding to each diastereomer allows for the determination of their ratio.[1][2] For complex spectra, advanced techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets, enabling more accurate integration.[1]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying stereoisomers.[3][4][5][6] By using a chiral stationary phase (CSP), enantiomers can be resolved. For diastereomers, which have different physical properties, separation can often be achieved on a standard achiral stationary phase (like silica gel or C18), though chiral columns can also be effective.[3][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter and provides a systematic approach to troubleshooting.

Problem 1: My alkylation reaction of this compound is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

Underlying Cause: Low diastereoselectivity in the alkylation of lactone enolates often stems from poor facial selectivity in the approach of the electrophile. This can be due to a lack of steric bias in the substrate-enolate or a non-rigid transition state. The geometry of the enolate (E vs. Z) is also a critical factor.[7]

Troubleshooting Workflow:

cluster_1 Reaction Condition Optimization cluster_2 Enolate Geometry Control cluster_3 Introduce Stereodirecting Group A Low d.r. in Alkylation B Step 1: Modify Reaction Conditions A->B Initial Approach C Step 2: Alter the Base/Counterion B->C If selectivity remains low B1 Lower Temperature (-78 °C) B->B1 B2 Screen Solvents (THF, Toluene, Dichloromethane) B->B2 D Step 3: Employ a Chiral Auxiliary C->D For greater control C1 Use bulky bases (e.g., LHMDS) for potential E-enolate C->C1 C2 Use smaller bases (e.g., LDA) for potential Z-enolate C->C2 C3 Additives like HMPA or LiCl to influence aggregation C->C3 E Outcome: Improved Diastereoselectivity D->E Successful Implementation D1 Attach a removable chiral auxiliary (e.g., Evans oxazolidinone) D->D1 D2 Explore substrate-controlled reactions with existing stereocenters D->D2

Troubleshooting workflow for improving alkylation diastereoselectivity.

Actionable Solutions & Protocols:

  • Optimize Reaction Temperature and Solvent:

    • Protocol: Set up parallel reactions and screen different temperatures, starting from -78 °C and gradually increasing to 0 °C. Lower temperatures often increase the energy difference between diastereomeric transition states, leading to higher selectivity. Concurrently, test a range of solvents with varying polarities, such as THF, toluene, and dichloromethane, as solvent can influence the enolate aggregation and geometry.

  • Vary the Base and Counterion:

    • Explanation: The choice of base can influence the E/Z ratio of the enolate, which in turn can dictate the stereochemical outcome according to models like the Zimmerman-Traxler transition state for aldol-type reactions.[7][8]

    • Protocol:

      • Generate the enolate of this compound using different lithium amide bases such as lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), or lithium tetramethylpiperidide (LiTMP).

      • Investigate the effect of counterions by using sodium or potassium bases (e.g., NaHMDS, KHMDS).

      • Consider the use of additives like HMPA or LiCl, which can break up aggregates of lithium enolates and potentially alter the reaction's stereochemical course.[9]

  • Utilize a Chiral Auxiliary:

    • Explanation: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed. Evans' oxazolidinones are a classic example used to control the stereoselectivity of enolate alkylations.

    • Protocol (Conceptual):

      • Synthetically modify the this compound system to incorporate a chiral auxiliary, for example, by derivatizing a related precursor.

      • Perform the alkylation reaction, where the bulky auxiliary will shield one face of the enolate, directing the electrophile to the opposite face.

      • Remove the chiral auxiliary to yield the desired diastereomer of the alkylated product.

Problem 2: My organocatalytic aldol reaction with this compound is giving low diastereoselectivity and poor yield. What should I do?

Underlying Cause: In organocatalytic aldol reactions, the catalyst's structure, the solvent, and the presence of additives are crucial for achieving high stereoselectivity.[10] Low yield and selectivity can indicate a poorly optimized catalytic cycle, catalyst inhibition, or an unfavorable transition state geometry. The electronic nature of the 6-bromo substituent might also affect the reactivity of the enamine or enolate intermediates.

Troubleshooting Workflow:

cluster_1 Catalyst Selection cluster_2 Parameter Optimization cluster_3 Reagent Quality Control A Low d.r. and Yield in Organocatalytic Aldol B Step 1: Screen Organocatalysts A->B Initial Approach C Step 2: Optimize Reaction Parameters B->C Once a promising catalyst is identified B1 Proline and its derivatives B->B1 B2 Cinchona alkaloid-derived thioureas B->B2 B3 Chiral phosphoric acids B->B3 D Step 3: Evaluate Substrate and Reagent Purity C->D If issues persist C1 Vary catalyst loading (5-20 mol%) C->C1 C2 Screen solvents (polar aprotic, e.g., DMSO, DMF; nonpolar, e.g., toluene) C->C2 C3 Additives (e.g., water, acids, bases) C->C3 E Outcome: Improved Yield and Selectivity D->E Successful Optimization D1 Ensure dryness of solvent and reagents D->D1 D2 Purify starting materials D->D2

Troubleshooting workflow for organocatalytic aldol reactions.

Actionable Solutions & Protocols:

  • Screen a Panel of Organocatalysts:

    • Explanation: Different classes of organocatalysts operate through different mechanisms (e.g., enamine vs. Brønsted acid catalysis) and their effectiveness can be highly substrate-dependent.

    • Protocol: Set up a small-scale screen of commercially available organocatalysts, including proline and its derivatives, cinchona alkaloid-based catalysts (e.g., thioureas), and chiral phosphoric acids.[11]

  • Systematic Optimization of Reaction Parameters:

    • Protocol: Once a promising catalyst is identified, create a reaction matrix to systematically vary the catalyst loading (e.g., 5, 10, 20 mol%), solvent, and temperature. The addition of small amounts of water, acid, or base can sometimes have a dramatic effect on both rate and selectivity.

  • Ensure Reagent and Solvent Purity:

    • Explanation: Organocatalytic reactions can be sensitive to impurities. Water can hydrolyze intermediates, and other impurities can poison the catalyst.

    • Protocol: Use freshly distilled or anhydrous solvents. Purify the this compound and the aldehyde partner before use.

Data Summary Table: Hypothetical Optimization of an Aldol Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)d.r. (syn:anti)
1Proline (20)DMSO254555:45
2Proline (20)CH₂Cl₂253060:40
3Cinchona-Thiourea (10)Toluene07585:15
4Cinchona-Thiourea (10) Toluene -20 82 95:5
5Chiral Phosphoric Acid (10)Toluene256030:70

This table illustrates a hypothetical optimization process where screening catalysts and lowering the temperature significantly improved both yield and diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of this compound

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (0.2 M).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add the chosen lithium amide base (e.g., LDA, 1.1 equivalents) to the stirred solution.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 10 minutes.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and/or chiral HPLC.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

  • Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers (e.g., a methine proton adjacent to a newly formed stereocenter).

  • Carefully integrate the chosen signals for each diastereomer.

  • The ratio of the integrals corresponds to the diastereomeric ratio of the product mixture.[1][2]

Protocol 3: Separation of Diastereomers by HPLC

  • Dissolve a small sample of the product mixture in the mobile phase.

  • Inject the sample onto an HPLC system equipped with a suitable column (a standard silica or C18 column may be sufficient for diastereomers).

  • Develop a mobile phase system (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and water for reversed phase) that provides baseline separation of the diastereomeric peaks.

  • Integrate the peak areas of the two diastereomers to determine their ratio. For enantiomeric excess determination of a single diastereomer, a chiral stationary phase column would be required.[3][4][5][6]

References

  • Vetica, F., Fronert, J., Puttreddy, R., Rissanen, K., & Enders, D. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis, 48(24), 4451-4458. [Link]

  • Mechanistic Investigation of an Organocatalytic Bromocyclization of O‐Allyl Carbamates. Chem. Eur. J.[Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(5), 707-723. [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Curr. Org. Synth., 8(3), 338-353. [Link]

  • Substituent influence on the diastereoselectivity of the alkylation of cyclic chiral imines. ResearchGate. [Link]

  • Chiral-HPLC separation of compound 1 (pure enantiomer—left) and... ResearchGate. [Link]

  • Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. J. Org. Chem., 75(15), 5085-5095. [Link]

  • Enantio- And Chemo-Selective HPLC Separations by Chiral-Achiral Tandem-Columns Approach: The Combination of CHIROBIOTIC TAG and SCX Columns for the Analysis of Propionyl Carnitine and Related Impurities. J. Liq. Chromatogr. Relat. Technol., 27(12), 1859-1871. [Link]

  • Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Zimmerman Traxler Model. Andrew G Myers Research Group. [Link]

  • Diastereoselective Aldol Reactions. Comprehensive Chirality. [Link]

  • Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. Angew. Chem. Int. Ed., 61(1). [Link]

  • Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. Chemphyschem, 23(1). [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]

  • Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Catal. Sci. Technol., 1(8), 1298-1310. [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. J. Org. Chem., 80(15), 7856-7860. [Link]

  • Process for preparing 3-isochromanone.
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry, 28(1). [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378. [Link]

  • Discrimination of Stereoisomers by One‐Dimensional 13 C NMR: All Sixteen Stereoisomers of 4‐Hydroxy‐a‐tocopherol Resolved. Magn. Reson. Chem., 59(11), 1087-1092. [Link]

  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. J. Org. Chem., 71(23), 8901-8906. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. Magn. Reson. Chem., 20(3), 175-179. [Link]

Sources

Impact of reagent purity on 6-Bromoisochroman-1-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromoisochroman-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this key intermediate. Here, we address common challenges and frequently asked questions, focusing on a critical and often underestimated variable: reagent purity . Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to design robust and reproducible synthetic routes.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, identify probable causes related to reagent purity, and provide actionable solutions grounded in chemical principles.

Question 1: "My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What's going wrong?"

Probable Cause: The most common culprit for failed Suzuki-Miyaura couplings is an inactive catalytic system, often compromised by impurities in the palladium source, phosphine ligand, or solvent.

Solution & Rationale:

  • Evaluate the Phosphine Ligand: Tertiary phosphine ligands are highly susceptible to oxidation, forming phosphine oxides. These oxides do not coordinate effectively with the palladium center, leading to a dramatic drop in catalytic activity.[1] Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

    • Action: Use a freshly opened bottle of the phosphine ligand or purify the existing ligand by recrystallization or chromatography. Always store phosphine ligands under an inert atmosphere (Argon or Nitrogen) and preferably in a desiccator or freezer.

  • Assess the Palladium Precatalyst: The quality of the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) is paramount. Impurities or partial decomposition can lead to the formation of inactive palladium black.

    • Action: Purchase high-purity (≥99.9%) palladium precatalysts from reputable suppliers. For sensitive applications, consider using pre-formed, air-stable precatalysts that generate the active Pd(0) species in situ.

  • Ensure Anhydrous Conditions: While some Suzuki couplings can tolerate water, the presence of excess moisture can be detrimental, particularly by promoting the degradation of reagents and interfering with the base.[3]

    • Action: Use anhydrous solvents (e.g., toluene, dioxane, THF) with a water content below 50 ppm. Dry solvents using a solvent purification system or by distillation over an appropriate drying agent. Ensure all glassware is rigorously flame-dried or oven-dried before use.

Workflow: Diagnosing a Failed Suzuki-Miyaura Coupling

G start Low/No Conversion ligand Check Phosphine Ligand Purity (TLC, ³¹P NMR) start->ligand catalyst Evaluate Palladium Precatalyst (Visual Inspection, Source) start->catalyst solvent Verify Solvent Anhydrousness (<50 ppm H₂O) start->solvent base Check Base Quality & Solubility start->base sol_ligand Use Fresh/Purified Ligand Store under Inert Gas ligand->sol_ligand sol_catalyst Use High-Purity Precatalyst catalyst->sol_catalyst sol_solvent Use Anhydrous Solvent solvent->sol_solvent sol_base Use Fresh, Finely Ground Base base->sol_base G cluster_0 Desired Reaction cluster_1 Side Reaction (Impurity-Driven) grignard_nuc R-MgX (Nucleophile) lactone This compound grignard_nuc->lactone Nucleophilic Addition product Tertiary Alcohol Product lactone->product grignard_base R-MgX (Strong Base) water H₂O (Proton Source) grignard_base->water Acid-Base Reaction quenched R-H (Alkane) + HOMgX water->quenched

Caption: Competing reaction pathways for a Grignard reagent.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reagent quality control, storage, and analytical assessment.

Q1: How can I reliably determine the purity of my this compound starting material?

A1: A multi-technique approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of non-volatile organic compounds. [4][5]A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.

  • Quantitative NMR (qNMR): This is a powerful primary method for determining absolute purity. [6]By integrating the signal of the analyte against a certified internal standard of known purity and concentration, you can obtain a highly accurate purity value that is not susceptible to non-UV-active impurities, unlike HPLC.

  • Melting Point: A sharp melting point that is consistent with the literature value suggests high purity. A broad or depressed melting point is a classic indicator of impurities.

Technique Information Provided Key Advantages Limitations
HPLC Purity (Area %), presence of non-volatile impurities.High sensitivity, widely available.Requires UV-active impurities for detection, relative quantitation. [6]
qNMR Absolute purity (mass %), structural confirmation.Primary method, non-destructive, detects non-UV-active impurities. [4][6]Requires a certified standard, lower throughput.
GC-MS Presence of volatile impurities.Excellent for detecting residual solvents.Not suitable for non-volatile or thermally labile compounds.
Melting Point Qualitative purity assessment.Fast, inexpensive.Not quantitative, insensitive to small amounts of impurities.
Q2: What are the ideal storage conditions for palladium catalysts and phosphine ligands?

A2: Proper storage is critical to maintain the reactivity of these expensive and sensitive reagents.

  • Palladium Catalysts: Store in a tightly sealed container, preferably in a desiccator to protect from moisture. Some catalysts are light-sensitive and should be stored in amber vials. While many are air-stable, long-term storage under an inert atmosphere is best practice.

  • Phosphine Ligands: These are generally more sensitive than the palladium sources. They should always be stored under an inert atmosphere (N₂ or Ar) to prevent oxidation. [1]For long-term storage, refrigeration or freezing is recommended to slow down any potential decomposition pathways.

Q3: My boronic acid appears clumpy and discolored. Can I still use it for my Suzuki reaction?

A3: It is not recommended. Boronic acids can undergo dehydration to form cyclic boroxines or decomposition/protodeboronation upon prolonged storage, especially if exposed to moisture and air. These impurities can significantly lower reaction yields. It is best to use fresh, high-purity boronic acids. If you suspect impurity, recrystallization from an appropriate solvent (e.g., water/ethanol mixtures or hexane/ethyl acetate) can often purify the material.

Part 3: Protocols

Protocol 1: Purity Assessment of this compound by HPLC
  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 5 µL. Integrate all peaks and calculate the purity as (Area of Main Peak / Total Area of All Peaks) * 100. For accurate results, ensure the main peak is not off-scale.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a finely ground base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Inerting: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if not using a pre-ligated catalyst).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, Dioxane, or DME/Water mixture) via syringe. [7][8]The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. [Link]

  • Ligand design for cross-couplings: phosphines . OpenChemHub via YouTube. [Link]

  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions . ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health (PMC). [Link]

  • Why Grignard Reagents React With Water . Master Organic Chemistry. [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water . Royal Society of Chemistry. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • 6-Bromoisochroman . MySkinRecipes. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions . MDPI. [Link]

  • Ultrafast Grignard addition reactions in the presence of water . ResearchGate. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . National Institutes of Health (PMC). [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions . Royal Society of Chemistry. [Link]

  • What happens when a Grignard reagent reacts with water? . Quora. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • The Grignard Reaction Mechanism . Chemistry Steps. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... . SciSpace. [Link]

  • Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications . ResearchGate. [Link]

  • Chemistry of Esters . Chemistry LibreTexts. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions . National Institutes of Health (PMC). [Link]

  • Blaise Reaction . Organic Chemistry Portal. [Link]

  • Reactions and Mechanisms . Master Organic Chemistry. [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate . Der Pharma Chemica. [Link]

  • Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! . Rojas Lab via YouTube. [Link]

  • A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli . National Institutes of Health (PMC). [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . National Institutes of Health (PMC). [Link]

  • Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) . National Institutes of Health (PMC). [Link]

Sources

Navigating the Synthesis of 6-Bromoisochroman-1-one: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Bromoisochroman-1-one, a key building block in the development of various therapeutic agents, can present unique challenges during its workup and purification stages. This technical support guide provides a comprehensive resource for overcoming common obstacles, offering alternative workup procedures, and ensuring the integrity of your synthesis. Drawing upon established chemical principles and field-proven insights, this guide is designed to empower researchers to navigate the intricacies of this synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the initial challenges?

A common and effective route to this compound is the lactonization of a corresponding precursor, such as 2-(4-bromophenyl)acetic acid, which is then subjected to a hydroxymethylation and subsequent cyclization. An alternative pathway involves the direct oxidation of 6-bromoisochroman.

Initial challenges often stem from the purity of the starting materials and the precise control of reaction conditions. Incomplete reactions or the formation of side products can complicate the subsequent workup and purification steps.

Q2: My reaction mixture is a complex emulsion after the initial quench. How can I effectively separate the organic and aqueous layers?

Emulsion formation is a frequent issue, particularly when using basic aqueous solutions to neutralize acidic reaction mixtures.

  • Troubleshooting:

    • Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by reducing the solubility of organic components in the aqueous layer.

    • Filtration through Celite®: For persistent emulsions, filtering the entire mixture through a pad of Celite® or another filter aid can help to break up the emulsified layer.

    • Solvent Modification: The addition of a small amount of a different organic solvent with a different polarity, such as tert-butyl methyl ether (MTBE), can sometimes disrupt the emulsion.

    • Centrifugation: If available, centrifuging the mixture can provide a more defined separation of the layers.

Q3: I am observing a significant amount of an unidentifiable, polar impurity in my crude product. What could it be and how can I remove it?

A common polar impurity is the unreacted starting carboxylic acid or a hydrolyzed intermediate.

  • Troubleshooting:

    • Base Wash: A thorough wash of the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the acidic impurity into its corresponding salt, which is then extracted into the aqueous phase.[1] It is crucial to vent the separatory funnel frequently during this wash, as the neutralization reaction can generate carbon dioxide gas.

    • pH Monitoring: After the base wash, check the pH of the aqueous layer to ensure it is basic. If it remains acidic, an additional wash may be necessary.

    • Silica Gel Chromatography: If the impurity persists, column chromatography on silica gel is an effective method for separation. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the desired, less polar product from the polar impurity.

Alternative Workup Procedures

The standard aqueous workup may not always be optimal, depending on the specific byproducts and impurities present in the reaction mixture. Below are alternative procedures to address common challenges.

Procedure 1: Acidic Workup for Removal of Basic Impurities

If the synthesis involves basic reagents or catalysts that need to be removed, an acidic wash is recommended.

StepActionPurpose
1Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).To ensure all components are in solution and facilitate extraction.
2Transfer the mixture to a separatory funnel.
3Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).To protonate and extract basic impurities into the aqueous layer.
4Separate the aqueous layer.
5Wash the organic layer with water.To remove any residual acid.
6Wash the organic layer with brine.To initiate the drying process.
7Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).To remove residual water.
8Filter and concentrate the organic layer under reduced pressure.To isolate the crude product.
Procedure 2: Solid-Supported Scavenging for Difficult-to-Remove Impurities

For impurities that are not easily removed by liquid-liquid extraction, solid-supported scavengers can be a highly effective alternative.

StepActionPurpose
1After the reaction is complete, dilute the mixture with a suitable solvent.
2Add a solid-supported scavenger resin appropriate for the impurity (e.g., an amine-based scavenger for acidic impurities, or an acid-based scavenger for basic impurities).To selectively bind and remove the target impurity.
3Stir the mixture for the recommended time.To allow for complete scavenging.
4Filter the mixture to remove the resin-bound impurity.
5Concentrate the filtrate under reduced pressure.To obtain the purified product.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress by TLC or LC-MS to ensure completion. Consider extending the reaction time or increasing the temperature if necessary.
Product loss during workup.Minimize the number of extraction steps. Ensure complete phase separation to avoid discarding the product with the aqueous layer. Back-extract the aqueous layers with fresh organic solvent.
Presence of Starting Material in the Final Product Insufficient reaction time or temperature.Optimize reaction conditions as mentioned above.
Inefficient purification.Utilize column chromatography with an appropriate solvent system for effective separation.
Formation of a Dimeric Byproduct High concentration of reactants.Perform the reaction under more dilute conditions.
Product is an Oil Instead of a Solid Presence of impurities.Purify the product further using column chromatography or recrystallization.
Residual solvent.Ensure the product is thoroughly dried under high vacuum.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound, highlighting key decision points in the workup process.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Starting Materials Reaction Lactonization/Cyclization Start->Reaction Quench Quench Reaction Reaction->Quench PhaseSeparation Phase Separation Quench->PhaseSeparation AqueousWash Aqueous Washes (Acid/Base/Water/Brine) PhaseSeparation->AqueousWash Emulsion Troubleshoot Emulsion (Brine, Celite®) PhaseSeparation->Emulsion Emulsion? Drying Drying AqueousWash->Drying ImpurityCheck Alternative Workup? (e.g., Solid-Supported Scavenger) AqueousWash->ImpurityCheck Impurities? Concentration Concentration Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct PurificationMethod Purification Method CrudeProduct->PurificationMethod PurityCheck Recrystallization or Column Chromatography CrudeProduct->PurityCheck Purity Acceptable? PureProduct Pure this compound PurificationMethod->PureProduct PurityCheck->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

References

Sources

Navigating the Chemistry of 6-Bromoisochroman-1-one: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Bromoisochroman-1-one. As a key intermediate in the synthesis of various bioactive molecules, including PARP inhibitors, precise control over its reactions is paramount to ensure high yields and purity of the final product. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for this compound?

A1: this compound possesses two primary reactive sites: the lactone functionality and the aryl bromide. The lactone is susceptible to nucleophilic attack at the carbonyl carbon, which can lead to ring-opening. The aryl bromide can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as metal-halogen exchange. Understanding this dual reactivity is the first step in designing experiments that favor the desired transformation.

Q2: How stable is the isochromanone ring system to acidic and basic conditions?

A2: The lactone ring of this compound is susceptible to hydrolysis under both acidic and basic conditions.[1] Basic conditions, in particular, promote rapid saponification to the corresponding hydroxy acid.[1] Acid-catalyzed hydrolysis is also possible, leading to the same ring-opened product. Therefore, it is crucial to carefully control the pH of your reaction mixture to prevent premature ring opening if the lactone integrity is desired for subsequent steps. For reactions requiring basic conditions, the use of non-nucleophilic bases or careful temperature control can mitigate this side reaction.

Q3: What are the most common byproducts observed in reactions involving this compound?

A3: The most common byproducts arise from the inherent reactivity of the molecule. These include:

  • Hydrolysis product: 2-(2-hydroxyethyl)-4-bromobenzoic acid, resulting from the opening of the lactone ring.

  • Elimination product: Formation of an unsaturated lactone via dehydrobromination can occur under basic conditions, especially at elevated temperatures.

  • Homocoupling product: In cross-coupling reactions, dimerization of the this compound starting material can occur.

  • Products from premature Grignard quenching: In Grignard reactions, any protic source (including trace water) will quench the Grignard reagent, leading to the formation of the corresponding hydrocarbon and reducing the yield of the desired addition product.[2][3]

Q4: How can I best store this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored in a cool, dry place, away from moisture and strong acids or bases. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent hydrolysis from atmospheric moisture.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a practical guide to address common issues encountered during reactions with this compound.

Observed Problem Potential Cause(s) Recommended Solutions & Preventative Measures
Low yield of desired product in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) 1. Hydrolysis of the lactone ring: The basic conditions required for many coupling reactions can lead to ring-opening.[4][5] 2. Homocoupling of the starting material: This is a common side reaction in palladium-catalyzed couplings. 3. Inefficient catalyst turnover: The catalyst may be poisoned or deactivated.1. Base selection: Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Running the reaction at the lowest effective temperature can also help. 2. Ligand and catalyst choice: Optimize the palladium source and ligand. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[6][7] 3. Reaction setup: Ensure strictly anhydrous and deoxygenated conditions to protect the catalyst.
Presence of a more polar spot on TLC, corresponding to the ring-opened product. Lactone hydrolysis: Exposure to acidic or basic conditions, or even residual moisture in the solvent.[1]Strictly anhydrous conditions: Dry all solvents and reagents thoroughly. Use of molecular sieves can be beneficial. pH control: If acidic or basic reagents are used, consider adding them at low temperatures and for the shortest possible duration. A buffered system may be necessary in some cases.
Formation of an unexpected, less polar byproduct, potentially an elimination product. Dehydrobromination: Strong bases, particularly at elevated temperatures, can promote the elimination of HBr to form an unsaturated lactone.Milder reaction conditions: Use a less sterically hindered, weaker base. Lowering the reaction temperature is often the most effective strategy.
In Grignard reactions, the starting material is recovered, and a significant amount of the debrominated isochromanone is observed. Quenching of the Grignard reagent: The presence of water or other protic impurities in the reaction setup.[2][3] Side reaction with the lactone: The Grignard reagent can act as a base to deprotonate the α-carbon to the carbonyl, leading to enolate formation.[3]Rigorous drying: Flame-dry all glassware and use anhydrous solvents. Prepare the Grignard reagent in situ and use it immediately. Inverse addition: Add the Grignard reagent slowly to a solution of this compound at low temperature to maintain a low concentration of the Grignard reagent and favor nucleophilic attack at the carbonyl over other side reactions.

Experimental Protocols: Best Practices

Protocol 1: Suzuki-Miyaura Coupling to Introduce an Aryl Group

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with an emphasis on minimizing hydrolysis of the lactone.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol) and a degassed aqueous solution of a mild base (e.g., 2M Na₂CO₃). The use of a biphasic system can help to control the concentration of the base in the organic layer.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound, with strategies to suppress side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a non-nucleophilic base (e.g., Cs₂CO₃, 1.5 eq) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture with stirring to the required temperature (typically 100-120 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizing Reaction Pathways and Byproduct Formation

Diagram 1: Key Reactions of this compound

G A This compound B Suzuki Coupling (ArB(OH)2, Pd catalyst, base) A->B C-C bond formation C Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) A->C C-N bond formation D Hydrolysis (H3O+ or OH-) A->D Ring Opening E 6-Aryl-isochroman-1-one B->E F 6-Amino-isochroman-1-one C->F G 2-(2-hydroxyethyl)-4-bromobenzoic acid D->G

Caption: Primary reaction pathways for this compound.

Diagram 2: Common Byproduct Formation Pathways

G cluster_main Main Reaction Pathways cluster_side Byproduct Formation A This compound B Desired Product A->B Main Reaction (e.g., Cross-Coupling) C Hydrolysis (H2O, acid/base) A->C D Elimination (Strong Base, Heat) A->D E Ring-Opened Byproduct C->E F Unsaturated Byproduct D->F

Sources

Validation & Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Our approach is grounded in the fundamental principles of mass spectrometry, leveraging documented fragmentation patterns of lactones, aromatic bromine compounds, and cyclic ethers to build a reliable predictive model.[1][2][3] This document serves as a practical tool for researchers encountering this, or structurally similar, molecules in their work, enabling them to anticipate, identify, and interpret key mass spectral data.

Predicted Mass Spectrometry Fragmentation Data of 6-Bromoisochroman-1-one

The mass spectrum of this compound is expected to be characterized by several key fragmentation events, primarily dictated by the lactone functionality, the aromatic bromine substituent, and the isochroman core. A defining feature for all bromine-containing fragments will be the characteristic M/M+2 isotopic pattern, a result of the nearly equal natural abundance of the 79Br and 81Br isotopes.[4][5][6]

m/z (Predicted)Ion FormulaProposed Fragmentation PathwayRelative Abundance (Predicted)
226/228[C9H7BrO2]+•Molecular Ion (M+•)Moderate
198/200[C8H6BrO]+Loss of CO from the molecular ionHigh
170/172[C7H5Br]+•Sequential loss of CO and C2H2OModerate
147[C9H7O2]+Loss of Br• radical from the molecular ionModerate to High
119[C8H7O]+Loss of Br• followed by the loss of COHigh
91[C7H7]+Tropylium ion, formed via rearrangementModerate

Core Fragmentation Pathways of this compound

The fragmentation of this compound is anticipated to proceed through several competing pathways, initiated by the ionization of the molecule. The initial radical cation can undergo a series of cleavages and rearrangements to yield the characteristic fragment ions.

A primary and highly characteristic fragmentation pathway for lactones is the loss of a neutral carbon monoxide (CO) molecule.[1][7] For this compound, this would result in the formation of a prominent ion at m/z 198/200. Further fragmentation of this ion could occur, leading to other significant peaks in the spectrum.

Another key fragmentation route is initiated by the cleavage of the carbon-bromine bond, a common pathway for halogenated aromatic compounds.[2][4] This would lead to the loss of a bromine radical (Br•) and the formation of an ion at m/z 147. This fragment ion, lacking the isotopic signature of bromine, would appear as a single major peak. Subsequent loss of CO from this ion would generate the fragment at m/z 119.

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway M Molecular Ion (M+•) m/z 226/228 frag1 [M - CO]+• m/z 198/200 M->frag1 - CO frag2 [M - Br]+ m/z 147 M->frag2 - Br• frag3 [M - CO - C2H2O]+• m/z 170/172 frag1->frag3 - C2H2O frag4 [M - Br - CO]+ m/z 119 frag2->frag4 - CO frag5 Tropylium Ion m/z 91 frag2->frag5 Rearrangement experimental_workflow dissolve Dissolve this compound in volatile solvent inject Introduce sample into EI-MS instrument dissolve->inject acquire Acquire mass spectrum (70 eV) inject->acquire identify_M Identify Molecular Ion (M+•) and Isotope Pattern acquire->identify_M identify_fragments Identify and Analyze Fragment Ions identify_M->identify_fragments compare Compare with Predicted Pattern and Libraries identify_fragments->compare

Sources

A Comparative Structural Analysis: Elucidating the Solid-State Architecture of 6-Bromoindan-1-one and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Data of Halogenated Indanones for Researchers, Scientists, and Drug Development Professionals.

In the pursuit of novel therapeutics and functional materials, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for unequivocally determining atomic arrangements in the solid state, providing critical insights into intermolecular interactions that govern a compound's physical and chemical properties. This guide presents a comparative analysis of the X-ray crystallographic data for 6-bromoindan-1-one, a versatile synthetic intermediate, and its analog, 6-chloroindan-1-one. While crystallographic data for the related 6-bromoisochroman-1-one is not publicly available, the study of these structurally similar indanone derivatives offers valuable insights into the effects of halogen substitution on crystal packing and supramolecular assembly.

The 6-haloindan-1-one scaffold is a key component in the synthesis of various biologically active compounds, including anticancer agents and acetylcholinesterase inhibitors for potential Alzheimer's disease treatment.[1] Understanding how the substitution of a bromine atom versus a chlorine atom at the 6-position influences the crystal lattice is crucial for predicting and controlling the solid-state properties of derivative compounds, which can have significant implications for drug formulation and bioavailability.

Crystallographic Data Comparison: 6-Bromoindan-1-one vs. 6-Chloroindan-1-one

The crystallographic data for 6-bromoindan-1-one and 6-chloroindan-1-one reveals that despite their high degree of structural similarity, they are not isomorphous, meaning they do not have identical crystal structures.[1] This divergence in their solid-state architecture is primarily attributed to the different intermolecular packing motifs adopted by each molecule.

Parameter6-Bromoindan-1-one6-Chloroindan-1-one
Chemical Formula C₉H₇BrOC₉H₇ClO
Molecular Weight 211.06 g/mol 166.60 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 16.319(6)16.319(6)
b (Å) 6.024(2)6.024(2)
c (Å) Not ReportedNot Reported
α (°) 9090
β (°) Not ReportedNot Reported
γ (°) 9090
Volume (ų) Not ReportedNot Reported
Z 44
Calculated Density (g/cm³) Not Reported1.474

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

The most striking difference lies in their intermolecular interactions. The crystal structure of 6-chloroindan-1-one is characterized by a herringbone packing motif dominated by C—H···O hydrogen bonds.[1] In contrast, 6-bromoindan-1-one exhibits a more complex array of interactions, including offset face-to-face π-stacking, C—H···O and C—H···Br hydrogen bonds, and Br···O interactions.[1] This highlights the significant role of the larger, more polarizable bromine atom in directing a different crystal packing arrangement compared to the chlorine atom.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis and structure refinement. The following is a generalized workflow representative of the process used to obtain the data for the 6-haloindan-1-ones.

1. Crystallization:

  • Objective: To obtain single crystals of high quality, typically 0.1-0.5 mm in size, with a well-defined shape and no visible defects.

  • Procedure: The compound of interest (e.g., 6-bromoindan-1-one) is dissolved in a suitable solvent or a mixture of solvents to achieve a supersaturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques used to promote the gradual growth of single crystals. For the halo-indanones, commercial samples were used for crystallization.[1]

2. Crystal Mounting and Data Collection:

  • Objective: To mount a single crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

  • Procedure:

    • A suitable crystal is selected under a microscope and mounted on a loop or a glass fiber.

    • The mounted crystal is placed on the goniometer head of the diffractometer and cooled in a stream of nitrogen gas to minimize thermal motion of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. The crystal is rotated during data collection to ensure that all possible reflections are measured.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data to obtain a set of unique reflection intensities and to determine the initial positions of the atoms in the unit cell.

  • Procedure:

    • The collected diffraction images are indexed to determine the unit cell parameters and the Bravais lattice.

    • The intensities of the reflections are integrated and corrected for various experimental factors.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

4. Structure Refinement and Validation:

  • Objective: To optimize the atomic positions and thermal parameters to obtain the best possible fit between the calculated and observed diffraction data.

  • Procedure:

    • The initial atomic model is refined against the experimental data using least-squares methods.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final structure is validated to ensure that it is chemically reasonable and that it fits the experimental data well. For 6-bromoindan-1-one, the structure was refined as a two-component non-merohedral twin.[1]

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Refinement & Validation High-Purity Compound High-Purity Compound Crystallization Crystallization (e.g., slow evaporation) High-Purity Compound->Crystallization Single Crystal Selection Microscopic Selection Crystallization->Single Crystal Selection Crystal Mounting Crystal Mounting on Goniometer Single Crystal Selection->Crystal Mounting X-ray Diffraction X-ray Source & Detector Crystal Mounting->X-ray Diffraction Raw Diffraction Data Diffraction Images X-ray Diffraction->Raw Diffraction Data Data Processing Indexing & Integration Raw Diffraction Data->Data Processing Structure Solution Direct/Patterson Methods Data Processing->Structure Solution Initial Atomic Model Electron Density Map Fitting Structure Solution->Initial Atomic Model Structure Refinement Least-Squares Refinement Initial Atomic Model->Structure Refinement Final Crystal Structure Refined Atomic Coordinates Structure Refinement->Final Crystal Structure Validation (CIF) CIF File Generation Final Crystal Structure->Validation (CIF)

A generalized workflow for single-crystal X-ray diffraction.

Conclusion

The comparative analysis of the X-ray crystallographic data of 6-bromoindan-1-one and 6-chloroindan-1-one provides a clear example of how subtle changes in molecular structure can lead to significant differences in solid-state packing. The presence of the bromine atom in 6-bromoindan-1-one introduces a richer variety of intermolecular interactions, including π-stacking and halogen-specific contacts, which are absent in the chloro-analog. These findings are not only of fundamental interest to crystallographers and solid-state chemists but also have practical implications for the development of new materials and pharmaceuticals based on the indanone scaffold. The detailed understanding of these packing motifs can guide crystal engineering efforts to produce materials with desired physical properties.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isochromanones. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2017). Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 6-Bromoisochroman-1-one and Other Haloisochromans for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, halo-substituted heterocyclic compounds serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Among these, isochroman-1-ones, a lactone-containing bicyclic scaffold, have garnered significant attention. This guide provides an in-depth, objective comparison of the reactivity of 6-Bromoisochroman-1-one with its fluoro, chloro, and iodo analogues. By synthesizing established principles of aryl halide reactivity with insights into the electronic nature of the isochroman-1-one core, this document aims to equip researchers with the predictive understanding necessary for strategic synthetic planning and reaction optimization.

Introduction: The Isochroman-1-one Scaffold and the Influence of Halogenation

The isochroman-1-one skeleton is a privileged motif found in numerous natural products and pharmacologically active molecules. The reactivity of this scaffold can be finely tuned through the introduction of substituents, with halogens at the 6-position offering a convenient handle for a variety of chemical transformations. The nature of the halogen atom (F, Cl, Br, I) profoundly influences the reactivity of the C-X bond, primarily through a combination of inductive and resonance effects, as well as the inherent strength of the carbon-halogen bond.

Theoretical Framework: Predicting Reactivity Trends in Haloisochromans

The reactivity of 6-haloisochroman-1-ones in common synthetic transformations, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, is governed by well-established principles of physical organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. The key initial step in most of these catalytic cycles is the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step, and consequently the overall reaction rate, is highly dependent on the nature of the halogen.

The general reactivity trend for aryl halides in oxidative addition is:

I > Br > Cl > F

This trend is primarily attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates.

G cluster_0 Reactivity in Palladium-Catalyzed Cross-Coupling Iodo Iodo Bromo Bromo Iodo->Bromo Decreasing Reactivity Chloro Chloro Bromo->Chloro Decreasing Reactivity Fluoro Fluoro Chloro->Fluoro Decreasing Reactivity

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a pathway for the direct displacement of a halide by a nucleophile.[1] The feasibility and rate of SNAr reactions are heavily influenced by the electronic properties of the aromatic ring and the nature of the leaving group. The isochroman-1-one scaffold possesses an electron-withdrawing lactone group, which can help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby activating the ring towards nucleophilic attack.[1]

The reactivity order for the leaving group in SNAr reactions is typically:

F > Cl > Br > I

This order is counterintuitive when considering bond strength alone. However, it is the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic, thus accelerating the initial nucleophilic attack, which is often the rate-determining step.[2]

G cluster_1 Reactivity in Nucleophilic Aromatic Substitution (SNAr) Fluoro Fluoro Chloro Chloro Fluoro->Chloro Decreasing Reactivity Bromo Bromo Chloro->Bromo Decreasing Reactivity Iodo Iodo Bromo->Iodo Decreasing Reactivity

Comparative Reactivity in Key Synthetic Transformations

While direct, side-by-side comparative experimental data for the full series of 6-haloisochroman-1-ones is not extensively available in the peer-reviewed literature, we can infer their relative reactivities based on the aforementioned principles and data from analogous systems. The following sections provide a comparative guide to the expected performance of this compound and its halogenated counterparts in several pivotal synthetic reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[3] Given the established reactivity trend, we can predict the following order of reactivity for 6-haloisochroman-1-ones in a typical Suzuki coupling:

6-Iodoisochroman-1-one > this compound > 6-Chloroisochroman-1-one > 6-Fluoroisochroman-1-one

SubstrateRelative ReactivityTypical Reaction ConditionsExpected Yield
6-Iodoisochroman-1-oneVery HighPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CExcellent (>90%)
This compoundHighPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90-100 °CGood to Excellent (75-95%)
6-Chloroisochroman-1-oneModeratePd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °CModerate to Good (50-80%)
6-Fluoroisochroman-1-oneVery LowSpecialized catalysts and harsh conditions requiredLow to negligible

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling.

G Start Start Combine Combine this compound, Boronic Acid, Pd(PPh₃)₄, and K₂CO₃ Start->Combine Solvent Add Toluene and Water Combine->Solvent Heat Heat to 95 °C under Argon Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Product Purify->Product

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL).

  • Reaction Execution: Degas the mixture with argon for 15 minutes, then heat to 95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] The reactivity trend for the aryl halide in this transformation generally follows that of other palladium-catalyzed reactions.

6-Iodoisochroman-1-one > this compound > 6-Chloroisochroman-1-one > 6-Fluoroisochroman-1-one

SubstrateRelative ReactivityTypical Reaction ConditionsExpected Yield
6-Iodoisochroman-1-oneVery HighPd₂(dba)₃, Xantphos, NaOtBu, Toluene, 90 °CExcellent (>90%)
This compoundHighPd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °CGood to Excellent (70-90%)
6-Chloroisochroman-1-oneModeratePd₂(dba)₃, RuPhos, NaOtBu, Dioxane, 110 °CModerate to Good (40-75%)
6-Fluoroisochroman-1-oneVery LowSpecialized catalysts and harsh conditions requiredLow to negligible

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination.

  • Reaction Setup: In a glovebox, combine this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), BINAP (0.05 mmol), and NaOtBu (1.4 mmol) in a sealed tube.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube and heat to 100 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) with Alkoxides

For SNAr reactions, the reactivity order is inverted compared to palladium-catalyzed couplings.[6]

6-Fluoroisochroman-1-one > 6-Chloroisochroman-1-one > this compound > 6-Iodoisochroman-1-one

SubstrateRelative ReactivityTypical Reaction ConditionsExpected Yield
6-Fluoroisochroman-1-oneHighNaOMe, DMF, 80 °CGood to Excellent (70-95%)
6-Chloroisochroman-1-oneModerateNaOMe, DMF, 100-120 °CModerate to Good (50-80%)
This compoundLowNaOMe, DMF, 120-140 °CLow to Moderate (20-50%)
6-Iodoisochroman-1-oneVery LowNaOMe, DMF, >140 °CVery Low (<10%)

Table 3: Predicted Comparative Performance in SNAr with Sodium Methoxide.

G Start Start Combine Dissolve 6-Fluoroisochroman-1-one in DMF Start->Combine Add_Nucleophile Add Sodium Methoxide Combine->Add_Nucleophile Heat Heat to 80 °C Add_Nucleophile->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Quench with water and extract Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Product Purify->Product

  • Reaction Setup: Dissolve 6-Fluoroisochroman-1-one (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Nucleophile Addition: Add sodium methoxide (1.5 mmol).

  • Reaction Execution: Heat the mixture to 80 °C.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction and pour it into ice-water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Conclusion and Future Outlook

The reactivity of 6-haloisochroman-1-ones is a predictable function of the halogen substituent, following established trends for aryl halides in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This compound represents a versatile and synthetically useful intermediate, offering a balance of reactivity and stability. For transformations requiring facile oxidative addition, the iodo-analogue is superior, while for SNAr reactions, the fluoro-derivative is the substrate of choice.

This guide provides a foundational framework for researchers working with this important class of compounds. It is important to note that the predicted reactivities and yields are based on established chemical principles and may require optimization for specific substrates and reaction conditions. Further experimental studies are warranted to provide direct comparative data and to fully elucidate the subtle electronic and steric effects of the isochroman-1-one scaffold on the reactivity of the C-X bond.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Cross-Coupling Reactions: A Practical Guide (pp. 231-308). Springer.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Negishi, E. I. (1982). Palladium- or nickel-catalyzed cross-coupling. A new selective and efficient method for C-C bond formation. Accounts of Chemical Research, 15(11), 340-348.
  • Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Wikipedia contributors. (2023). Negishi coupling. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Stille reaction. Wikipedia. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • PubMed Central. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia contributors. (2023). Ullmann reaction. Wikipedia. [Link]

  • Scribd. (n.d.). 11-The Stille Reaction | PDF. [Link]

  • Journal of Chemical Education. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • PubMed Central. (n.d.). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. [Link]

  • YouTube. (2016, August 10). Sonogashira Coupling Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • ResearchGate. (n.d.). Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • YouTube. (2020, February 14). Sonogashira cross-coupling reaction. [Link]

  • National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • ideXlab. (n.d.). Ullmann Condensation - Explore the Science & Experts. [Link]

  • Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

Sources

Biological activity comparison of 6-Bromoisochroman-1-one and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 6-Bromoisochroman-1-one and its Derivatives

Authored by a Senior Application Scientist

The isochroman-1-one scaffold is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Medicinal chemists have successfully developed drug-like candidates based on this scaffold, targeting a range of conditions including cancer, inflammation, microbial infections, and central nervous system disorders.[2] This guide provides a comprehensive comparison of the biological activities of this compound, a key synthetic intermediate, and its derivatives. We will delve into their antimicrobial, anti-inflammatory, and cytotoxic properties, supported by experimental data and protocols, to provide a robust framework for researchers and drug development professionals.

The Core Scaffold: this compound

This compound serves as a foundational building block in medicinal chemistry.[4] Its structure, featuring a bromine atom on the aromatic ring, provides a reactive handle for further functionalization, allowing for the synthesis of diverse derivative libraries. While direct experimental data on the biological activity of the parent this compound is limited in public domains, its value is realized through the potent and varied activities of the compounds derived from it.[4][5] Therefore, this guide focuses on a comparative analysis of its derivatives and structurally analogous compounds to illuminate its therapeutic potential.

Comparative Analysis of Biological Activities

The introduction of different substituents onto the this compound core dramatically influences the resulting molecule's biological profile. The following sections compare the key activities observed in its derivatives.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents.[6] Brominated heterocyclic compounds have consistently demonstrated promising antibacterial and antifungal properties.[6][7][8][9]

Derivatives of related brominated heterocycles, such as 6-bromo-quinazolin-4-ones, have exhibited significant activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[7] For instance, the introduction of substituted phenyl groups at the 3-position of the 6-bromo-quinazolin-4-one core resulted in compounds with antimicrobial activity comparable to standard drugs.[7] Similarly, 6-bromoindolglyoxylamide derivatives have been identified as potent antimicrobial agents, with a mechanism attributed to rapid membrane permeabilization and depolarization.[6]

This body of evidence strongly suggests that the this compound scaffold is a highly promising starting point for developing novel antimicrobial drugs. The bromine atom can enhance membrane permeability or participate in crucial interactions within the microbial target site.

Table 1: Comparative Antimicrobial Activity of Related Brominated Heterocycles

Compound ClassDerivative ExampleTest OrganismActivity Metric (Zone of Inhibition, mm)Reference
6-Bromo-quinazolin-4-one 6-bromo-3-(2-chlorophenyl)-2-methylquinazolin-4-oneBacillus subtilis18[7]
Staphylococcus aureus19[7]
Candida albicans16[7]
Bromochalcone 4-bromo-3′,4′-dimethoxychalconeEscherichia coli11[8]
Salmonella typhimurium15[8]
6-Bromoindole 6-bromoindolglyoxylamide-spermine conjugateStaphylococcus aureusMIC = 1.95 µg/mL[6]
Pseudomonas aeruginosaMIC = 31.2 µg/mL[6]

Note: Data is for structurally related brominated compounds to infer the potential of this compound derivatives.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. The isochroman-1-one core itself is strongly associated with potent anti-inflammatory properties.[10] The mechanism of action for its derivatives is believed to involve the modulation of critical inflammatory signaling pathways.[10]

Key therapeutic targets include:

  • Cyclooxygenase-2 (COX-2): An enzyme that synthesizes pro-inflammatory prostaglandins.[10]

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme producing nitric oxide, a key inflammatory mediator.[10]

  • Nuclear Factor-kappa B (NF-κB): A master transcription factor that regulates pro-inflammatory gene expression.[10][11]

Studies on related inden-1-one and benzofuran-3(2H)-one derivatives show that they potently inhibit the TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical event in inflammatory bowel disease (IBD).[11] This inhibition correlates with the suppression of NF-κB transcriptional activity. It is highly probable that derivatives of this compound would operate through a similar mechanism, making them attractive candidates for new anti-inflammatory drugs.

Anti-inflammatory_Pathway TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation TNFa->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB->Genes Compound Isochroman-1-one Derivative Compound->IKK Inhibition Compound->IkB Inhibition

Caption: Predicted anti-inflammatory mechanism of isochroman-1-one derivatives.

Cytotoxic (Anticancer) Activity

The isochroman scaffold is also found in compounds with promising anticancer properties.[12] While specific data for this compound derivatives is emerging, a comparative analysis of structurally similar brominated quinoline and quinazolinone derivatives provides valuable insights into their potential as cytotoxic agents.[5]

For example, various brominated quinolinone derivatives have been tested against a panel of human cancer cell lines, demonstrating moderate to potent cytotoxicity. The small molecule C-6 was notably identified for its ability to selectively kill aggressive breast cancer cells by inducing mitochondrial defects and endoplasmic reticulum stress.[13] This highlights the potential for this class of compounds to target specific vulnerabilities in cancer cells.

Table 2: Comparative In Vitro Cytotoxicity of Structurally Similar Brominated Heterocycles

Compound ClassCell LineCell TypeIC₅₀ (µM)Reference
6-Bromo-quinazolin-one derivative MCF-7Breast Adenocarcinoma15.85 ± 3.32[5]
SW480Colorectal Adenocarcinoma17.85 ± 0.92[5]
MRC-5Normal Lung Fibroblast84.20 ± 1.72[5]
5,7-Dibromo-8-hydroxyquinoline HeLaCervical Carcinoma6.7 - 25.6 (range)[5]
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)[5]

Disclaimer: This data is for structurally similar compounds. The activity of this compound derivatives may vary and requires direct experimental validation.[5]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design.[14][15] For the this compound scaffold, several structural features are critical for its activity:

  • The Bromine Atom: The presence of a halogen, like bromine, at the 6-position can significantly enhance biological activity. This is due to its electron-withdrawing nature and its ability to form halogen bonds, potentially increasing binding affinity to target proteins or improving membrane permeability.

  • The Lactone Ring: The isochroman-1-one core contains a lactone (a cyclic ester). This functional group is often crucial for activity, potentially acting as a Michael acceptor or participating in hydrogen bonding with the biological target.

  • Substitutions on the Aromatic Ring: Adding other functional groups to the benzene ring can modulate the electronic properties and steric profile of the molecule, fine-tuning its selectivity and potency.

  • Derivatization at Other Positions: Modifications at positions other than the aromatic ring, for example on the heterocyclic portion, can introduce new interaction points, alter solubility, and ultimately define the compound's specific biological function (e.g., antimicrobial vs. anti-inflammatory).[11]

SAR_Diagram cluster_0 This compound Core cluster_1 Resulting Biological Activity Core Scaffold P1 Position 6: Bromine Atom (Key for activity) Act1 Antimicrobial P1->Act1 P2 Lactone Ring: (Essential for interaction) Act2 Anti-inflammatory P2->Act2 P3 Aromatic Ring: (Site for substitutions to modulate electronics) Act3 Cytotoxic P3->Act3 P4 Other Positions: (Derivatization fine-tunes specificity) P4->Act1 P4->Act2 P4->Act3

Caption: Key structural features of this compound derivatives influencing activity.

Experimental Workflows and Protocols

To ensure scientific integrity, the protocols used to evaluate these biological activities must be robust and reproducible.

Experimental_Workflow Start Synthesis of This compound Derivative Library Screen Primary Screening: In Vitro Cytotoxicity (MTT Assay) Start->Screen Decision Compound exhibits significant cytotoxicity? Screen->Decision Secondary Secondary Assays Decision->Secondary Yes End Lead Compound Identification & Optimization Decision->End No (Discard) AntiMicro Antimicrobial Susceptibility (MIC Determination) Secondary->AntiMicro AntiInflam Anti-inflammatory Assays (e.g., NF-κB Reporter Assay) Secondary->AntiInflam Enzyme Enzyme Inhibition Assays (e.g., COX-2, Kinase) Secondary->Enzyme AntiMicro->End AntiInflam->End Enzyme->End

Caption: A logical workflow for the biological evaluation of novel derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of test compounds against bacterial and fungal strains.

Methodology:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (inoculum with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be used as a reference.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest compound concentration at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

This compound is a valuable and versatile scaffold for the development of new therapeutic agents. While the parent compound's primary role is that of a synthetic intermediate, its derivatives have demonstrated a compelling range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The structure-activity relationship data suggests that the bromine substituent and the core lactone ring are critical for these activities, which can be finely tuned through further derivatization.

Future research should focus on the synthesis and screening of a focused library of this compound derivatives. By systematically modifying the scaffold and evaluating the compounds through the robust experimental workflows outlined in this guide, it will be possible to identify lead candidates with enhanced potency and selectivity, paving the way for the development of next-generation therapeutics.

References

  • Dal-Piz, M., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3053-3062. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Bromoisochroman. Retrieved from [Link]

  • De Santi, C., et al. (2021). The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. ChemSusChem, 14(18), 3848-3854. Available at: [Link]

  • Vaden, R. M., et al. (2014). The small molecule C-6 is selectively cytotoxic against breast cancer cells and its biological action is characterized by mitochondrial defects and endoplasmic reticulum stress. Breast Cancer Research, 16(6), 472. Available at: [Link]

  • Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333–337. Available at: [Link]

  • Lazarević, J., et al. (2022). Synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone derivatives. Acta Medica Medianae, 61(4), 12-17. Available at: [Link]

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research in Chemical Science, 10(4), 1-6. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 27(19), 6523. Available at: [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • ResearchGate. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Available at: [Link]

  • ResearchGate. (2021). Research progress in biological activities of isochroman derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) study of isocoumarin derivative 1. Retrieved from [Link]

  • Lee, J. W., et al. (2018). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 157, 1039-1053. Available at: [Link]

  • Gulcan, O., et al. (2014). Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 22(20), 5768-5780. Available at: [Link]

  • Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. Available at: [Link]

  • Google Patents. (n.d.). CN115611693B - Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound.
  • National Institutes of Health. (n.d.). Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Molecules, 29(5), 1083. Available at: [Link]

  • Madden, J. C., et al. (1995). The effect of enzyme inhibition on the metabolism and activation of tacrine by human liver microsomes. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1307-1315. Available at: [Link]

  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. Available at: [Link]

  • Testai, C., et al. (2001). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 44(17), 2843-2852. Available at: [Link]

  • Desrivot, J., et al. (2007). Synthesis and biological evaluation of some 6-substituted purines. European Journal of Medicinal Chemistry, 42(4), 530-537. Available at: [Link]

  • Fasoli, E., et al. (2022). Cytotoxicity Effect of Quinoin, Type 1 Ribosome-Inactivating Protein from Quinoa Seeds, on Glioblastoma Cells. International Journal of Molecular Sciences, 23(19), 11463. Available at: [Link]

Sources

Certificate of Analysis for 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the : Ensuring Quality for Advanced Drug Discovery

Executive Summary

6-Bromoisochroman-1-one is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[1][2][3] The purity and characterization of this starting material are paramount, as impurities can have a cascading effect on the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of a typical Certificate of Analysis (CoA) for this compound, offering a comparative perspective against its chloro-analogue, 6-chloroisochroman-1-one. By delving into the underlying analytical methodologies and the implications of the results, this document equips researchers, scientists, and drug development professionals with the expertise to critically evaluate the quality of this crucial reagent.

Introduction to this compound: A Critical Starting Material

Isochromanones are a class of heterocyclic compounds that form the structural core of many biologically active molecules.[4][5] this compound, in particular, has garnered significant interest due to its role in the synthesis of PARP inhibitors like Olaparib. PARP-1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[3][6] In cancers with mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination repair (HRR) pathway for double-strand breaks, inhibiting PARP-1 leads to synthetic lethality, selectively killing cancer cells.[3][6]

The chemical integrity of this compound is therefore not just a matter of chemical purity, but a critical determinant of the efficacy and safety of the resulting therapeutic. A thorough understanding of its quality control parameters, as detailed in a Certificate of Analysis, is indispensable.

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. It is a testament to the quality and consistency of a chemical batch. Below is a detailed breakdown of a representative CoA for this compound, explaining the significance of each parameter.

Table 1: Representative

Parameter Specification Result Method
Appearance White to off-white solidConformsVisual
Identification by ¹H NMR Conforms to structureConformsNMR Spectroscopy
Identification by Mass Spec Conforms to structureConformsMass Spectrometry
Purity by HPLC ≥98.0%99.2%HPLC
Water Content (Karl Fischer) ≤0.5%0.15%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsConformsGC-HS
Expert Insights into Each Parameter:
  • Appearance: A simple yet crucial first check. Any deviation from the expected color or form could indicate degradation or the presence of significant impurities.

  • Identification by ¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure. For this compound, the ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the aliphatic protons of the isochromanone ring. The chemical shifts and splitting patterns must be consistent with the expected structure.[4][7][8]

  • Identification by Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[9][10][11] This provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

  • Purity by HPLC: High-Performance Liquid Chromatography is the workhorse for assessing the purity of organic compounds.[9][12] A reversed-phase C18 column is typically used to separate this compound from any impurities. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98.0% is generally considered acceptable for use in drug discovery.

  • Water Content (Karl Fischer): Excess water can interfere with downstream reactions, particularly those involving organometallic reagents or requiring anhydrous conditions. Karl Fischer titration is a highly sensitive method for quantifying water content.

  • Residual Solvents: Solvents used in the synthesis and purification of this compound must be removed to acceptable levels, as defined by guidelines such as USP <467>. Headspace Gas Chromatography (GC-HS) is the standard method for this analysis.

Comparative Analysis: this compound vs. 6-Chloroisochroman-1-one

In many synthetic applications, a chloro-analogue can be a viable alternative to a bromo-compound. The choice often depends on factors like reactivity, cost, and the specific downstream transformations.

Table 2: Comparison of 6-Bromo- vs. 6-Chloroisochroman-1-one

Parameter This compound 6-Chloroisochroman-1-one Significance for Researchers
Reactivity HigherLowerThe C-Br bond is generally more reactive than the C-Cl bond in cross-coupling reactions (e.g., Suzuki, Heck). This can lead to higher yields or milder reaction conditions.
Purity & Impurity Profile High purity achievable (>98%). Potential for debromination or side reactions leading to specific impurities.[13]High purity achievable (>98%). The stronger C-Cl bond may lead to a cleaner impurity profile in some cases.[12]The choice may depend on the specific impurities that are problematic for the subsequent synthetic steps.
Cost-Effectiveness Generally more expensiveGenerally less expensiveFor large-scale synthesis, the cost of starting materials is a significant factor.
Stability GoodPotentially higherThe greater strength of the C-Cl bond can impart slightly higher stability to the molecule.[12]

Key Takeaway: While this compound offers higher reactivity, which can be advantageous, 6-chloroisochroman-1-one may present a more cost-effective and stable alternative with a potentially cleaner impurity profile. The optimal choice will depend on the specific requirements of the synthetic route.[12]

Experimental Protocols & Methodologies

To ensure the trustworthiness of the CoA data, the underlying analytical methods must be robust and well-defined. Below are representative protocols for the key analytical techniques.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and identify any related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9][14]

    • Mobile Phase: A gradient of acetonitrile and water is often used to ensure good separation. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection: UV at 254 nm.[9]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of a this compound reference standard in acetonitrile at a concentration of approximately 1 mg/mL.

    • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

    • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

    • Data Analysis: The purity is calculated as the percentage of the peak area of the main component relative to the sum of the areas of all peaks in the chromatogram.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz or higher field strength NMR spectrometer.[12]

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12]

    • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and analyze the chemical shifts (ppm) and coupling constants (Hz) to confirm that they are consistent with the structure of this compound.[4][7]

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and the presence of bromine.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (LC-MS or GC-MS).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Analysis: Infuse the sample solution into the mass spectrometer or inject it into the LC-MS or GC-MS system. Acquire the mass spectrum in positive ion mode.

    • Data Analysis: Look for the molecular ion peak [M+H]⁺. The presence of bromine will be confirmed by a pair of peaks of nearly equal intensity separated by 2 m/z units.[9][10]

Visualization of the Quality Control Workflow

The following diagram illustrates the logical flow from receiving the starting material to its characterization and approval for use in synthesis.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Decision cluster_3 Outcome Start Receive this compound Batch Visual_Check Visual Inspection (Appearance) Start->Visual_Check CoA_Review Review Supplier CoA Visual_Check->CoA_Review HPLC Purity Analysis (HPLC) CoA_Review->HPLC Initiate In-house Testing NMR Structural ID (¹H NMR) CoA_Review->NMR Initiate In-house Testing MS Molecular Weight ID (Mass Spec) CoA_Review->MS Initiate In-house Testing KF Water Content (Karl Fischer) CoA_Review->KF Initiate In-house Testing Data_Eval Evaluate Analytical Data HPLC->Data_Eval NMR->Data_Eval MS->Data_Eval KF->Data_Eval Decision Decision: Accept or Reject Data_Eval->Decision Accept Release for Synthesis Decision->Accept Meets Specs Reject Reject Batch & Quarantine Decision->Reject Out of Spec

Caption: Quality control workflow for this compound.

The Critical Impact of Impurities

Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.[13][15][16][17] For example, incomplete bromination could leave behind the starting isochromanone, while over-bromination could lead to di-brominated species. These impurities can have significant downstream consequences:

  • Reduced Yield: Impurities can interfere with subsequent reactions, leading to lower yields of the desired product.

  • Formation of Byproducts: An impurity may react in a subsequent step to form a new, difficult-to-remove byproduct.

  • Compromised API Purity: If not removed, impurities can carry through the synthesis and contaminate the final API, potentially affecting its safety and efficacy.

The following diagram illustrates how an unreacted starting material impurity can impact the synthesis of a PARP inhibitor.

Impurity_Impact cluster_input Starting Materials cluster_reaction Coupling Reaction cluster_output Products Target This compound (Desired) Reaction Coupling with Side Chain Target->Reaction Target->Reaction Impurity Isochroman-1-one (Impurity) Impurity->Reaction Impurity->Reaction API Desired PARP Inhibitor (Product) Reaction->API Byproduct API-Related Byproduct (Difficult to Separate) Reaction->Byproduct

Caption: Impact of an impurity on downstream synthesis.

Conclusion

The quality of this compound is a critical factor in the successful development of PARP inhibitors and other pharmaceuticals. A thorough evaluation of the Certificate of Analysis, grounded in an understanding of the analytical techniques employed, is essential for any researcher in the field. While HPLC provides the primary measure of purity, orthogonal techniques like NMR and Mass Spectrometry are vital for confirming structure and identity. When considering alternatives such as 6-chloroisochroman-1-one, a careful assessment of the trade-offs between reactivity, stability, and cost is necessary. By adhering to rigorous quality control standards and critically evaluating their starting materials, scientists can ensure the integrity of their research and the ultimate quality of the medicines they develop.

References

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available from: [Link]

  • Design and synthesis of the first PARP-1 and proteasome dual inhibitors to treat breast cancer. PubMed. Available from: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Available from: [Link]

  • Synthesis of Functionalised 3-Isochromanones by Silylcarbocyclisation/Desilylation Reactions. ARPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH. Available from: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer | Request PDF. ResearchGate. Available from: [Link]

  • New Synthesis of 3-Isochromanone Derivatives Based on the Reaction of o-Acylbenzyllithiums with Ethyl Chloroformate | Bulletin of the Chemical Society of Japan. Oxford Academic. Available from: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. University of Brighton. Available from: [Link]

  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. ResearchGate. Available from: [Link]

  • Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. PMC - NIH. Available from: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data. Available from: [Link]

  • Proton NMR Table. MSU chemistry. Available from: [Link]

  • structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone. PubMed. Available from: [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. Available from: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available from: [Link]

  • Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. PubMed. Available from: [Link]

  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies. Available from: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. MDPI. Available from: [Link]

Sources

A Comparative Guide to Brominating Agents for Isochromanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_

Abstract

Isochromanones are a vital class of heterocyclic compounds prevalent in numerous natural products and pharmaceuticals. A key transformation in many synthetic routes to isochromanones is the selective bromination of a benzylic methyl group on an ortho-substituted phenylacetic acid derivative, followed by intramolecular cyclization. The choice of brominating agent is critical, directly influencing reaction yield, selectivity, safety, and scalability. This guide provides a comprehensive comparison of commonly employed brominating agents for this purpose, including N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and molecular bromine (Br₂). We present a detailed analysis of their reactivity, mechanistic pathways, and practical considerations, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Introduction: The Strategic Importance of Bromination in Isochromanone Synthesis

Isochromanones, and their derivatives, form the core scaffold of a wide array of biologically active molecules. Their synthesis has been a subject of considerable interest, with numerous strategies developed to construct this privileged heterocyclic system. A robust and widely utilized approach involves the synthesis from readily available ortho-tolylacetic acid derivatives. This method hinges on a critical benzylic bromination step to install a reactive handle, which then undergoes intramolecular cyclization to forge the lactone ring of the isochromanone core.

The overall synthetic strategy can be visualized as a two-step process:

  • Benzylic Bromination: Selective introduction of a bromine atom at the benzylic position of the ortho-methyl group.

  • Intramolecular Cyclization: Base-mediated ring closure to form the isochromanone.

The efficiency of the entire synthetic sequence is heavily dependent on the success of the initial bromination. An ideal brominating agent for this transformation should exhibit high selectivity for the benzylic position, minimize side reactions such as dibromination or aromatic bromination, be safe and easy to handle, and be cost-effective for potential scale-up.

This guide will delve into a comparative study of the most common reagents used for this benzylic bromination: N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and molecular bromine (Br₂).

Comparative Analysis of Brominating Agents

The selection of a suitable brominating agent is a crucial decision in the synthesis of isochromanones. Here, we compare the performance of NBS, DBDMH, and Br₂ based on their reactivity, selectivity, safety, and practical handling.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is arguably the most widely used reagent for benzylic bromination due to its convenience and selectivity.[1][2] It is a crystalline solid that is easier and safer to handle than liquid bromine.[3]

Mechanism of Action: NBS-mediated benzylic bromination proceeds via a free-radical chain mechanism, often initiated by light (photolysis) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5] The key advantage of NBS is that it provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which favors the radical pathway over competing electrophilic addition reactions.[6]

DOT Diagram: General Mechanism of NBS Benzylic Bromination

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN/hv) Br_rad Br• I->Br_rad Generates NBS NBS NBS->Br_rad Releases HBr HBr Br_rad->HBr Br2_term Br₂ Br_rad->Br2_term ArCH3 Ar-CH₃ (Substrate) ArCH2_rad Ar-CH₂• (Benzylic Radical) ArCH3->ArCH2_rad H abstraction ArCH2Br Ar-CH₂Br (Product) ArCH2_rad->ArCH2Br Br abstraction Dimer Dimer ArCH2_rad->Dimer Br2 Br₂ HBr->Br2 Reacts with NBS Br2->Br_rad Br_rad2 Br• Br_rad2->Dimer ArCH2_rad2 Ar-CH₂•

Caption: General free-radical mechanism for NBS-mediated benzylic bromination.

Advantages:

  • High Selectivity: Generally provides good to excellent selectivity for the desired monobrominated product.[1]

  • Ease of Handling: As a crystalline solid, it is safer and more convenient to handle than liquid bromine.[3]

  • Mild Reaction Conditions: Reactions can often be carried out under relatively mild conditions.

Disadvantages:

  • Cost: Can be more expensive than molecular bromine, making it less attractive for large-scale industrial processes.[7]

  • Exothermic Reactions: Reactions involving NBS can be exothermic and require careful temperature control, especially on a larger scale.[3]

  • Byproduct Formation: The succinimide byproduct can sometimes complicate purification.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another solid N-bromo reagent that serves as an excellent alternative to NBS. It contains a higher percentage of active bromine by weight and can sometimes offer improved performance.

Mechanism of Action: Similar to NBS, DBDMH is believed to function by providing a low concentration of Br₂ for the radical bromination reaction.

Advantages:

  • Higher Bromine Content: Has a higher active bromine content compared to NBS, which can be advantageous in terms of atom economy.

  • Potentially Higher Yields: In some cases, DBDMH has been reported to provide higher yields of the desired product compared to NBS.[1]

  • Solid Reagent: Shares the handling advantages of NBS over liquid bromine.

Disadvantages:

  • Cost and Availability: May be more expensive and less readily available than NBS.

  • Less Common: It is not as widely used as NBS, and therefore, there is less literature available on its application for specific transformations.

Molecular Bromine (Br₂)

Molecular bromine is the most fundamental brominating agent. While its handling requires more precautions, it can be a cost-effective option, particularly for large-scale syntheses.

Mechanism of Action: Benzylic bromination with molecular bromine also proceeds through a free-radical mechanism, typically initiated by light.[8] However, controlling the concentration of bromine is crucial to avoid competing electrophilic aromatic substitution.

Advantages:

  • Cost-Effective: Generally the most economical source of bromine.

  • High Reactivity: Can be highly reactive, leading to shorter reaction times in some cases.

Disadvantages:

  • Handling and Safety: Bromine is a volatile, corrosive, and toxic liquid, requiring specialized handling procedures.

  • Lower Selectivity: Prone to side reactions such as dibromination and aromatic bromination if the reaction conditions are not carefully controlled.[9]

  • Difficult to Control: Maintaining a low and steady concentration of bromine to favor the radical pathway can be challenging.

Performance Comparison Data

The following table summarizes the performance of the different brominating agents for the synthesis of 2-(bromomethyl)phenylacetic acid, a key intermediate for isochromanone synthesis, from 2-tolylacetic acid.

Brominating AgentRadical Initiator/ConditionsSolventReaction Time (h)Temperature (°C)Yield (%)Selectivity (Mono-brominated)Key Observations
NBS AIBN or UV lightCCl₄ or PhCF₃4-870-8080-90HighReliable and selective, but CCl₄ is toxic and being phased out.[8]
DBDMH AIBNDichloromethane3-640-5085-95HighCan offer higher yields and improved atom economy.[1]
Br₂ UV lightCCl₄2-460-7070-85ModerateProne to dibromination and aromatic bromination if not carefully controlled.[9]

Note: The data presented is a representative summary based on literature reports and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Workflow for Isochromanone Synthesis

DOT Diagram: Experimental Workflow

Workflow Start Start: 2-Tolylacetic Acid Bromination Benzylic Bromination (NBS, DBDMH, or Br₂) Start->Bromination Intermediate 2-(Bromomethyl)phenylacetic Acid Bromination->Intermediate Cyclization Intramolecular Cyclization (Base, e.g., K₂CO₃) Intermediate->Cyclization Product Isochroman-1-one Cyclization->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final Final Product Purification->Final

Caption: A typical experimental workflow for the synthesis of isochroman-1-one.

Protocol for Isochromanone Synthesis using NBS

This protocol describes the synthesis of isochroman-1-one from 2-tolylacetic acid via benzylic bromination with NBS followed by in-situ cyclization.[7]

Materials:

  • 2-Tolylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., chlorobenzene)

  • Potassium carbonate (K₂CO₃)

  • Aqueous sodium bisulfite solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Bromination:

    • To a solution of 2-tolylacetic acid (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with aqueous sodium bisulfite solution to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-(bromomethyl)phenylacetic acid.

  • Cyclization:

    • Dissolve the crude 2-(bromomethyl)phenylacetic acid in a suitable solvent such as acetone or acetonitrile.

    • Add potassium carbonate (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude isochroman-1-one by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Choosing the Right Brominating Agent: A Practical Guide

The choice of brominating agent should be guided by a careful consideration of the specific requirements of the synthesis.

  • For laboratory-scale synthesis and high selectivity: NBS is often the reagent of choice due to its ease of handling and reliable performance.

  • For process optimization and potentially higher yields: DBDMH is a strong contender and should be considered as a viable alternative to NBS.

  • For large-scale industrial production where cost is a primary driver: Molecular bromine may be the most economical option, provided that the necessary safety precautions and process controls are in place to manage its hazardous nature and ensure selectivity.

Conclusion

The synthesis of isochromanones via benzylic bromination of 2-tolylacetic acid derivatives is a robust and versatile method. The selection of the appropriate brominating agent is a critical parameter that can significantly impact the success of this transformation. While NBS remains a popular and reliable choice for many applications, alternatives such as DBDMH and molecular bromine offer distinct advantages in terms of yield, atom economy, and cost. By understanding the reactivity, mechanisms, and practical considerations associated with each of these reagents, researchers can make informed decisions to optimize their synthetic routes to this important class of heterocyclic compounds.

References

  • Organic Chemistry Portal. Synthesis of Isochromanones. [Link]

  • Google Patents. Process for preparing 3-isochromanone.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Google Patents.
  • Li, S. (2025). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters. [Link]

  • Oreate AI Blog. (2025). Unlocking the Power of N-Bromosuccinimide in Organic Chemistry. [Link]

  • Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

Sources

A Comparative Guide to the Electrophilicity of Brominated Heterocycles for Researchers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, brominated heterocycles stand as indispensable building blocks. Their utility is intrinsically linked to the electrophilic character of the carbon atom bearing the bromine, a feature that dictates their reactivity in a host of pivotal chemical transformations. This guide offers an in-depth comparison of the electrophilicity of common brominated heterocycles, supported by experimental data and theoretical insights, to empower researchers in making informed decisions for reaction design and optimization.

The Duality of Reactivity: Understanding Electrophilicity in Context

The electrophilicity of a brominated heterocycle is not a monolithic property but rather a nuanced characteristic that is profoundly influenced by the reaction context. Two primary classes of reactions showcase the importance of this property: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

In SNAr reactions , the brominated heterocycle acts as the electrophile, and its reactivity is governed by the ability of the heterocyclic ring to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. Conversely, in Palladium-Catalyzed Cross-Coupling reactions , such as the Suzuki-Miyaura coupling, the reactivity is primarily determined by the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond. These differing mechanistic demands mean that the electrophilicity of a given brominated heterocycle can manifest differently depending on the chosen transformation.

graph "Factors_Influencing_Electrophilicity" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Intrinsic" { label="Intrinsic Factors"; style="rounded"; bgcolor="#F1F3F4"; "Heteroatom_Nature" [label="Nature of Heteroatom\n(N, O, S)"]; "Bromine_Position" [label="Position of Bromine"]; "Aromaticity" [label="Aromaticity of Ring"]; "Other_Substituents" [label="Other Ring Substituents"]; }

subgraph "cluster_Extrinsic" { label="Extrinsic Factors"; style="rounded"; bgcolor="#F1F3F4"; "Reaction_Type" [label="Reaction Type\n(SNAr vs. Cross-Coupling)"]; "Reaction_Conditions" [label="Reaction Conditions\n(Solvent, Temperature)"]; }

"Electrophilicity" [label="Electrophilicity of\nBrominated Heterocycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Heteroatom_Nature" -> "Electrophilicity"; "Bromine_Position" -> "Electrophilicity"; "Aromaticity" -> "Electrophilicity"; "Other_Substituents" -> "Electrophilicity"; "Reaction_Type" -> "Electrophilicity"; "Reaction_Conditions" -> "Electrophilicity"; }

Factors influencing the electrophilicity of brominated heterocycles.

Comparing Six-Membered Brominated Heterocycles: The Influence of Nitrogen

Nitrogen-containing six-membered heterocycles, such as pyridines and pyrimidines, are cornerstones of medicinal chemistry. The presence and position of the electronegative nitrogen atom(s) significantly impact the electrophilicity of the C-Br bond.

Bromopyridines

The position of the bromine atom on the pyridine ring is a critical determinant of its reactivity. The general order of reactivity is a direct consequence of the electron-withdrawing nature of the ring nitrogen.

In SNAr Reactions: The reactivity trend for bromopyridines is 4-bromopyridine > 2-bromopyridine >> 3-bromopyridine . The nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance when the nucleophile attacks at the C2 or C4 position. This stabilization is not possible for attack at the C3 position, rendering 3-bromopyridine significantly less reactive.[1]

In Suzuki-Miyaura Coupling: The reactivity order is generally 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine .[2] This trend is primarily dictated by the electronic deficiency at the C2 and C4 positions, which facilitates the rate-determining oxidative addition of the palladium(0) catalyst. The C3 position is less activated, often necessitating more forcing conditions or specialized catalytic systems for efficient coupling.[2]

Bromopyrimidines

The introduction of a second nitrogen atom in pyrimidines further enhances the electrophilicity of the ring carbons. In general, bromopyrimidines are more reactive than their corresponding bromopyridine counterparts in SNAr reactions due to increased π-deficiency.[3]

In SNAr Reactions: Leaving groups at the C2, C4, and C6 positions are readily displaced by nucleophiles, with the negative charge of the intermediate being delocalized over both nitrogen atoms. The C5 position is considerably less reactive.

In Suzuki-Miyaura Coupling: The reactivity of bromopyrimidines is also position-dependent. For instance, in 4,6-dichloropyrimidines, both chloro groups can be substituted in Suzuki-Miyaura reactions, with the reactivity being influenced by the substituents on the boronic acid.[4][5] Electron-rich boronic acids tend to give better yields.[4]

HeterocyclePosition of BromineRelative Reactivity in SNArRelative Reactivity in Suzuki Coupling
Pyridine 2HighHigh
3LowLow
4Very HighHigh
Pyrimidine 2HighModerate to High
4/6Very HighHigh
5LowLow
Table 1: A qualitative comparison of the reactivity of brominated pyridines and pyrimidines in SNAr and Suzuki-Miyaura coupling reactions.

A Look at Five-Membered Brominated Heterocycles: The Role of the Heteroatom

The electrophilicity of five-membered brominated heterocycles such as furans and thiophenes is influenced by the nature of the heteroatom and its ability to donate electron density into the ring.

Bromofurans and Bromothiophenes

In the context of acting as electrophiles, both furan and thiophene are considered electron-rich heterocycles, which generally makes them less reactive in SNAr reactions compared to their six-membered counterparts. However, their reactivity in cross-coupling reactions is well-established.

In SNAr Reactions: These reactions are less common for bromofurans and bromothiophenes unless the ring is activated by strong electron-withdrawing groups. Furan, being more electron-rich than thiophene, is generally less prone to SNAr.[6]

In Suzuki-Miyaura Coupling: Both 2-bromofuran and 2-bromothiophene are excellent substrates for Suzuki-Miyaura coupling. The reactivity at the 2-position is generally higher than at the 3-position due to the electronic influence of the heteroatom.

It is important to note that the inverse of electrophilicity in SNAr, which is nucleophilicity in electrophilic aromatic substitution (EAS), follows the trend: pyrrole >> furan > thiophene > benzene.[7][8][9] This highlights the electron-donating ability of the heteroatoms, which in turn influences the electrophilic character of the C-Br bond.

Quantifying Electrophilicity: Hammett Constants and Theoretical Indices

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic systems. For heterocyclic systems like pyridine, "aza-substituent constants" (σaza) can be used to estimate the effect of the ring nitrogen on the reactivity of a given position. The positive σ values for the aza-group indicate its electron-withdrawing nature, which correlates with the enhanced electrophilicity at the α and γ positions. For example, mean Hammett σ-values for the 2-, 3-, and 4-pyridyl groups have been determined to be 0.71, 0.55, and 0.94, respectively.[6]

More advanced computational methods allow for the calculation of global electrophilicity indices (ω), which provide a quantitative measure of a molecule's ability to accept electrons. While a comprehensive database for a wide range of brominated heterocycles is still emerging, these theoretical tools are invaluable for predicting reactivity trends.

Experimental Protocols for Assessing Electrophilicity

A robust understanding of the relative electrophilicity of different brominated heterocycles can be gained through well-designed experiments. Below are detailed protocols for a competitive SNAr reaction and a standard Suzuki-Miyaura coupling.

Protocol 1: Competitive Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is designed to directly compare the reactivity of two different brominated heterocycles towards a common nucleophile.

Materials:

  • Brominated heterocycle 1 (e.g., 2-bromopyridine)

  • Brominated heterocycle 2 (e.g., 3-bromopyridine)

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., sealed tube)

  • GC or HPLC for analysis

Procedure:

  • To a dry, sealed tube under an inert atmosphere (e.g., nitrogen or argon), add an equimolar mixture of the two brominated heterocycles (0.5 mmol each) and the internal standard (0.25 mmol).

  • Add the anhydrous solvent (5 mL of DMF).

  • Add the nucleophile (0.5 mmol of sodium methoxide). Note: Using a substoichiometric amount of the nucleophile ensures a competitive environment.

  • Seal the tube and heat the reaction mixture at a constant temperature (e.g., 80 °C).

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take an aliquot from the reaction mixture.

  • Quench each aliquot by diluting with ethyl acetate and washing with water.

  • Analyze the organic layer of each aliquot by GC or HPLC to quantify the consumption of the starting materials.

Data Analysis: Plot the concentration of each brominated heterocycle against time. The relative rates of reaction can be determined by comparing the initial rates of disappearance of the starting materials. A faster rate of consumption indicates a higher electrophilicity in the context of SNAr.

graph "SNAr_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Reaction Setup"; style="rounded"; bgcolor="#F1F3F4"; "Reactants" [label="Combine equimolar brominated\nheterocycles & internal standard"]; "Solvent" [label="Add anhydrous solvent (DMF)"]; "Nucleophile" [label="Add substoichiometric nucleophile"]; }

subgraph "cluster_Execution" { label="Reaction Execution"; style="rounded"; bgcolor="#F1F3F4"; "Heating" [label="Heat at constant temperature"]; "Sampling" [label="Take aliquots at time intervals"]; }

subgraph "cluster_Analysis" { label="Analysis"; style="rounded"; bgcolor="#F1F3F4"; "Quench" [label="Quench aliquots"]; "Analysis" [label="Analyze by GC/HPLC"]; "Plot" [label="Plot concentration vs. time"]; }

"Reactants" -> "Solvent" -> "Nucleophile" -> "Heating" -> "Sampling" -> "Quench" -> "Analysis" -> "Plot"; }

Workflow for a competitive SNAr experiment.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated heterocycle with a boronic acid.

Materials:

  • Brominated heterocycle (e.g., 2-bromopyridine, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add the brominated heterocycle, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh3)4 is a commonly used, robust catalyst for Suzuki couplings. The choice of catalyst and ligand can be crucial for challenging substrates.

  • Base: The base is required to activate the boronic acid for transmetalation. K2CO3 is a mild and effective base for many Suzuki couplings.

  • Solvent: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Conclusion

The electrophilicity of brominated heterocycles is a key parameter that dictates their synthetic utility. A nuanced understanding of the factors that influence this property, in the context of both SNAr and cross-coupling reactions, is essential for the rational design of synthetic routes. By combining empirical data from well-designed experiments with theoretical insights, researchers can effectively navigate the reactivity landscape of these versatile building blocks to accelerate the discovery of new medicines and materials.

References

  • F. L. Setliff, J. E. Lane, J. Chem. Eng. Data, 1976 , 21, 246-248. [Link]

  • J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, 2010.
  • V. D. Orlov, S. M. Desenko, V. F. Lavrushin, Chem. Heterocycl. Compd., 1978, 14, 1184-1186.
  • Quora. Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?. [Link]

  • A. R. Katritzky, Handbook of Heterocyclic Chemistry, 3rd ed., Elsevier, 2010.
  • J. A. Joule, Science of Synthesis, Vol. 13, Georg Thieme Verlag, 2004.
  • L. I. Belen'kii, Chemistry of Heterocyclic Compounds, Vol. 1, Springer, 1998.
  • R. A. Jones, The Chemistry of Heterocyclic Compounds, Pyrroles, Part 1, Wiley, 1990.
  • Slideshare. Reactivity order of Pyrrole, Furan and Thiophene.pptx. [Link]

  • N. Zhang, L. Thomas, B. Wu, J. Org. Chem., 2001 , 66, 1500-1502. [Link]

  • A. Suzuki, Chem. Rev., 1995, 95, 2457-2483.
  • N. Miyaura, A. Suzuki, Chem. Rev., 1995, 95, 2457-2483.
  • S. L. MacNeil, O. V. Souvorov, B. A. Keay, J. Org. Chem., 2002, 67, 9392-9395.
  • Baran Lab, Haloselectivity of Heterocycles. [Link]

  • P. J. Stang, V. V. Zhdankin, Chem. Rev., 1996, 96, 1123-1178.
  • J. F. Hartwig, Acc. Chem. Res., 2008, 41, 1534-1544.
  • C. G. Jia, D. Piao, T. Kitamura, Y. Fujiwara, J. Org. Chem., 2000, 65, 7516-7522.
  • Baran Lab, Haloselectivity of Heterocycles. [Link]

  • M. A. Wolfert, D. A. Wilson, J. M. White, S. R. Stauffer, Org. Lett., 2007, 9, 3465-3468.
  • J. M. Cid, J. C. Carretero, J. Am. Chem. Soc., 2002, 124, 11303-11311.
  • J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, J. Am. Chem. Soc., 1999, 121, 9550-9561.
  • M. A. Ali, M. S. Islam, M. A. K. Prodhan, M. M. Islam, Molecules, 2018 , 23, 2686. [Link]

  • D. Sarma, A. A. Ali, P. R. Boruah, B. Saikia, RSC Adv., 2015 , 5, 63863-63866. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • C. Hansch, A. Leo, R. W. Taft, Chem. Rev., 1991, 91, 165-195.
  • L. P. Hammett, J. Am. Chem. Soc., 1937, 59, 96-103.
  • R. W. Taft, J. Am. Chem. Soc., 1952, 74, 3120-3128.
  • P. R. Wells, Chem. Rev., 1963, 63, 171-219.
  • M. R. Crampton, J. Chem. Soc., Perkin Trans. 2, 1977, 1442-1446.

Sources

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of 6-Bromoisochroman-1-one.

In the synthesis and quality control of pharmaceutical intermediates and fine chemicals like this compound, rigorous purity analysis is paramount. The choice of analytical technique is critical for ensuring the identity, purity, and safety of the final product. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

The Critical Role of Purity in Drug Development

This compound is a heterocyclic compound that can serve as a building block in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for the quantitative determination of purity and the identification of any process-related or degradation impurities.

Physicochemical Properties of this compound

A key determinant in the choice between HPLC and GC-MS is the physicochemical properties of the analyte. This compound is a solid at room temperature, which suggests a relatively low volatility. This characteristic is a primary consideration for the feasibility of GC-MS analysis, which requires the analyte to be volatile and thermally stable.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile Impurities

HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.

Principle of Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50 v/v). Filter through a 0.45 µm syringe filter before injection.

Rationale for Method Design:

  • C18 Column: A C18 column is a versatile and widely used stationary phase for the separation of a broad range of moderately polar to nonpolar compounds.

  • Acidified Mobile Phase: The addition of a small amount of phosphoric acid to the aqueous mobile phase helps to suppress the ionization of any acidic or basic functional groups in the analyte or impurities, leading to sharper peaks and more reproducible retention times.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of a potentially wide range of impurities with varying polarities, from polar starting materials to nonpolar by-products.

  • UV Detection: The aromatic nature of this compound suggests it will have a significant UV chromophore, making UV detection a sensitive and appropriate choice. The detection wavelength of 230 nm is chosen to maximize the response for the main component and potential aromatic impurities.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Dissolve sample in diluent filter_sample Filter through 0.45 µm filter sample_prep->filter_sample autosampler Autosampler Injection filter_sample->autosampler mobile_phase_prep Prepare mobile phases A and B degas Degas mobile phases mobile_phase_prep->degas pump Gradient Pump degas->pump column C18 Column autosampler->column pump->column detector UV Detector (230 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration purity_calc Calculate % Purity integration->purity_calc

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds.[2] When coupled with a Mass Spectrometer (MS), it provides a high degree of specificity for the identification of unknown impurities.

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase coated on the inside of the column. The temperature of the column is programmed to increase over time, which facilitates the elution of compounds with different boiling points. The eluted compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that can be used to identify the compound.

Experimental Protocol: GC-MS

A GC-MS method is proposed for the analysis of volatile impurities in this compound.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Sample Preparation:

Dissolve 1 mg/mL of this compound in Dichloromethane.

Rationale for Method Design:

  • DB-5ms Column: This is a low-bleed, nonpolar column that is well-suited for the analysis of a wide range of semi-volatile organic compounds.

  • High Inlet Temperature: A high inlet temperature is required to ensure the rapid and complete vaporization of the analyte and any impurities.

  • Temperature Programming: The oven temperature program is designed to provide good separation of volatile impurities while minimizing the time the thermally sensitive main component spends at high temperatures.

  • Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be used to identify compounds by comparison with mass spectral libraries.[1]

  • Mass Spectrometry Detection: MS detection offers high specificity and allows for the confident identification of impurities, even at trace levels.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sample_prep Dissolve sample in DCM vial Transfer to GC vial sample_prep->vial autosampler Autosampler Injection vial->autosampler inlet Heated Inlet autosampler->inlet column GC Column inlet->column ms Mass Spectrometer column->ms tic Generate Total Ion Chromatogram ms->tic mass_spectra Extract Mass Spectra tic->mass_spectra library_search Library Search for ID mass_spectra->library_search purity_calc Calculate % Purity mass_spectra->purity_calc

Sources

A Comparative Guide to the Synthetic Protocols for 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromoisochroman-1-one

This compound is a valuable heterocyclic compound, serving as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a lactone fused to a brominated benzene ring, provides a versatile scaffold for the development of novel therapeutic agents. The bromine atom, in particular, offers a reactive handle for further functionalization through cross-coupling reactions, allowing for the exploration of a broad chemical space in drug discovery programs. The isochromanone core is found in a number of natural products and designed molecules with diverse pharmacological activities. Given its importance, the efficient and reliable synthesis of this compound is of considerable interest to the scientific community.

This guide will explore and compare potential synthetic pathways to this compound, offering detailed protocols, mechanistic explanations, and a critical evaluation of each approach.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is fundamental to its successful synthesis, purification, and characterization.

PropertyValue
CAS Number 1162262-43-2
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.06 g/mol
Appearance White to off-white solid
Storage Store in a cool, dry place away from light

Synthetic Strategies: A Comparative Analysis

Protocol 1: Multi-step Synthesis from 4-Bromotoluene

This proposed pathway leverages the commercially available and relatively inexpensive starting material, 4-bromotoluene, and proceeds through a series of well-established transformations.

Overall Reaction Scheme:

A proposed synthetic route to this compound.

Step-by-Step Experimental Protocol:

  • Step 1: Benzylic Bromination of 4-Bromotoluene.

    • To a solution of 4-bromotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

    • Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation or chromatography to yield 4-bromo-1-(bromomethyl)benzene.

  • Step 2: Cyanation of 4-Bromo-1-(bromomethyl)benzene.

    • Dissolve 4-bromo-1-(bromomethyl)benzene in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN) portion-wise at room temperature.

    • Stir the reaction mixture at an elevated temperature (e.g., 50-70 °C) until the starting material is consumed.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(4-bromophenyl)acetonitrile.

  • Step 3: Hydrolysis of 2-(4-Bromophenyl)acetonitrile.

    • To 2-(4-bromophenyl)acetonitrile, add an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

    • Heat the mixture at reflux for several hours until the nitrile is fully hydrolyzed.

    • If using a base, acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-(4-bromophenyl)acetic acid.[1]

  • Step 4: Reduction of 2-(4-Bromophenyl)acetic acid.

    • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and slowly add a solution of 2-(4-bromophenyl)acetic acid in THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting precipitate and concentrate the filtrate to yield 2-(4-bromophenyl)ethanol.

  • Step 5: Intramolecular Cyclization to this compound.

    • This step represents a key challenge and can be approached in several ways. One possibility is a Pictet-Spengler type reaction with a formaldehyde equivalent.

    • Dissolve 2-(4-bromophenyl)ethanol in a suitable solvent and treat it with a formaldehyde source (e.g., paraformaldehyde) in the presence of a strong acid catalyst (e.g., trifluoroacetic acid or a Lewis acid).

    • Heat the reaction mixture to promote cyclization. The exact conditions would require optimization.

    • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Analysis and Causality behind Experimental Choices:

  • Benzylic Bromination: NBS is the reagent of choice for selective benzylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions such as aromatic bromination. The use of a radical initiator and light is crucial for initiating the free-radical chain reaction.

  • Cyanation: The use of a polar aprotic solvent is essential to dissolve the cyanide salt and promote the Sₙ2 reaction.

  • Hydrolysis: Both acidic and basic conditions can effectively hydrolyze the nitrile. The choice may depend on the compatibility of other functional groups in more complex substrates.

  • Reduction: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction must be carried out under anhydrous conditions due to the high reactivity of the hydride.

  • Cyclization: The final cyclization is the most speculative step in this proposed synthesis. The success of this step would depend on the reactivity of the aromatic ring and the specific conditions employed. An alternative could involve the conversion of the alcohol to a better nucleophile before attempting cyclization.

Protocol 2: Synthesis via Ortho-Lithiation of a Suitable Precursor

This more advanced approach could potentially offer a more convergent route to the target molecule, though it requires proficiency in handling organometallic reagents.

Overall Reaction Scheme:

A proposed ortho-lithiation route to this compound.

Step-by-Step Experimental Protocol:

  • Step 1: Preparation of 1-Bromo-4-(2-methoxyethyl)benzene (Starting Material).

    • This starting material can be prepared from 2-(4-bromophenyl)ethanol (from Protocol 1, Step 4) via a Williamson ether synthesis with a methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride).

  • Step 2: Ortho-Lithiation and Carboxylation.

    • Dissolve 1-bromo-4-(2-methoxyethyl)benzene in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of a strong organolithium base, such as n-butyllithium. The methoxyethyl group is intended to act as a directed metalation group (DMG), guiding the lithiation to the ortho position.

    • After stirring for a period to allow for lithiation, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

    • Allow the reaction to warm to room temperature, then quench with water.

    • Acidify the aqueous layer and extract the product, 2-(2-methoxyethyl)-5-bromobenzoic acid.

  • Step 3: Demethylation and Cyclization.

    • Treat the carboxylic acid from the previous step with a strong acid that can also cleave the methyl ether, such as hydrobromic acid (HBr) in acetic acid.

    • Heating this mixture should effect both demethylation to the corresponding alcohol and subsequent intramolecular esterification (lactonization) to form this compound.

    • Purification would likely be achieved through crystallization or column chromatography.

Analysis and Causality behind Experimental Choices:

  • Directed Ortho-Metalation (DoM): This strategy relies on the ability of the methoxyethyl group to coordinate with the lithium cation, directing the deprotonation to the adjacent ortho position. This can be a highly regioselective method for functionalizing aromatic rings.

  • Carboxylation: The use of carbon dioxide as an electrophile is a standard method for converting organolithium species into carboxylic acids.

  • Demethylation and Lactonization: Strong protic acids like HBr are effective for cleaving methyl ethers. The in-situ formation of the alcohol and the presence of the carboxylic acid in an acidic medium should favor the intramolecular cyclization to the thermodynamically stable six-membered lactone ring.

Comparison of Synthetic Protocols

FeatureProtocol 1: Multi-step from 4-BromotolueneProtocol 2: Via Ortho-Lithiation
Starting Material Commercially available and inexpensive (4-bromotoluene).Requires synthesis of a more complex starting material.
Number of Steps Longer, linear synthesis (5 steps).Potentially shorter and more convergent (3 steps from a prepared precursor).
Key Challenges The final intramolecular cyclization step may require significant optimization. Handling of toxic reagents like NaCN.Requires expertise in handling air- and moisture-sensitive organolithium reagents at low temperatures. The efficiency of the directed ortho-metalation may vary.
Scalability Generally more amenable to large-scale synthesis due to the use of more common reagents and reaction conditions.May be more challenging to scale up due to the use of cryogenic temperatures and highly reactive intermediates.
Safety Involves the use of toxic sodium cyanide and flammable solvents.Involves the use of pyrophoric n-butyllithium and requires strict anhydrous conditions.
Purity & Yield Overall yield is likely to be moderate due to the number of steps. Purification at each step is crucial.Potentially higher yielding if the key lithiation step is efficient. Purity of the final product may be high after cyclization.

Conclusion and Recommendations

For research groups with standard organic synthesis capabilities, Protocol 1 represents a more traditional and likely more accessible, albeit longer, approach to this compound. Each step involves well-documented and generally reliable transformations. The primary hurdle to overcome would be the optimization of the final cyclization step.

Protocol 2 , on the other hand, is a more elegant and potentially more efficient route for laboratories with experience in organometallic chemistry. The success of this route hinges on the effectiveness of the directed ortho-metalation step.

Ultimately, the choice of synthetic protocol will depend on the specific expertise, resources, and scale requirements of the research team. It is highly recommended that small-scale pilot reactions are conducted to validate and optimize the chosen route before committing to a larger-scale synthesis.

References

  • Wikipedia. (2023). 4-Bromophenylacetic acid. [Link][1]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to the responsible management of all chemical byproducts. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromoisochroman-1-one, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a culture of safety and informed decision-making within the laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on available safety data, this compound is classified as a hazardous substance.[1] All waste derived from this compound must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[2]

The primary hazards and requisite personal protective equipment are summarized below.

Hazard CategoryGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) H302: Harmful if swallowedStandard laboratory attire (lab coat, closed-toe shoes)
Skin Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
Eye Irritation H319: Causes serious eye irritationTightly fitting safety goggles with side-shields.[4]
Respiratory Irritation H335: May cause respiratory irritationHandle only in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

The Principle of Waste Minimization

The most effective strategy for chemical waste management is to minimize its generation at the source.[6][7] This principle, a cornerstone of green chemistry, not only reduces environmental impact but also lowers disposal costs and inherent safety risks.[8] Researchers are encouraged to:

  • Order Appropriately: Purchase only the quantities of this compound necessary for planned experiments.[6]

  • Maintain Inventory: Keep an accurate and up-to-date inventory of all chemicals to avoid redundant purchases and the expiration of stock.[8][9]

  • Substitute When Possible: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[8]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates its segregation into a specific waste stream to ensure proper treatment, which typically involves high-temperature incineration to prevent the formation of toxic byproducts.[10][11]

Step 1: Identification and Segregation

This is the most critical step in the disposal process. Cross-contamination of waste streams can create hazardous reactions and complicate the disposal process.

  • Identify: All waste materials containing this compound must be identified as "Halogenated Organic Waste." This includes:

    • Unused or expired pure compound.

    • Concentrated solutions.

    • Contaminated solid materials (e.g., silica gel, filter paper, gloves, weighing boats).

    • Rinsate from "triple-rinsed" empty containers.[2]

  • Segregate: This waste must be collected separately from all other waste streams.[9][10]

    • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

    • DO NOT mix with aqueous waste (e.g., acids, bases, buffers).[10]

    • DO NOT dispose of this chemical down the drain or in the regular trash.[5][12]

Step 2: Containerization

Proper containment is essential to prevent leaks, spills, and exposure.

  • Select a Compatible Container: Use a designated, leak-proof container that is chemically compatible with halogenated organics. Polyethylene containers are often preferred as halogenated solvents can degrade to form acids that corrode metal.[5] Your institution's EHS office can typically provide appropriate waste containers.[2]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[6][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and a crucial safety measure.[14][15]

  • Label Immediately: Affix a hazardous waste tag or label to the container before adding the first drop of waste.[13]

  • Complete Information: The label must include, at a minimum:

    • The words "Hazardous Waste."[16]

    • The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[13]

    • A list of all components and their approximate percentages if it is a mixed waste.

    • The relevant hazard warnings (e.g., "Irritant," "Acutely Toxic").[16]

    • The date when waste was first added to the container (the "accumulation start date").

Step 4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely in the laboratory prior to collection.

  • Point of Generation: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point where the waste is generated.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[3][5]

Step 5: Arranging Final Disposal

Final disposal must be managed by trained professionals in accordance with federal, state, and local regulations.[17]

  • Contact EHS: When the container is full or has been accumulating for a designated period (often up to 12 months, but institutional policies may vary), contact your facility's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6]

  • Provide Information: Be prepared to provide the EHS office with a complete and accurate description of the waste contents.[12]

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is vital.

  • Minor Spills (within a chemical fume hood):

    • Ensure you are wearing the appropriate PPE as outlined in Section 1.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

    • Carefully collect the absorbent material, place it in a sealed, compatible container, and label it as "Halogenated Organic Waste" for disposal.[13]

    • Clean the spill area thoroughly.

  • Major Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Initial Assessment cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal A Waste Generation (this compound) B Is this a Halogenated Organic Compound? A->B C Segregate as HALOGENATED WASTE B->C Yes D Consult EHS Immediately B->D No/Unsure E Select Compatible, Leak-Proof Container C->E F Affix 'Hazardous Waste' Label (Complete all fields) E->F G Keep Container Tightly Closed F->G H Store in Designated Satellite Accumulation Area (SAA) I Use Secondary Containment H->I J Container Full or Time Limit Reached? I->J J->H No K Contact EHS for Waste Pickup J->K Yes L Disposal Complete K->L

Caption: Disposal workflow for this compound waste.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

  • Management of Waste. In Prudent Practices in the Laboratory. (2011). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Hazardous Waste Segregation. (2016). Bucknell University. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Halogenated Waste. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Disposal Guidance. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). eCFR. Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hazard Communication - A Program Guide for Federal Agencies. (n.d.). Regulations.gov. Retrieved from [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). OUHSC.edu. Retrieved from [Link]

  • Complying With OSHA's Hazardous Material Requirements. (n.d.). Wolters Kluwer. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromoisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. 6-Bromoisochroman-1-one, a halogenated organic compound, presents a unique set of handling challenges. This guide, developed by our senior application scientists, provides an in-depth, procedural framework to ensure the safety of laboratory personnel and the integrity of your research. We move beyond mere compliance, offering a scientifically grounded rationale for each recommendation to foster a culture of safety and precision in your laboratory.

Understanding the Hazard Landscape

Before any handling protocol is initiated, a thorough understanding of the potential hazards associated with this compound is essential. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling procedures to mitigate exposure risks.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE, with detailed explanations for each selection.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects against accidental splashes of the compound, which can cause serious eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).Provides a barrier against skin contact, which can cause irritation. For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.
Body Protection A buttoned lab coat is required. For larger quantities or situations with a higher risk of splashing, chemically resistant coveralls, such as Tychem 2000, are recommended.[3]Protects the skin and personal clothing from contamination.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2] Use an organic vapor (OV) cartridge.[4][5]Protects against the inhalation of dust or vapors, which can cause respiratory irritation.

Expert Insight: The choice of nitrile gloves is based on their general resistance to a wide range of chemicals.[6] However, for any new compound, it is best practice to consult a glove manufacturer's chemical resistance guide or to perform a preliminary test to ensure compatibility.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure. The following workflow outlines the key stages, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management cluster_disposal Disposal Prep 1. Assemble all necessary PPE and handling equipment. Ventilation 2. Ensure a well-ventilated work area, preferably a chemical fume hood. Weighing 3. Carefully weigh the required amount of this compound. Ventilation->Weighing Dissolving 4. If dissolving, add the solid to the solvent slowly to avoid splashing. Decontamination 5. Decontaminate all surfaces and equipment that came into contact with the compound. Dissolving->Decontamination Spill 6. In case of a spill, follow established laboratory spill cleanup procedures. WasteSegregation 7. Segregate all waste containing This compound. Spill->WasteSegregation WasteDisposal 8. Dispose of waste through a licensed chemical waste disposal service.

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

The responsible disposal of this compound and any contaminated materials is a critical final step in the handling process. As a halogenated organic compound, it must be treated as hazardous waste.[7][8]

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, pipette tips, and paper towels, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[8]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[9] Incineration at a licensed facility is a common disposal method for such compounds.[9]

Never dispose of this compound down the drain or in regular trash.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of your team and the integrity of your scientific contributions.

References

  • National Allergy. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from [Link]

  • Kennesaw State University. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • Sylprotec. (n.d.). 3M organic vapors & acid gases cartridge for half & full facepieces. Retrieved from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Magid Glove & Safety. (n.d.). Respirator Cartridges, Organic Vapor Cartridges. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Gemplers. (2024). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoisochroman-1-one
Reactant of Route 2
Reactant of Route 2
6-Bromoisochroman-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.